2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-5(2)7(9)12-8(10)6(4)3-11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFKNVKTHACRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551192 | |
| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56704-30-4 | |
| Record name | 2,6-Dichloro-4,5-dimethyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56704-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Introduction
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized heterocyclic core makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's physicochemical characteristics.
The molecular structure of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is presented below:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile into an aluminum DSC pan. [1] * Hermetically seal the pan to prevent any loss of sample due to sublimation. [1]2. Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell. [1] * Set the temperature program to equilibrate at 25°C, followed by a heating ramp of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C). [2]3. Data Analysis:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. [3]
-
Boiling Point Determination (Micro Scale)
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [4]The Thiele tube method is a convenient micro-scale technique that allows for the determination of the boiling point with a small amount of sample. [5] Step-by-Step Protocol:
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of the sample to a thermometer.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. [6]2. Heating:
-
Immerse the assembly in a Thiele tube filled with a heating oil (e.g., mineral oil). [5] * Gently heat the side arm of the Thiele tube. [6]3. Observation:
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
-
Measurement:
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. [5]Note the atmospheric pressure at the time of the measurement.
-
Solubility Determination
Causality: The solubility of a compound is governed by the principle of "like dissolves like." [7]Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. A systematic approach to solubility testing in a range of solvents can provide insights into the polarity and functional groups present in a molecule.
Caption: General Workflow for Solubility Testing.
Step-by-Step Protocol:
-
Preparation:
-
In a series of small, labeled test tubes, place approximately 25 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.
-
-
Solvent Addition:
-
To each tube, add 0.75 mL of a different solvent in small portions. [8]A suggested panel of solvents includes:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (moderately polar)
-
Toluene (nonpolar)
-
Hexane (nonpolar)
-
-
-
Mixing and Observation:
-
Vigorously shake or vortex each tube for 1-2 minutes.
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
-
Classification:
-
Classify the compound's solubility in each solvent (e.g., soluble, partially soluble, insoluble).
-
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show two singlets corresponding to the two methyl groups on the pyridine ring. Due to the electron-withdrawing effects of the chlorine and nitrile groups, these signals are expected to appear in the downfield region for methyl protons.
-
Predicted Chemical Shifts:
-
Methyl protons at C4: ~2.4 ppm (singlet)
-
Methyl protons at C5: ~2.3 ppm (singlet)
-
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C6) are expected to be the most downfield, followed by the other sp² hybridized carbons of the pyridine ring. The nitrile carbon will also have a characteristic chemical shift.
-
Predicted Chemical Shift Ranges:
-
C2, C6 (attached to Cl): 150-160 ppm
-
C4, C5 (substituted pyridine carbons): 130-145 ppm
-
C3 (attached to CN): 110-120 ppm
-
CN (nitrile carbon): 115-125 ppm
-
CH₃ carbons: 15-25 ppm
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
Key Predicted Absorption Bands:
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=N and C=C stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: Strong bands in the 600-800 cm⁻¹ region.
-
C-H stretch (methyl): Bands around 2850-3000 cm⁻¹.
-
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio).
-
Predicted Molecular Ion (M⁺): m/z = 200 (for ³⁵Cl isotopes)
-
Major Predicted Fragments:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Loss of a methyl group: [M-CH₃]⁺
-
Loss of HCN
-
Safety and Handling
While a specific safety data sheet for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is not widely available, data from structurally similar chlorinated pyridine and nitrile compounds suggest that it should be handled with caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11]Keep the container tightly closed.
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [9]May cause skin and eye irritation.
Conclusion
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a compound with potential applications in synthetic chemistry. While there is a lack of comprehensive published data on its physical properties, this guide provides a framework for its characterization. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this and related molecules, enabling them to safely handle and characterize this compound in the laboratory.
References
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- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
Spectroscopic Characterization of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust framework for its characterization.
Introduction
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, with the molecular formula C₈H₆Cl₂N₂ and a molecular weight of 201.05 g/mol , is a substituted pyridine derivative.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the precise structural features of its derivatives is paramount for rational drug design and development.[2] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of such novel compounds. This guide will detail the expected spectroscopic signatures of the title compound, providing a valuable reference for its synthesis and application.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile features a pyridine ring with two chlorine atoms at positions 2 and 6, two methyl groups at positions 4 and 5, and a nitrile group at position 3. This specific arrangement of substituents dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is expected to show characteristic absorption bands for the C≡N, C-Cl, C=N, C=C, and C-H bonds.
| Functional Group | Predicted Absorption Band (cm⁻¹) |
| C≡N (Nitrile) | ~2220-2240 |
| C=N, C=C (Aromatic Ring) | ~1550-1600 |
| C-H (Methyl) | ~2850-3000 |
| C-Cl (Aryl Halide) | ~1000-1100 |
The most prominent and diagnostic peak will be the sharp absorption from the nitrile group. The aromatic ring vibrations and the C-H stretching of the methyl groups will also be clearly identifiable.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.
-
Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning : Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition.
Predicted Mass Spectrum
For 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
| Ion | Predicted m/z | Relative Intensity | Description |
| [M]⁺ | 200 | ~100% | Molecular ion (with two ³⁵Cl) |
| [M+2]⁺ | 202 | ~65% | Molecular ion (with one ³⁵Cl and one ³⁷Cl) |
| [M+4]⁺ | 204 | ~10% | Molecular ion (with two ³⁷Cl) |
This M:M+2:M+4 ratio of approximately 9:6:1 is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₈H₆Cl₂N₂.
Experimental Protocol for MS Data Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition : Record the mass spectrum in positive ion mode.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the characterization of this compound. These spectroscopic signatures are essential for confirming the successful synthesis and purity of the molecule, thereby supporting its use in further research and development activities. The presented methodologies are based on standard practices and can be readily implemented in a modern analytical laboratory.
References
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Alachem Co., Ltd. (n.d.). 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. Retrieved from [Link]
- Deb, M. L., & Bhuyan, P. J. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(6), 1329–1336.
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SpectraBase. (n.d.). 2,6-Dichloro-4-(1-propenyl)-3,5-dimethylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Retrieved from [Link]
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Section 1: Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
This guide provides a comprehensive technical overview of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document offers insights into its synthesis, chemical properties, strategic applications, and critical safety protocols, grounded in established scientific literature and best practices.
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, identified by the CAS Number 56704-30-4 , is a polysubstituted pyridine derivative.[1] The strategic placement of chloro, methyl, and nitrile functional groups on the pyridine ring makes it a versatile intermediate for introducing complex functionalities in advanced chemical synthesis.
The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas, including cancer, HIV/AIDS, tuberculosis, and inflammatory diseases.[2] The specific substituents on this compound offer multiple reaction sites for further chemical modification, making it a valuable precursor in the synthesis of novel bioactive molecules.
Table 1: Physicochemical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 56704-30-4 | [1] |
| Molecular Formula | C₈H₆Cl₂N₂ | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| IUPAC Name | 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile | N/A |
| Appearance | White to pale yellow colored powder (Typical) | [3] |
| Melting Point | Not consistently reported; similar compounds melt in the 80-110 °C range. | [3][4] |
Section 2: Synthesis and Mechanistic Considerations
A common approach involves the condensation of a β-keto compound with a cyanoacetamide derivative.[5][6] Subsequent chlorination steps would then yield the final product.
Conceptual Synthetic Workflow
The following workflow outlines a logical, multi-step synthesis. This process is designed to be self-validating, with each step yielding a stable intermediate that can be purified and characterized before proceeding, ensuring the integrity of the final product.
Caption: Conceptual workflow for the synthesis of the target compound.
Expert Rationale Behind Experimental Choices
-
Condensation Catalyst: The use of a strong base like sodium methoxide is crucial in the initial condensation step.[5][6] It serves to deprotonate the active methylene group of 2-cyanoacetamide, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of ethyl 2-methylacetoacetate. This initiates the cyclization process to form the pyridine ring.
-
Chlorination Reagent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting hydroxyl groups on a pyridine ring (or its tautomeric pyridone form) to chloro groups. These reactions are typically performed under anhydrous conditions at elevated temperatures to drive the substitution to completion. The choice of reagent can influence reaction time and yield.
-
Self-Validation: Each step must be monitored for completion, typically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The intermediate and final product should be purified (e.g., by recrystallization or column chromatography) and their identity confirmed through analytical techniques such as NMR spectroscopy and Mass Spectrometry to ensure high purity and structural correctness.
Section 3: Applications in Drug Discovery and Agrochemicals
The true value of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile lies in its utility as a versatile chemical scaffold. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
This multi-functionality allows chemists to systematically modify the core structure to develop libraries of new compounds for biological screening. Pyridine derivatives are known to be key components in drugs targeting a vast array of biological processes.[2][7][8]
Role as a Chemical Intermediate
The diagram below illustrates how the compound can serve as a starting point for creating more complex, potentially bioactive molecules.
Caption: Potential synthetic pathways from the core compound.
-
Pharmaceutical Development: The substituted pyridines derived from this intermediate can be explored as agonists or antagonists for various receptors. For instance, highly substituted pyridines have been investigated as adenosine receptor agonists and potential treatments for neurodegenerative diseases.[7] The core structure is also found in selective thyroid hormone receptor β agonists developed for treating dyslipidemia.[9]
-
Agrochemical Synthesis: Dichloropyridine derivatives are foundational in the synthesis of herbicides and fungicides.[3] The specific substitution pattern of this compound allows for the development of novel crop protection agents with potentially improved efficacy and selectivity.
Section 4: Hazard Analysis and Safe Handling Protocols
As a chlorinated organic nitrile, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile requires careful handling. The primary hazards are associated with acute toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[10][11]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard Statements | H301 | Toxic if swallowed. | [11] |
| H312 | Harmful in contact with skin. | [11] | |
| H315 | Causes skin irritation. | [10][11] | |
| H319 / H318 | Causes serious eye irritation / damage. | [10][11] | |
| H332 | Harmful if inhaled. | [11] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [10][11] | |
| P270 | Do not eat, drink or smoke when using this product. | [10][12] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [11][12] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
Standard Operating Protocol for Safe Handling
-
Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles at all times.[10][11]
-
Dispensing: When weighing the solid, do so in the fume hood on a draft shield to minimize dust dispersal. Avoid creating dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] Store locked up.[11][13]
-
Disposal: Dispose of waste materials and contaminated containers in accordance with all local, state, and federal regulations for hazardous chemical waste.[10]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][13]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor for treatment advice.[10][11][12]
References
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Alachem Co., Ltd. 56704-30-4 | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. [Link]
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iChemical. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile, CAS No. 91591-63-8. [Link]
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PubChem. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. [Link]
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Molekula. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8. [Link]
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PubMed. Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. [Link]
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PharmaCompass. 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | Drug Information. [Link]
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Organic Syntheses. 2,6-dimethylpyridine. [Link]
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Journal of Chemical Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]
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National Institutes of Health (NIH). 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]
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PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][12]triazine-6-carbonitrile (MGL-3196).... [Link]
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Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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A Senior Application Scientist's Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details its core physicochemical properties, outlines established synthesis protocols, discusses its role as a versatile chemical intermediate, and provides robust methodologies for its analytical characterization. Furthermore, this guide addresses critical safety and handling protocols to ensure its proper use in a laboratory setting. The strategic integration of reactive chloro, cyano, and methyl functionalities on the pyridine scaffold makes this compound a valuable building block for creating diverse molecular libraries aimed at discovering novel therapeutic agents.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. Substituted pyridines, such as 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, offer a pre-functionalized platform for synthetic chemists. The distinct reactivity of the chloro, cyano, and methyl groups allows for sequential and regioselective modifications, enabling the efficient construction of complex molecular architectures. This compound serves as a critical intermediate in the synthesis of novel compounds targeting a range of biological pathways, from kinase inhibition to receptor modulation.[1][2]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. These parameters dictate choices in reaction conditions, solvent systems, purification methods, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Cl₂N₂ | [3][4][5][6] |
| Molecular Weight | 201.05 g/mol | [3][4][5][6] |
| CAS Number | 91591-63-8 | [3][4][6] |
| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | [3][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 82 °C | [4] |
| Boiling Point (Predicted) | 304.6±37.0 °C | [4] |
| XLogP3 | 2.9 | [3][5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyridines often involves multi-step sequences that build the heterocyclic core from acyclic precursors. While a specific, detailed synthesis for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is not extensively documented in the provided search results, a plausible and analogous pathway can be inferred from established pyridine synthesis methodologies, such as the Hantzsch synthesis or multi-component reactions.[2][7][8]
A representative synthetic approach involves the chlorination of a corresponding dihydroxypyridine precursor.
Hypothetical Synthesis Workflow:
Caption: Generalized workflow for the synthesis of dichloropyridines.
Causality Behind Experimental Choices:
-
Precursor Synthesis: Multi-component reactions (MCRs) are often chosen for their efficiency, combining several simple starting materials in a single pot to rapidly build molecular complexity.[8]
-
Chlorination Agent: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxypyridines (or their tautomeric pyridone forms) into chloropyridines.[2] The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Purification: Crystallization is the preferred method for purification on a larger scale as it is cost-effective and can yield highly pure material.[4] For smaller scales or difficult-to-crystallize products, column chromatography provides superior separation based on polarity.[9]
Applications in Drug Discovery and Chemical Synthesis
The true value of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile lies in its potential as a versatile chemical intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of functional groups.
Key Synthetic Transformations:
-
Nucleophilic Substitution: The chlorine atoms can be displaced by O-, N-, and S-nucleophiles to generate ethers, amines, and thioethers, respectively. This is a cornerstone of library synthesis for screening against biological targets.
-
Cross-Coupling Reactions: While less reactive than their bromo or iodo counterparts, the chloro groups can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific conditions, enabling the formation of C-C and C-N bonds.
-
Nitrile Group Manipulation: The carbonitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular diversification.
The pyridine scaffold is a key component in many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket.[2] Derivatives of this compound could be explored for such applications.
Analytical Characterization Protocol
Ensuring the identity and purity of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is critical for the reliability and reproducibility of subsequent experiments. A multi-technique approach is required for full characterization.
Caption: Quality control workflow for compound characterization.
Step-by-Step HPLC-UV Purity Assessment Protocol:
-
System Preparation:
-
Rationale: To ensure a stable baseline and accurate retention times, the HPLC system must be thoroughly purged and equilibrated.
-
Procedure: Purge the system with the mobile phase components. Equilibrate the column with the initial mobile phase composition (e.g., 60% Acetonitrile, 40% Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (λ = 254 nm).
-
-
Sample Preparation:
-
Rationale: Accurate concentration and complete dissolution are essential for reproducible results. A concentration of ~1 mg/mL is standard.
-
Procedure: Accurately weigh approximately 5 mg of the compound into a 5 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection and Data Acquisition:
-
Rationale: A small injection volume prevents column overloading and peak distortion.
-
Procedure: Inject 5 µL of the prepared sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient elution method, for example, from 60% to 95% Acetonitrile over 15 minutes.
-
-
Data Analysis:
-
Rationale: Purity is determined by the relative area of the main peak compared to the total area of all peaks detected.
-
Procedure: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the area of the main product peak by the total area of all peaks.
-
Safety, Handling, and Storage
Proper handling of any chemical reagent is the most critical aspect of laboratory safety. 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is classified as a hazardous substance.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[10]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[10][11]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[10][11]
-
Skin Irritation (Category 2): Causes skin irritation.[10][11]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[10][11]
Mandatory Safety Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[10][12]
-
Handling: Avoid creating dust.[10] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[10][11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][10][11] Store locked up.[10]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10][11]
-
If on Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing.[10][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][11]
-
Conclusion
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a synthetically valuable building block with significant potential for applications in medicinal chemistry and materials science. Its pre-functionalized pyridine core, featuring reactive chloro and cyano groups, provides chemists with multiple handles for derivatization. By understanding its physicochemical properties, synthetic origins, and analytical characterization, and by adhering strictly to the required safety protocols, researchers can effectively leverage this compound to construct novel and complex molecules for a wide range of scientific applications.
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The Evolving Landscape of Pyridine Carbonitriles: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyridine carbonitriles. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for the discovery and development of novel therapeutics based on this versatile heterocyclic core.
The Pyridine Carbonitrile Core: A Privileged Scaffold in Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a carbonitrile (-C≡N) group to the pyridine ring significantly modulates its electronic properties and reactivity, creating a versatile scaffold for chemical elaboration.[1] Specifically, the 2-amino-3-cyanopyridine moiety has garnered considerable attention due to its synthetic accessibility and its role as a key intermediate in the synthesis of a wide range of fused heterocyclic systems.[1][2] The diverse biological activities exhibited by substituted pyridine carbonitriles, including anticancer, antimicrobial, and antiviral properties, underscore their importance in modern drug discovery.[1]
Synthetic Strategies for Accessing Substituted Pyridine Carbonitriles
The facile and efficient synthesis of a diverse library of substituted pyridine carbonitriles is crucial for establishing robust structure-activity relationships (SAR). Several synthetic methodologies have been developed, with one-pot multicomponent reactions being particularly prominent due to their atom economy and operational simplicity.
One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines
A widely employed and efficient method for the synthesis of 2-amino-3-cyanopyridines involves a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] This reaction can be performed under conventional heating or microwave irradiation, often in the absence of a solvent, making it an environmentally benign approach.[3]
Plausible Reaction Mechanism:
The reaction is thought to proceed through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization.[3]
Figure 1: Plausible mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: One-Pot Synthesis of 4,6-Disubstituted-2-amino-3-cyanopyridines [4]
-
In a round-bottom flask, combine the substituted aryl aldehyde (1 equivalent), malononitrile (1 equivalent), the appropriate acetophenone (1 equivalent), and ammonium acetate (4 equivalents) in absolute ethanol.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
Filter the resulting solid precipitate and wash with water.
-
Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-amino-3-cyanopyridine derivative.
Alternative Synthetic Routes
While the one-pot approach is highly efficient, other synthetic strategies offer access to different substitution patterns. These include the reaction of β-enamine carbonyls with Rongalite, which acts as a C1 source for the pyridine ring, and the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by transition metals like cobalt.[5][6] The Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes also provides a route to highly substituted pyridin-2(1H)-ones.[7]
Anticancer Activity of Substituted Pyridine Carbonitriles
A significant body of research has focused on the anticancer potential of substituted pyridine carbonitriles. These compounds have demonstrated cytotoxic activity against a wide range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Mechanism of Anticancer Action
The anticancer mechanisms of pyridine carbonitriles are diverse and often depend on the specific substitution pattern of the molecule. Two prominent mechanisms that have been identified are the inhibition of protein kinases and topoisomerases.
3.1.1. Kinase Inhibition:
Several pyridine carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling.[8] For instance, certain derivatives have shown inhibitory activity against PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression.[9][10] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[11]
Figure 2: Simplified representation of kinase inhibition by pyridine carbonitriles.
3.1.2. Topoisomerase Inhibition:
Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription.[12] Certain substituted pyridine derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells.[12][13]
In Vitro Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Quantitative Data on Anticancer Activity
The following table summarizes the IC₅₀ values of representative substituted pyridine carbonitriles against various cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [11] |
| 2 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 | 7.5 ± 0.1 | [11] |
| 3 | Pyridine-based 1,2,4-triazolo-tethered indole conjugate | Colorectal Cancer | - | [15] |
| 4 | Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56 | [14] |
| 5 | Pyridine and pyrazolyl pyridine conjugate | HepG2 | 0.18 | [16] |
Table 1: In Vitro Anticancer Activity of Selected Pyridine Carbonitrile Derivatives.
Investigating Apoptosis: Western Blot Analysis
To confirm that cytotoxicity is mediated by apoptosis, Western blot analysis can be performed to detect key apoptotic markers.[4][17]
Experimental Protocol: Western Blot for Apoptosis Markers [4][17][18][19][20]
-
Protein Extraction: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins compared to the untreated control.
Antimicrobial Activity of Substituted Pyridine Carbonitriles
Substituted pyridine carbonitriles have also demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[21][22][23][24]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of pyridine carbonitriles are varied. Some derivatives are known to inhibit bacterial topoisomerases, enzymes essential for DNA replication and repair.[25] Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.
In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Experimental Protocol: Broth Microdilution Assay [9]
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data on Antimicrobial Activity
The following table presents the MIC values of representative substituted pyridine carbonitriles against various microbial strains.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Cyanopyridine derivative | E. coli | - | [9] |
| 7 | Cyanopyridine derivative | S. aureus | - | [9] |
| 8 | Pyridine-triazole derivative | S. aureus | - | [21] |
Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Carbonitrile Derivatives.
Antiviral Activity of Substituted Pyridine Carbonitriles
The pyridine scaffold is also present in several antiviral drugs, and research into substituted pyridine carbonitriles has revealed promising antiviral activities against a variety of viruses, including influenza virus and herpes simplex virus (HSV).[6][26][27]
Mechanism of Antiviral Action
The antiviral mechanisms of pyridine carbonitriles can involve targeting either viral or host cell factors essential for viral replication. For example, some derivatives have been shown to inhibit viral polymerases, while others may interfere with viral entry into the host cell.[6][27]
In Vitro Evaluation of Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV) in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
Quantitative Data on Antiviral Activity
The following table provides EC₅₀ values for representative pyridine derivatives against different viruses.
| Compound ID | Substituents | Virus | Host Cell | EC₅₀ (µM) | Reference |
| 9 | Pyrimidine C-Nucleoside analogue | Influenza A (H1N1) | - | 1.9 | [26] |
| 10 | Pyrazolopyridine derivative | HSV-1 | - | 1.00 ± 0.10 | [27] |
Table 3: In Vitro Antiviral Activity of Selected Pyridine Derivatives.
Conclusion and Future Perspectives
Substituted pyridine carbonitriles represent a highly promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, makes them an attractive scaffold for the development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of more potent and selective analogues, a deeper understanding of their mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of the chemical space around the pyridine carbonitrile core holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. [Link]
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Antimicrobial activity of cyanidin-3-O-glucoside-lauric acid ester against Staphylococcus aureus and Escherichia coli. PubMed. [Link]
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An In-depth Technical Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific isomer, this guide synthesizes information from analogous compounds and relevant patent literature to present a viable synthetic pathway, predicted chemical properties, and potential applications. The document focuses on the multi-step synthesis from readily available starting materials, discusses the reactivity of the dichloropyridine core, and explores its potential as a scaffold in the design of novel therapeutic agents.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with their scaffolds appearing in a wide array of FDA-approved drugs.[1] The electronic properties and structural versatility of the pyridine ring make it a privileged structure in drug design.[1] Dichlorinated pyridine derivatives, in particular, serve as versatile intermediates, with the chlorine atoms acting as reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions.[2][3][4] This guide focuses on the specific isomer, 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (CAS No. 56704-30-4), a compound with potential as a building block in the synthesis of complex molecules for drug discovery.[5][6]
Table 1: Physicochemical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
| Property | Value | Source |
| CAS Number | 56704-30-4 | [5][7] |
| Molecular Formula | C₈H₆Cl₂N₂ | [5][8] |
| Molecular Weight | 201.05 g/mol | [5][8] |
| Appearance | White powder (predicted) | [6] |
| Purity | >98% (typical for commercial samples) | [6] |
Synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
A plausible and industrially viable synthetic route for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile involves a two-step process: the synthesis of the precursor 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, followed by a chlorination reaction.
Step 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
The synthesis of the dihydroxy precursor is described in the patent literature and involves the condensation of 2-cyanoacetamide with ethyl 2-methylacetoacetate.[9][10] This method provides a commercially viable route to the key intermediate.
Reaction Scheme 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
Caption: Synthesis of the dihydroxy pyridine precursor.
Experimental Protocol: Synthesis of the Sodium Salt of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
-
Materials: 2-cyanoacetamide, 25% sodium methoxide in methanol, ethyl 2-methylacetoacetate, methanol.
-
Procedure:
-
A slurry of 2-cyanoacetamide in methanol is prepared in a reaction vessel.
-
The mixture is cooled to 0-10 °C.
-
25% sodium methoxide in methanol is added dropwise, maintaining the temperature between 0-10 °C.
-
After the addition is complete, ethyl 2-methylacetoacetate is added.
-
The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by a suitable analytical method (e.g., GC).
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is collected by filtration.
-
Step 2: Chlorination of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
Reaction Scheme 2: Chlorination of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
Caption: Chlorination of the dihydroxy precursor to the target compound.
Generalized Experimental Protocol: Chlorination with Phosphorus Oxychloride
-
Materials: 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, phosphorus oxychloride (POCl₃), optionally a tertiary amine base (e.g., pyridine or triethylamine) or a phase-transfer catalyst.
-
Procedure:
-
The dihydroxy precursor is suspended in an excess of phosphorus oxychloride or an inert high-boiling solvent.
-
A catalytic amount of a tertiary amine or phase-transfer catalyst may be added.
-
The reaction mixture is heated to reflux (typically 100-150 °C) for several hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile.
-
Chemical Reactivity and Potential Applications
The reactivity of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is dictated by the presence of the two chlorine atoms at the activated 2- and 6-positions of the pyridine ring, the cyano group, and the methyl substituents.
Reactivity of the Dichloropyridine Core
The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, providing a facile route to a diverse library of substituted pyridine derivatives.[3][13] The presence of the electron-withdrawing cyano group further activates the pyridine ring towards nucleophilic attack.
Diagram: Reactivity of 2,6-Dichloropyridine Core
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The Synthesis of Pyridine-3-Carbonitrile: A Technical Guide from Historical Discovery to Modern Production
Introduction: The Pivotal Role of Pyridine-3-Carbonitrile
Pyridine-3-carbonitrile, also known as nicotinonitrile, is a deceptively simple heterocyclic compound with the formula C₆H₄N₂.[1][2] Its unassuming structure, a pyridine ring with a nitrile group at the 3-position, belies its profound impact on human health and industry. This molecule is a critical intermediate in the synthesis of nicotinic acid (niacin) and nicotinamide, essential forms of Vitamin B3.[1] The discovery of niacin's role in preventing pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, spurred the demand for its efficient production.[3][4] Today, pyridine-3-carbonitrile remains a cornerstone in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals, making a thorough understanding of its synthesis not just an academic exercise, but a matter of industrial and societal importance.
This guide provides an in-depth exploration of the discovery and history of pyridine-3-carbonitrile synthesis, tracing its evolution from early laboratory methods to the sophisticated industrial processes of the modern era. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic routes, and explore the emergence of biocatalysis as a green alternative.
I. Historical Perspectives: The Quest for a Cure and a Compound
The story of pyridine-3-carbonitrile is intrinsically linked to the medical quest to understand and combat pellagra. First described in the 18th century, the disease became a significant health crisis, particularly in regions where maize was a dietary staple.[3] It wasn't until the early 20th century that the nutritional basis of pellagra was established. In 1937, American biochemist Conrad Elvehjem identified nicotinic acid as the "pellagra-preventing factor".[3][5] This discovery created an urgent need for reliable and scalable methods to synthesize nicotinic acid and its derivatives.
Early synthetic efforts for pyridine derivatives were pioneered by chemists like Arthur Rudolf Hantzsch, who in 1881 described a multicomponent reaction for pyridine synthesis. While not directly producing pyridine-3-carbonitrile, these foundational studies laid the groundwork for heterocyclic chemistry.
One of the earliest documented methods for preparing pyridine-3-carbonitrile involved the reaction of pyridine-3-sulfonic acid with a cyanide salt. A 1946 patent describes the process of sulfonating pyridine and subsequently heating the resulting sulfonate with potassium cyanide to yield 3-cyanopyridine.[6] This method, while effective, involved harsh conditions and the use of highly toxic cyanides.
Another early laboratory-scale synthesis is the dehydration of nicotinamide. This straightforward approach utilizes a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to remove a molecule of water from the amide group of nicotinamide, yielding the nitrile.[7][8] This method remains a viable option for small-scale preparations.
II. The Industrial Revolution: Ammoxidation of 3-Picoline
The mid-20th century saw a shift towards more efficient and economical production methods to meet the growing demand for Vitamin B3. The vapor-phase ammoxidation of 3-picoline (3-methylpyridine) emerged as the dominant industrial process for synthesizing pyridine-3-carbonitrile.[9][10] This reaction involves the catalytic conversion of 3-picoline in the presence of ammonia and oxygen (typically from the air) at elevated temperatures.
The overall reaction can be summarized as follows:
CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O[1]
The success of this process hinges on the development of highly selective and robust catalysts. Vanadium pentoxide (V₂O₅) supported on various metal oxides, such as titanium dioxide (TiO₂) or alumina (Al₂O₃), has been extensively studied and employed.[11][12] The catalyst's role is to facilitate the oxidation of the methyl group and the subsequent reaction with ammonia to form the nitrile, while minimizing the over-oxidation to carbon oxides.
Catalyst Systems and Reaction Conditions
The choice of catalyst and reaction parameters significantly impacts the yield and selectivity of the ammoxidation process. The table below summarizes typical catalyst systems and their reported performance.
| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |
| V₂O₅ | - | 280-500 | 89.3 | 83.5 | [11] |
| V₂O₅-MoO₃ | - | 280-500 | 96.4 | 83 | [11] |
| V₂O₅-Sb₂O₅-TiO₂ | - | 280-500 | 97 | 68 | [11] |
| V-Cr-Mo-P-K-Bi-Ni | SiO₂ or γ-Al₂O₃ | ~360 | 98.9 | 97.8 | [13] |
Causality in Experimental Design: The use of multi-component catalysts, as seen in the V-Cr-Mo-P-K-Bi-Ni system, is a deliberate strategy to enhance catalytic activity and stability. Each component plays a specific role, such as improving redox properties, increasing surface area, or preventing catalyst deactivation. The reaction temperature is a critical parameter that must be carefully controlled to balance reaction rate with selectivity, as higher temperatures can lead to undesirable side reactions like the formation of CO and CO₂.
Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline
The following is a generalized, illustrative protocol for the industrial-scale synthesis of pyridine-3-carbonitrile via ammoxidation.
Materials:
-
3-Picoline
-
Anhydrous Ammonia
-
Compressed Air
-
Catalyst (e.g., V₂O₅/TiO₂)
Equipment:
-
Fixed-bed or fluidized-bed reactor
-
Vaporizer for 3-picoline
-
Gas flow controllers
-
Condenser and collection system
Procedure:
-
The catalyst is packed into the reactor.
-
The reactor is heated to the desired reaction temperature (typically 350-450 °C).
-
A gaseous feed mixture of 3-picoline, ammonia, and air is continuously introduced into the reactor. The molar ratio of the reactants is carefully controlled to optimize yield and selectivity.
-
The reactants pass over the catalyst bed, where the ammoxidation reaction occurs.
-
The product stream, containing pyridine-3-carbonitrile, unreacted starting materials, water, and byproducts, exits the reactor.
-
The product stream is cooled in a condenser to separate the liquid products from the non-condensable gases.
-
The crude pyridine-3-carbonitrile is then purified through distillation or crystallization.
Caption: Generalized workflow for the industrial ammoxidation of 3-picoline.
III. Laboratory-Scale Syntheses: Foundational and Modern Methods
While ammoxidation dominates industrial production, several other methods are valuable for laboratory-scale synthesis, offering flexibility and access to a wider range of substituted pyridine-3-carbonitriles.
Dehydration of Nicotinamide
As mentioned earlier, the dehydration of nicotinamide is a classic and straightforward laboratory method.
Reaction:
C₅H₄NCONH₂ → C₅H₄NCN + H₂O
Causality in Experimental Design: Phosphorus pentoxide is a powerful dehydrating agent that readily reacts with the water produced, driving the equilibrium towards the formation of the nitrile. The reaction is typically performed under reduced pressure and with heating to facilitate the distillation of the product as it forms.
Experimental Protocol: Dehydration of Nicotinamide
Materials:
-
Nicotinamide
-
Phosphorus pentoxide (P₂O₅)
-
Ether or Acetone (for rinsing)
Equipment:
-
Round-bottom flask
-
Air condenser
-
Distillation apparatus
-
Vacuum source
-
Ice-salt bath
Procedure:
-
In a dry round-bottom flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.[7]
-
Assemble the distillation apparatus with an air condenser and a receiver cooled in an ice-salt bath.[7]
-
Reduce the pressure to 15-20 mm Hg.[7]
-
Heat the mixture vigorously with a flame, ensuring even heating to melt the reactants and initiate the reaction.[7]
-
Continue heating until no more product distills over.[7]
-
Allow the apparatus to cool completely.
-
Rinse the condenser and collection tube with ether or acetone to dissolve the solidified product.[7]
-
Combine the rinsings with the distillate.
-
Remove the solvent by distillation.
-
Purify the crude pyridine-3-carbonitrile by distillation at atmospheric pressure. The expected yield is in the range of 83-84%.[7]
Caption: Simplified reaction pathway for the dehydration of nicotinamide.
Synthesis from 3-Halopyridines
The displacement of a halogen from the pyridine ring with a cyanide source is another viable synthetic route, particularly for preparing substituted derivatives. This can be achieved through reactions like the Rosenmund-von Braun reaction using cuprous cyanide or palladium-catalyzed cyanation reactions.
IV. The Green Frontier: Biocatalytic Synthesis
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative to traditional chemical methods.[14][15] For the synthesis of pyridine-3-carbonitrile and its derivatives, nitrilase enzymes have shown significant potential.[16]
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia.[14] However, some nitrilases can be engineered or selected to perform the reverse reaction or to be used in the synthesis of amides from nitriles. The enzymatic hydrolysis of pyridine-3-carbonitrile to nicotinamide is a well-established industrial process.[1]
More recently, research has focused on the direct biocatalytic synthesis of nitriles. Aldoxime dehydratases are enzymes that can convert aldoximes to nitriles under mild conditions, offering a cyanide-free route to these compounds.[17] While the direct biocatalytic synthesis of pyridine-3-carbonitrile is still an area of active research, the use of enzymes in the overall production of niacin and its derivatives is a significant step towards greener chemistry.
Caption: Chemo-enzymatic vs. potential future biocatalytic routes.
V. Conclusion: An Evolving Synthesis
The synthesis of pyridine-3-carbonitrile has undergone a remarkable evolution, driven by the interplay of medical necessity, industrial economics, and a growing commitment to sustainable chemistry. From early, often arduous, laboratory preparations to the highly optimized and efficient industrial ammoxidation of 3-picoline, the journey of this vital molecule reflects the broader progress of chemical synthesis. Looking ahead, the integration of biocatalysis and other green chemical principles promises to open new chapters in the production of pyridine-3-carbonitrile, ensuring its continued availability for the betterment of human health and technology in a more sustainable manner.
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Methodological & Application
One-pot synthesis of trisubstituted pyridine-3-carbonitrile derivatives
An Application Guide to the Facile One-Pot Synthesis of Trisubstituted Pyridine-3-Carbonitrile Derivatives
Introduction: The Privileged Pyridine-3-Carbonitrile Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast array of natural products, agrochemicals, and functional materials.[1] Within this class, molecules featuring the pyridine-3-carbonitrile motif are of paramount importance in medicinal chemistry and drug development.[2] These compounds serve as "privileged scaffolds," frameworks that can bind to multiple biological targets, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable molecules is therefore a critical objective for chemical researchers.
This application note details the principles and protocols for the one-pot synthesis of trisubstituted pyridine-3-carbonitrile derivatives. We will focus on multi-component reactions (MCRs), which combine three or more reactants in a single operation.[6] MCRs are a hallmark of green chemistry, offering significant advantages over traditional linear syntheses by increasing efficiency and atom economy, reducing reaction times, and minimizing waste through the avoidance of intermediate isolation steps.[3][7]
Strategic Overview: Mechanism of the Four-Component Reaction
The most common and versatile one-pot approach to trisubstituted pyridine-3-carbonitriles is a four-component reaction involving an aldehyde, a methyl ketone, an active methylene nitrile (typically malononitrile), and a nitrogen source (most commonly ammonium acetate). This method is a modification of several classical named reactions, including the Hantzsch and Guareschi-Thorpe syntheses, adapted for the specific target scaffold.[8][9][10]
The reaction proceeds through a cascade of classical organic transformations, demonstrating the power and elegance of tandem reactions. The generally accepted mechanism involves:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and the active methylene nitrile (malononitrile) to form an electron-deficient alkene, an arylidenemalononitrile intermediate.
-
Michael Addition: Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine, or its enolate is generated under basic conditions. This nucleophilic species then attacks the arylidenemalononitrile intermediate via a Michael 1,4-conjugate addition.
-
Intramolecular Cyclization & Aromatization: The resulting adduct undergoes a rapid intramolecular cyclization. The intermediate dihydropyridine then aromatizes, typically through oxidation (often by air) or elimination of a small molecule, to yield the stable, highly substituted pyridine-3-carbonitrile product.
The causality behind using ammonium acetate is its dual role; it serves as the essential nitrogen donor for the pyridine ring and also acts as a mild catalyst to promote the initial condensation steps.[11]
Caption: General mechanistic pathway for the one-pot synthesis.
Application Protocol: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile
This protocol provides a reliable, step-by-step method for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile, a representative member of this compound class.[12][13] The procedure is robust and can be adapted for various substituted aldehydes and ketones.
Principle: A one-pot, four-component cyclocondensation of benzaldehyde, acetophenone, malononitrile, and ammonium acetate in refluxing ethanol.
Materials and Reagents
-
Benzaldehyde (≥99%)
-
Acetophenone (≥99%)
-
Malononitrile (≥99%)
-
Ammonium Acetate (≥98%)
-
Ethanol (Absolute, ≥99.5%)
-
Deionized Water
-
Standard thin-layer chromatography (TLC) supplies (e.g., silica plates, ethyl acetate/hexane mobile phase)
Equipment
-
100 mL Round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer/hotplate
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
Experimental Procedure
-
Charging the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol).
-
Addition of Solvent and Nitrogen Source: Add absolute ethanol (30 mL) to the flask, followed by ammonium acetate (6.17 g, 80 mmol). The large excess of ammonium acetate is crucial as it drives the reaction towards the product.[14]
-
Reaction Setup and Reflux: Attach the condenser to the flask and place the setup on the magnetic stirrer/hotplate in a fume hood. Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.
-
Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As it cools, a solid product will precipitate. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid generously with cold deionized water to remove excess ammonium acetate and other water-soluble impurities. Follow with a wash of cold ethanol to remove unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product is often of high purity at this stage. If further purification is needed, recrystallization from absolute ethanol or an ethanol/DMF mixture is effective.
-
Characterization: The final product should be a pale yellow or white solid. Characterize the compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure.[11][15]
Caption: Step-by-step experimental workflow diagram.
Scope, Optimization, and Troubleshooting
The true utility of a synthetic method lies in its versatility and reliability. The described one-pot protocol is highly adaptable to a wide range of substrates.
Substrate Scope and Yields
The reaction generally performs well with various aromatic and heteroaromatic aldehydes. Electron-donating or electron-withdrawing groups on the aromatic rings of both the aldehyde and ketone are well-tolerated, providing access to a diverse library of compounds with good to excellent yields.
| Entry | Aldehyde (R¹) | Ketone (R²) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 5 | 92 | [15] |
| 2 | 4-Chlorophenyl | Phenyl | 6 | 88 | [11] |
| 3 | 4-Methoxyphenyl | Phenyl | 5 | 94 | [15] |
| 4 | 3-Nitrophenyl | Phenyl | 7 | 85 | [11] |
| 5 | Phenyl | 4-Methylphenyl | 6 | 90 | [15] |
| 6 | Pyridin-3-yl | Benzyl | 3 | 72 | [7] |
Optimization of Reaction Conditions
-
Energy Source: While conventional heating is effective, microwave irradiation has been shown to dramatically reduce reaction times (often from hours to minutes) and, in some cases, improve yields.[3][11][16] This is a key consideration for high-throughput synthesis.
-
Catalyst/Solvent: The ammonium acetate/ethanol system is cost-effective and efficient. However, other systems have been successfully employed to meet specific needs. For instance, ionic liquids can serve as both the solvent and catalyst, offering benefits in terms of recyclability.[12] In some cases, base catalysts like NaOH or piperidine are used, particularly in protocols that align more closely with the Guareschi-Thorpe synthesis.[17][18][19]
-
Solvent-Free Conditions: For certain substrates, the reaction can be run under solvent-free ("neat") conditions, further enhancing its green chemistry profile by simply heating the mixture of reactants.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Impure reagents (especially the aldehyde, which may have oxidized).- Insufficient heating or reaction time.- Inefficient stirring. | - Use freshly distilled aldehyde.- Increase reflux time and monitor carefully by TLC.- Ensure vigorous magnetic stirring to keep solids suspended. |
| Incomplete Reaction | - Insufficient excess of ammonium acetate.- Steric hindrance from bulky substrates. | - Increase the molar equivalents of ammonium acetate.- Switch to microwave heating to provide more energy.- Consider a stronger catalyst if the standard protocol fails. |
| Difficult Purification | - Oily product instead of solid.- Co-precipitation of impurities. | - After work-up, try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.- Ensure thorough washing of the crude solid.- Select a different recrystallization solvent system. |
Conclusion
The one-pot, multi-component synthesis of trisubstituted pyridine-3-carbonitriles represents a powerful and highly efficient strategy for accessing medicinally relevant heterocyclic scaffolds. By combining readily available starting materials in a single, atom-economical step, this method aligns with the principles of green chemistry while providing a versatile platform for generating diverse molecular libraries. The straightforward protocol, coupled with the potential for optimization through techniques like microwave irradiation, makes it an invaluable tool for researchers in synthetic chemistry, medicinal chemistry, and drug discovery.
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Al-Ghorbani, M., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules. Available at: [Link]
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Gemo, R., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
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ResearchGate. One-pot synthesis of pyridine derivatives. Available at: [Link]
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ResearchGate. One-pot synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile. Available at: [Link]
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Química Organica.org. Guareschi-Thorpe synthesis of pyridine. Available at: [Link]
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Wang, T., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
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Kumar, D., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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YMER. ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Available at: [Link]
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ResearchGate. ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. Available at: [Link]
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ResearchGate. Chemical structure of the pyridine-3-carbonitriles with important sites.... Available at: [Link]
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Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]
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Al-Adiwish, W. M., et al. (2013). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. Available at: [Link]
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Organic Chemistry Portal. A new mild method for the one-pot synthesis of pyridines. Available at: [Link]
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ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available at: [Link]
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Organic Chemistry Portal. Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Available at: [Link]
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SciRP.org. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Available at: [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Available at: [Link]
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Al-Mousawi, S. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals. Available at: [Link]
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Shi, D., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[3][20][21] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules. Available at: [Link]
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ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Available at: [Link]
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Application Note & Protocol: Microwave-Assisted Synthesis of Pyridine-3-Carbonitriles
Abstract
Pyridine-3-carbonitrile derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and functional properties. Traditional synthetic routes often necessitate harsh conditions, long reaction times, and complex purification procedures. This guide details a robust and highly efficient protocol for the synthesis of polysubstituted pyridine-3-carbonitriles utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically accelerates reaction rates, improves yields, and promotes greener chemical practices, offering a superior alternative to conventional methods. This document provides the scientific rationale, a detailed step-by-step protocol, and practical insights for researchers, chemists, and professionals in drug development.
The Strategic Advantage of Microwave-Assisted Synthesis
The application of microwave irradiation in organic synthesis represents a significant technological advancement over conventional conductive heating methods.[1][2] Unlike an oil bath or heating mantle, which transfers heat slowly and inefficiently from an external source, microwave energy directly couples with polar molecules or ions within the reaction mixture.[3][4] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction. The rapid, in-situ, and uniform heating that results from this direct energy transfer leads to a suite of compelling advantages:[3][5]
-
Dramatic Reaction Acceleration: Reaction times can be reduced from many hours to mere minutes.[6]
-
Enhanced Yields and Purity: The rapid heating minimizes the formation of side products, often leading to cleaner reaction profiles and higher isolated yields.[1]
-
Energy Efficiency: By heating only the reaction vessel's contents, microwave synthesis significantly reduces energy consumption compared to heating the entire apparatus.[6]
-
Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, minimizing waste and environmental impact.[5][6]
For the synthesis of complex heterocyclic scaffolds like pyridine-3-carbonitriles, these benefits make MAOS an indispensable tool for high-throughput screening, library generation, and process optimization.[4]
Reaction Mechanism: A Multi-Component Approach
The synthesis of 2,4,6-trisubstituted pyridine-3-carbonitriles described herein proceeds via a one-pot, three-component reaction. This specific protocol is a variation of established pyridine syntheses, such as the Guareschi-Thorpe or Bohlmann-Rahtz pathways, which involve the condensation of carbonyl compounds, active methylene compounds, and an ammonia source.[2][7]
The plausible mechanism for the formation of the target compounds from a chalcone, 3-aminobut-2-enenitrile, and ammonium acetate involves the following key steps:
-
Michael Addition: The enamine (3-aminobut-2-enenitrile) acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl system of the chalcone.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization. The nitrogen atom, originating from the ammonium acetate and the enamine, attacks one of the carbonyl groups. This is followed by a dehydration step to form a dihydropyridine intermediate.
-
Aromatization: The dihydropyridine intermediate is subsequently oxidized to the final aromatic pyridine ring. In many multi-component syntheses, this oxidation can occur aerobically or be promoted by reagents present in the mixture.[6]
This multi-component strategy is highly convergent and atom-economical, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.[8]
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyridine-3-Carbonitriles
This protocol is adapted from a validated procedure for the synthesis of a library of pyridine-3-carbonitrile derivatives.[9]
Materials and Equipment
-
Reagents:
-
Substituted Chalcone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one)
-
3-Aminobut-2-enenitrile
-
Ammonium Acetate (NH₄OAc)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
-
Equipment:
-
Dedicated monomode microwave synthesizer (e.g., CEM Discover SP, Anton Paar Monowave) with sealed vessel capability and temperature/pressure sensors.
-
10 mL microwave reaction vessel with a Teflon septum cap.
-
Magnetic stir bar.
-
Analytical Balance.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Rotary evaporator.
-
Standard laboratory glassware for work-up and purification.
-
Workflow Diagram
Caption: Workflow for Microwave-Assisted Pyridine-3-Carbonitrile Synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the chalcone (1.0 mmol), 3-aminobut-2-enenitrile (1.0 mmol, 82 mg), and ammonium acetate (1.5 mmol, 115 mg).
-
Solvent Addition: Add absolute ethanol (10 mL) to the vessel.
-
Vessel Sealing: Securely cap the vessel with the Teflon septum.
-
Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer. Set the reaction parameters to a target temperature of 130°C, a hold time of 30 minutes, and maximum microwave power (e.g., 250 W). Stirring should be active throughout the irradiation.
-
Reaction Monitoring & Cooling: The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). After the irradiation is complete, allow the vessel to cool to approximately 55°C inside the reactor before handling.
-
Product Isolation: Remove the vessel and allow it to cool to room temperature. A solid precipitate should form.
-
Purification: Filter the precipitated solid product, wash it with a small amount of ice-cold water, and then recrystallize from absolute ethanol to yield the pure pyridine-3-carbonitrile derivative.[9]
Data & Results: A Comparative Analysis
The efficacy of the microwave-assisted protocol is best illustrated by comparing it directly with conventional heating methods. The following table summarizes typical results for the synthesis of various 2,4,6-trisubstituted pyridine-3-carbonitriles.[9]
| Entry | R¹ (at position 6) | R² (at position 4) | Method | Time | Yield (%) |
| 1 | Phenyl | Phenyl | Microwave | 30 min | 90% |
| Conventional | 16 h | 75% | |||
| 2 | Phenyl | 4-Chlorophenyl | Microwave | 30 min | 85% |
| Conventional | 12 h | 72% | |||
| 3 | Phenyl | 4-Methylphenyl | Microwave | 30 min | 88% |
| Conventional | 14 h | 70% | |||
| 4 | Phenyl | 4-Methoxyphenyl | Microwave | 10 min | 82% |
| Conventional | 10 h | 65% |
Data synthesized from literature values.[9] "Conventional" refers to refluxing in absolute ethanol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure accurate temperature sensing (use internal fiber-optic probe if available). |
| Degradation of starting materials. | Lower the reaction temperature. Ensure reagents are pure and dry. | |
| Reaction Stalls | Insufficient mixing. | Use a larger stir bar or increase the stirring speed. |
| Catalyst deactivation. | Ensure ammonium acetate is of good quality. | |
| Formation of Byproducts | Temperature too high. | Reduce the target temperature in 5-10°C increments. |
| Incorrect stoichiometry. | Double-check the molar ratios of all reagents. | |
| Purification Difficulty | Oily product. | Try a different recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). Consider column chromatography. |
Safety Precautions
-
Microwave Reactor: Only use a dedicated, commercially available microwave synthesizer designed for chemical reactions. Never use a domestic microwave oven. Always operate the instrument according to the manufacturer's guidelines.
-
Pressurized Reactions: Reactions in sealed vessels can generate significant pressure. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel volume). Always allow the vessel to cool completely before opening.
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chalcones and nitriles can be irritants; avoid inhalation and skin contact.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and green platform for the rapid production of pyridine-3-carbonitrile libraries. The protocol described offers significant advantages over conventional heating, including drastically reduced reaction times, higher yields, and operational simplicity. This methodology is highly adaptable and serves as an excellent starting point for the synthesis of diverse derivatives for applications in drug discovery and materials science.
References
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Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (NCBI). [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. Wikipedia. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. National Center for Biotechnology Information (NCBI). [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. Synthesis Reviews. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. National Center for Biotechnology Information (NCBI). [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]
-
A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
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Application Notes & Protocols for the Synthesis of Dichlorodimethylpyridine Carbonitrile
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, dichlorodimethylpyridine carbonitriles represent a class of highly functionalized intermediates with significant utility in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, 2,6-dichloro-3-cyano-4-methylpyridine serves as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[1] The strategic placement of chloro, methyl, and cyano groups on the pyridine ring provides multiple reaction sites for further chemical transformations.
This guide provides a comprehensive overview of the reagents and a detailed protocol for a plausible synthetic route to a dichlorodimethylpyridine carbonitrile, focusing on the underlying chemical principles and experimental best practices. The protocols described herein are designed for researchers, scientists, and drug development professionals.
PART 1: Synthetic Strategy and Reagent Analysis
The synthesis of dichlorodimethylpyridine carbonitriles can be approached through various routes. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group manipulations. Here, we will focus on a pathway that highlights key chemical transformations relevant to heterocyclic chemistry.
Key Reagents and Their Roles
The selection of reagents is critical for the successful synthesis of the target molecule. Below is an analysis of the key reagents and their functions in the context of this synthesis.
| Reagent | Function | Mechanism of Action/Rationale for Use |
| Starting Materials (e.g., Acetoacetamide, Aldehydes) | Building blocks for the pyridine ring | These components are used in multicomponent reactions, such as the Hantzsch pyridine synthesis or similar condensations, to construct the core heterocyclic structure. |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | POCl₃ is a powerful dehydrating and chlorinating agent used to convert pyridones or hydroxypyridines into their corresponding chloropyridines. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. |
| Cyanating Agents (e.g., KCN, NaCN, Zn(CN)₂) | Source of Cyanide | These reagents are used to introduce the carbonitrile (-CN) group onto the pyridine ring, typically through nucleophilic substitution of a leaving group like a halide. The choice of cyanide source can influence reactivity and safety considerations.[2][3] |
| Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂) | Catalyst for Cross-Coupling and Dehalogenation | Palladium catalysts are employed in various reactions, such as cyanation of aryl halides or reductive dehalogenation.[4][5] For instance, in some modern cyanation methods, a palladium catalyst facilitates the coupling of a cyanide source with a chloropyridine. |
| Solvents (e.g., DMF, DMSO, Acetonitrile) | Reaction Medium | The choice of solvent is crucial for solubilizing reagents and controlling reaction temperature. Aprotic polar solvents like DMF and DMSO are often used for nucleophilic aromatic substitution and palladium-catalyzed reactions due to their high boiling points and ability to solvate cations.[4] |
| Bases (e.g., K₂CO₃, NaOAc) | Acid Scavenger/Activator | Bases are used to neutralize acidic byproducts, such as HCl, which can form during chlorination or substitution reactions. They can also act as activators in certain catalytic cycles.[4][5] |
PART 2: Experimental Protocols
This section outlines a representative multi-step synthesis for a dichlorodimethylpyridine carbonitrile. The chosen target is 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile , a specific isomer for which synthetic logic can be constructed from fundamental organic chemistry principles and related transformations found in the literature.
Overall Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from the construction of a substituted pyridone ring, followed by chlorination and subsequent functionalization.
Caption: Overall synthetic workflow for 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile.
Protocol 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This step involves the construction of the core pyridone ring through a condensation reaction.
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone
-
Piperidine (as a basic catalyst)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1 molar equivalent), acetylacetone (1 molar equivalent), and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Protocol 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
This protocol details the chlorination of the pyridone intermediate.
Materials:
-
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the pyridone intermediate from Protocol 1 in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents).
-
Optionally, add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.
-
The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) to a neutral pH.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield 2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Protocol 3: Synthesis of 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile
This final step involves the selective chlorination of the pyridine ring at the 5-position.
Materials:
-
2-Chloro-4,6-dimethylpyridine-3-carbonitrile
-
N-Chlorosuccinimide (NCS) or Chlorine gas
-
Acetic acid or another suitable solvent
Procedure:
-
Dissolve the 2-chloro-4,6-dimethylpyridine-3-carbonitrile from Protocol 2 in a suitable solvent such as acetic acid.
-
Add N-Chlorosuccinimide (NCS) (1.1 molar equivalents) to the solution.
-
Heat the reaction mixture at 60-80 °C for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile.[6]
PART 3: Safety, Handling, and Data
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Cyanide Salts (KCN, NaCN): Highly toxic. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Handle with extreme caution and have an appropriate quench solution and emergency plan in place.
-
Chlorinating Agents (NCS, Cl₂): Corrosive and strong oxidizers. Handle in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE. All reactions should be carried out in a well-ventilated fume hood.
Expected Yields and Characterization
| Step | Product | Expected Yield | Characterization Methods |
| 1 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 70-85% | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| 2 | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | 65-80% | ¹H NMR, ¹³C NMR, Mass Spectrometry, GC-MS |
| 3 | 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | 50-70% | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |
References
-
Fun, H.-K., Arshad, S., & Arman, H. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. [Link]
-
Batanero, B., Barba, F., & Martín, A. (2002). Preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile: a paired electrosynthesis. The Journal of Organic Chemistry, 67(7), 2369–2371. [Link]
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
-
Chen, J.-R., & Xiao, W.-J. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry, 18(26), 4905–4918. [Link]
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
- Google Patents. (n.d.). CN101486676B - The preparation method of cyanomethylpyridine compound.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis.
-
Shubham. (n.d.). 3-Cyano-2,6-Dichloro-4-Methylpyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Step (3) Preparation of 3-Cyano-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from [Link]
Sources
- 1. shubhamspecialty.com [shubhamspecialty.com]
- 2. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Introduction: A Versatile Scaffold for Chemical Innovation
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties.[1] The subject of this guide, 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, is a highly functionalized pyridine derivative poised for a diverse range of chemical transformations. The presence of two chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano group, renders this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4]
This document provides a comprehensive overview of the theoretical and practical aspects of performing nucleophilic substitution reactions on this scaffold. While direct literature on this specific molecule is limited, the principles and protocols outlined herein are derived from well-established reactivity patterns of analogous polychlorinated and cyano-substituted pyridines.[5][6] These notes are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in the synthesis of novel chemical entities.
Theoretical Framework: Understanding Reactivity and Regioselectivity
The susceptibility of a pyridine ring to nucleophilic attack is fundamentally governed by its electron-deficient nature. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen atom), as the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance.[1][3][4][7]
In the case of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, both C2 and C6 positions are activated. The key factors influencing which chlorine atom is displaced are:
-
Electronic Activation: The powerful electron-withdrawing cyano (-CN) group at the C3 position significantly enhances the electrophilicity of the adjacent C2 position. This activation is a critical factor in promoting the SNAr reaction.[6][8]
-
Steric Hindrance: The methyl group at the C4 position may exert some steric influence, potentially favoring nucleophilic attack at the less hindered C2 position over the C6 position, which is flanked by a methyl group at C5.
-
Nucleophile Properties: The nature of the incoming nucleophile (its size, charge, and hardness/softness) can also influence the regioselectivity of the reaction.
Based on these principles, it is predicted that monosubstitution will predominantly occur at the C2 position. Achieving disubstitution would likely require more forcing conditions.
Reaction Mechanisms and Pathways
The nucleophilic aromatic substitution on this pyridine system proceeds via a two-step addition-elimination mechanism.[1][9]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a tetrahedral, resonance-stabilized anionic intermediate.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific nucleophile and desired outcome.
General Experimental Workflow
Protocol 1: Amination with Primary and Secondary Amines
This protocol outlines the reaction with amine nucleophiles to form aminopyridine derivatives, which are common structural motifs in pharmaceuticals.
-
Materials:
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq.) and the chosen anhydrous solvent (to make a 0.2-0.5 M solution).
-
Add the base (2.0 eq.) to the stirred solution.
-
Add the amine (1.1-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12-24 | 85-95 |
| Aniline | Cs₂CO₃ | Dioxane | 120 | 24 | 70-85 |
| Benzylamine | NaH | THF | 65 | 8-16 | 80-90 |
Protocol 2: Alkoxylation with Alcohols
This protocol describes the synthesis of alkoxy-substituted pyridines using alkoxides generated in situ or from a pre-formed salt.
-
Materials:
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
-
Alcohol (e.g., methanol, ethanol, isopropanol) (can be used as solvent)
-
Base (e.g., NaH, KOtBu, or the corresponding sodium alkoxide) (1.5 equivalents)
-
Anhydrous co-solvent if needed (e.g., THF, Dioxane)
-
-
Procedure:
-
If generating the alkoxide in situ, carefully add sodium hydride (1.5 eq.) to the anhydrous alcohol (used as solvent) at 0 °C under an inert atmosphere. Allow the mixture to stir for 30 minutes.
-
Add a solution of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq.) in a minimal amount of the same alcohol or an anhydrous co-solvent.
-
Allow the reaction to warm to room temperature or gently heat to 50-80 °C.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10]
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[11]
-
Purify the crude product by column chromatography.
-
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Methanol | NaOMe | Methanol | 65 (reflux) | 6-12 | 90-98 |
| Ethanol | NaOEt | Ethanol | 78 (reflux) | 8-16 | 85-95 |
| Isopropanol | KOtBu | THF | 65 (reflux) | 12-24 | 75-85 |
Protocol 3: Thiolation with Thiols
This protocol details the formation of thioether-substituted pyridines, which are valuable intermediates in organic synthesis.[2]
-
Materials:
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N) (1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and a suitable anhydrous solvent (e.g., DMF).
-
Add the base (1.5 eq.) portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq.) in the same anhydrous solvent.[11]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[10][11]
-
Pour the reaction mixture into water and extract with an organic solvent.[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2-4 | 90-97 |
| Benzyl Mercaptan | NaH | THF | 25 | 1-3 | 88-96 |
| Ethanethiol | Et₃N | Acetonitrile | 50 | 4-8 | 80-90 |
Safety and Handling
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Bases such as sodium hydride and potassium tert-butoxide are highly reactive and should be handled with extreme care under anhydrous conditions.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols and theoretical insights provided in this document serve as a robust foundation for the exploration of nucleophilic substitution reactions on 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. The high degree of functionalization of this starting material, coupled with the predictable reactivity of the pyridine core, makes it an exceptionally valuable platform for the synthesis of novel and complex molecules. Through careful selection of nucleophiles and optimization of reaction conditions, researchers can unlock the vast synthetic potential of this versatile chemical scaffold.
References
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. Available at: [Link]
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
-
Nucleophilic substitution of pyridine. YouTube. Available at: [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. Available at: [Link]
-
Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. ResearchGate. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. Available at: [Link]
-
Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-). National Institutes of Health. Available at: [Link]
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Reaction Examples. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]
-
Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. Available at: [Link]
-
2,6-dimethylpyridine. Organic Syntheses. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Chemist's Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile: A Versatile Heterocyclic Building Block
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. While direct literature on this specific molecule is emerging, this document consolidates field-proven insights by drawing authoritative parallels from closely related structural analogs and the well-established chemistry of the 2,6-dichloropyridine scaffold. We will explore the foundational principles governing its reactivity and provide detailed, actionable protocols for its strategic deployment in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The aim is to empower chemists to leverage this versatile intermediate for the construction of complex, high-value molecular architectures.
Introduction: Unlocking the Potential of a Polysubstituted Pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a vast array of bioactive compounds and functional materials.[1] The strategic functionalization of this heterocycle is therefore of paramount importance. 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile presents a particularly valuable, albeit underexplored, scaffold. Its architecture is distinguished by several key features that dictate its synthetic potential:
-
Two Reactive Chlorine Atoms: Positioned at the C2 and C6 positions, these chlorine atoms are susceptible to displacement by a wide range of nucleophiles. Their reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen.
-
An Activating Nitrile Group: The cyano group at C3 further activates the ring towards nucleophilic attack, influencing the regioselectivity of substitution reactions.
-
Steric and Electronic Tuning: The methyl groups at C4 and C5 provide steric bulk and electronic influence, which can be exploited to direct the outcome of synthetic transformations and fine-tune the properties of the final products.
This guide will focus on the two primary avenues for the synthetic elaboration of this building block: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Foundational Synthesis: Accessing the Precursor
A plausible and efficient route to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile begins with the construction of the corresponding dihydroxypyridine precursor, which can then be chlorinated. A robust method for creating the core structure involves the condensation of 2-cyanoacetamide with an appropriate β-ketoester, a reaction pathway detailed in patent literature for similar structures.[2]
Protocol 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Sodium Salt
This protocol is adapted from established procedures for related dialkylpyridines.[2]
Materials:
-
2-Cyanoacetamide
-
Sodium methoxide (25% in methanol)
-
Ethyl 2-methylacetoacetate
-
Methanol (anhydrous)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cyanoacetamide (1.0 eq) and anhydrous methanol.
-
Cool the mixture in an ice bath and add sodium methoxide solution (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the in-situ formation of the sodium salt of 2-cyanoacetamide.
-
Add ethyl 2-methylacetoacetate (1.05 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) for the consumption of the β-ketoester.
-
Upon completion, cool the reaction to room temperature. The product, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt, will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Chlorination to Yield 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
The conversion of the dihydroxypyridine to the target dichloropyridine is a standard transformation, typically achieved using phosphorus oxychloride.[3]
Materials:
-
2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional)
Procedure:
-
In a fume hood, carefully add 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (1.0 eq) to a flask containing an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine base like DIPEA can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the two chlorine atoms and the nitrile group, makes 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile an excellent substrate for SNAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates.
Causality of Reactivity and Regioselectivity
The substitution proceeds via a Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The stability of this intermediate dictates the reaction rate. The chlorine atoms at C2 and C6 are both activated by the ring nitrogen. In asymmetrical 2,6-dichloropyridines, steric and electronic factors of other substituents determine which chlorine is displaced first. For the title compound, the two positions are electronically similar, but the flanking methyl and nitrile groups will sterically influence the approach of the nucleophile. Generally, mono-substitution is readily achieved, while the second substitution can be more challenging due to the introduction of an electron-donating group in the first step, which deactivates the ring towards subsequent nucleophilic attack.
Protocol 3: Mono-Amination at the C6 Position
This protocol provides a general method for the selective mono-amination of the dichloropyridine core, a common transformation in the synthesis of kinase inhibitors and other pharmaceutical agents.
Materials:
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
Procedure:
-
To a solution of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Solvent | DMF, Acetonitrile, Dioxane | Aprotic polar solvent to solubilize reactants and facilitate SNAr. |
| Base | K₂CO₃, DIPEA, Et₃N | To neutralize the HCl generated during the reaction. |
| Temperature | 80 - 120 °C | To provide sufficient activation energy for the substitution. |
| Nucleophile | Amines, Alcohols, Thiols | The group to be introduced onto the pyridine ring. |
Experimental Workflow for SNAr
Caption: Generalized workflow for nucleophilic substitution.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation. 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile serves as an excellent electrophilic partner in these transformations.
Principles of Reactivity
The success of these reactions hinges on the ability of a palladium(0) catalyst to undergo oxidative addition into the carbon-chlorine bond. While C-Cl bonds are less reactive than C-Br or C-I bonds, modern palladium catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands can effectively activate them.[3] This allows for the coupling of the pyridine core with a variety of organometallic reagents (boronic acids, amines, alkynes, etc.).
Protocol 4: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group, a common strategy in drug discovery.
Materials:
-
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
In a Schlenk flask, combine 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90 | Standard, reliable conditions for many substrates.[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >90 | Highly active catalyst system, good for challenging couplings. |
| Pd/C | Na₂CO₃ | DMF | 41-92 | Heterogeneous catalyst, can simplify work-up.[3] |
Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile in Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide on the prospective applications of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile as a pivotal intermediate in pharmaceutical development. While direct literature on this specific molecule is emerging, its structural motifs—a dichlorinated pyridine core, a nitrile group, and methyl substituents—suggest significant potential as a scaffold for novel therapeutics. Drawing from established principles of medicinal chemistry and the known reactivity of analogous structures, this guide proposes a detailed synthetic pathway for a new class of potential kinase inhibitors.[1][2] The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery with a solid foundation for exploration.
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its modulated basicity make it an ideal scaffold for interacting with biological targets. Dichlorinated pyridines, in particular, are versatile starting materials for constructing diverse molecular libraries due to the reactivity of the chloro groups, which are amenable to sequential substitution.[1][3] This allows for the controlled, stepwise introduction of different functionalities, a crucial aspect of structure-activity relationship (SAR) studies.
The subject of this guide, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, combines several features of high value in drug design:
-
2,6-Dichloro Substitution: Provides two reactive sites for introducing molecular diversity. The initial substitution is simplified as both positions are chemically equivalent.[1][3]
-
3-Carbonitrile Group: This electron-withdrawing group activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4] It can also serve as a key interaction point with a target protein or be chemically transformed into other functional groups like amides or carboxylic acids.
-
4,5-Dimethyl Substitution: These methyl groups can provide steric hindrance to influence the conformation of the final molecule and can potentially occupy hydrophobic pockets in a protein's binding site.
Given these features, a primary application of this scaffold is in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology.[1][5][6]
Proposed Application: Synthesis of a Novel Class of Di-substituted Pyridine Kinase Inhibitors
We propose a synthetic strategy that leverages the differential reactivity of the 2,6-dichloro positions to build a library of unsymmetrical 2,6-diaminopyridine derivatives. This class of compounds is a common structural motif in potent kinase inhibitors that target signaling pathways frequently dysregulated in cancer.[1] The general workflow is depicted below.
Caption: Proposed workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
Step 1: Mono-amination of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
The first step involves the selective replacement of one chlorine atom. A palladium-catalyzed Buchwald-Hartwig amination is proposed for its high efficiency and broad substrate scope.[7][8][9]
Rationale:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is chosen. Xantphos is a bulky ligand that promotes the reductive elimination step and can enhance regioselectivity in some systems.[7]
-
Base: A non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the substitution reaction.
-
Solvent: Anhydrous, degassed dioxane is a common solvent for Buchwald-Hartwig reactions, providing good solubility for the reactants and stability for the catalytic complex.
-
Temperature: Elevated temperatures are typically required to drive the catalytic cycle.
Protocol:
-
To a flame-dried Schlenk flask, add 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (1.0 eq.), the desired primary amine (R¹-NH₂) (1.1 eq.), cesium carbonate (1.5 eq.), and Xantphos (0.06 eq.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-substituted intermediate.
| Parameter | Value/Condition | Rationale |
| Temperature | 90-100 °C | To overcome the activation energy of the catalytic cycle. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the amine; monitor by TLC/LC-MS. |
| Expected Yield | 60-85% | Based on similar transformations of dichloropyridines. |
| Purification | Column Chromatography | To separate the product from starting material and any di-substituted by-product. |
Step 2: Second Amination to Introduce Molecular Diversity
The second amination introduces a different amine (R²-NH₂), creating an unsymmetrical product. It's important to note that the introduction of the first amino group (an electron-donating group) deactivates the pyridine ring towards further nucleophilic substitution.[3] Therefore, more forcing reaction conditions or a more reactive catalytic system may be required for the second substitution.
Rationale:
-
Modified Conditions: A higher reaction temperature or a longer reaction time might be necessary to drive the second substitution to completion. Alternatively, a different ligand that is more active for electron-rich aryl chlorides could be employed.
-
Sequential Approach: This stepwise approach allows for the creation of a diverse library of compounds by varying both R¹ and R² amines, which is crucial for optimizing the biological activity of the final molecules.
Protocol:
-
Follow the same setup as in Step 1, using the mono-amino intermediate (1.0 eq.) and a second, different primary amine (R²-NH₂) (1.2 eq.).
-
The same catalyst and base system can be used initially, but if the reaction is sluggish, a more active ligand or higher temperature (e.g., 110-120 °C) may be required.
-
Heat the reaction mixture and monitor its progress carefully.
-
Work-up and purification are performed as described in Step 1.
| Parameter | Value/Condition | Rationale |
| Temperature | 100-120 °C | Higher temperature to overcome the deactivating effect of the first amino group. |
| Reaction Time | 8-24 hours | Expected to be longer than the first substitution. |
| Expected Yield | 40-70% | Yields may be lower due to the reduced reactivity of the substrate. |
| Purification | Column Chromatography/HPLC | Higher purity may be required for biological testing. |
Proposed Biological Target and Signaling Pathway
The 2,6-diaminopyridine scaffold is a known hinge-binding motif for many protein kinases. The two amino groups can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine part of ATP. The R¹ and R² groups can then be tailored to occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Caption: Potential targeting of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile represents a promising, yet underexplored, starting material for the synthesis of novel pharmaceutical agents. The synthetic protocols outlined in this guide provide a robust framework for the creation of libraries of di-substituted pyridine derivatives, particularly for the discovery of new kinase inhibitors. The inherent versatility of this scaffold, allowing for the introduction of two points of diversity, makes it an attractive candidate for lead optimization campaigns. Future work should focus on the synthesis of a diverse library of analogs and their subsequent screening against a panel of kinases to identify promising lead compounds for further development.
References
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Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. (n.d.). Thieme Connect. Retrieved January 22, 2026, from [Link]
- Jonckers, T. H. M., Maes, B. U. W., Lemière, G. L. F., & Dommisse, R. (2001). Selective palladium-catalyzed aminations on dichloropyridines. Tetrahedron, 57(32), 7027–7034.
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Selective palladium-catalyzed aminations on dichloropyridines. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
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Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Chemical structure of the pyridine-3-carbonitriles with important sites for the antimicrobial activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1981). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Navigating Organic Synthesis: The Role of Pyridinecarbonitrile Derivatives. (2023). Jinan Re-Hope International Trade Co.,Ltd.. Retrieved January 22, 2026, from [Link]
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Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. (2002). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
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Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
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Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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The Strategic Utility of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold. Its inherent electronic properties and capacity for functionalization have made it a privileged structure in a vast array of biologically active compounds and functional materials. Among the myriad of substituted pyridines, 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile emerges as a particularly powerful and versatile precursor for the construction of complex fused heterocyclic systems. The strategic placement of two reactive chlorine atoms at the C2 and C6 positions, flanking a nitrile group, provides a platform for a diverse range of nucleophilic substitution and cyclization reactions. This application note provides a detailed exploration of the synthesis and utility of this key intermediate, offering in-depth protocols for its conversion into medicinally relevant heterocyclic cores, including pyrido[2,3-d]pyridazines, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. These resulting scaffolds are central to the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, adapt, and innovate upon these foundational methods.
Diagram 1: Synthetic Pathways from the Precursor
Caption: Overview of heterocyclic systems derived from the precursor.
PART 1: Synthesis of the Precursor: 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
The synthesis of the title precursor is a critical first step, and a reliable, scalable protocol is paramount. A common and effective strategy involves a two-step process starting from readily available materials: the construction of a dihydroxypyridine intermediate followed by a robust chlorination reaction.
Step 1: Synthesis of 2,6-Dihydroxy-4,5-dimethylnicotinonitrile
This step employs a base-catalyzed condensation reaction. The rationale behind this approach is the in-situ generation of a potent nucleophile from 2-cyanoacetamide, which then undergoes a Michael addition and subsequent cyclization with ethyl 2-methylacetoacetate.
Protocol 1: Synthesis of 2,6-Dihydroxy-4,5-dimethylnicotinonitrile [4]
| Reagent | Molar Eq. | MW | Amount |
| 2-Cyanoacetamide | 1.0 | 84.08 g/mol | 1.46 mol, 117.71 g |
| Sodium Methoxide (25% in MeOH) | 1.0 | 54.02 g/mol | 1.46 mol, 315.12 g |
| Ethyl 2-methylacetoacetate | 1.0 | 144.17 g/mol | 1.46 mol, 210.5 g |
| Methanol | - | - | 900 mL |
| 48% Hydrobromic Acid | Excess | - | 850 mL |
Procedure:
-
To a slurry of 2-cyanoacetamide in methanol (900 mL) in a reaction vessel equipped with a stirrer and a dropping funnel, add 25% sodium methoxide over 45 minutes at 0-10°C.
-
Stir the resulting mixture for an additional 30 minutes at the same temperature.
-
Add ethyl 2-methylacetoacetate to the reaction mixture and allow it to warm to room temperature. Stir for 12-18 hours.
-
Filter the resulting precipitate and wash with cold methanol to obtain the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.
-
To the isolated sodium salt, add 48% hydrobromic acid (850 mL) at 20-25°C. Heat the mixture to 120-125°C until a homogenous solution is obtained.
-
Cool the solution to crystallize the hydrobromide salt. Filter the solid and wash with water.
-
The dihydroxypyridine can be obtained by neutralizing the hydrobromide salt. However, for the subsequent chlorination step, the crude product is often sufficient.
Causality and Insights: The use of sodium methoxide is crucial for the deprotonation of 2-cyanoacetamide, creating the nucleophilic species necessary for the initial condensation. The subsequent hydrolysis and decarboxylation under acidic conditions with hydrobromic acid is a standard procedure to remove the ester group that would otherwise interfere with the subsequent chlorination.
Step 2: Chlorination of 2,6-Dihydroxy-4,5-dimethylnicotinonitrile
The conversion of the dihydroxy intermediate to the dichloro precursor is a key transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydroxylative chlorination. The addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the system.[5]
Protocol 2: Synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile [5][6][7]
| Reagent | Molar Eq. | MW | Amount |
| 2,6-Dihydroxy-4,5-dimethylnicotinonitrile | 1.0 | 178.17 g/mol | (from previous step) |
| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 g/mol | 5-10 equivalents |
| Phosphorus Pentachloride (PCl₅) | 2.0 | 208.24 g/mol | (optional) |
Procedure:
-
In a fume hood, carefully add the crude 2,6-dihydroxy-4,5-dimethylnicotinonitrile to a flask containing an excess of phosphorus oxychloride (5-10 equivalents).
-
Optionally, add phosphorus pentachloride (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality and Insights: POCl₃ acts as both a reagent and a solvent in this reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by chloride ions. The presence of PCl₅ generates additional chloride ions and can help to drive the reaction to completion, especially for less reactive substrates.[5] The workup procedure must be performed with extreme caution due to the highly exothermic reaction of POCl₃ with water.
Diagram 2: Synthesis of the Precursor
Caption: Two-step synthesis of the target precursor.
PART 2: Application in the Synthesis of Fused Heterocyclic Systems
The strategic arrangement of functional groups in 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile makes it an ideal starting material for the construction of various fused heterocyclic systems through nucleophilic substitution and subsequent cyclization reactions.
A. Synthesis of Pyrido[2,3-d]pyridazines
The reaction of the precursor with hydrazine hydrate provides a direct route to the pyrido[2,3-d]pyridazine core. This transformation proceeds via a nucleophilic aromatic substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization involving the nitrile group. The regioselectivity of the initial hydrazine attack is a key consideration.
Protocol 3: Synthesis of 5,8-Dichloro-6,7-dimethylpyrido[2,3-d]pyridazine
| Reagent | Molar Eq. | MW | Amount |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 1.0 | 201.05 g/mol | (as synthesized) |
| Hydrazine Hydrate (80%) | 2.0-3.0 | 50.06 g/mol | (adjust as needed) |
| Ethanol or n-Butanol | - | - | (as solvent) |
Procedure:
-
Dissolve 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality and Insights: The reaction with hydrazine typically proceeds via nucleophilic attack at the C6 position, which is activated by the electron-withdrawing nitrile group. The resulting hydrazinyl intermediate then undergoes an intramolecular cyclization onto the nitrile carbon, followed by tautomerization to form the pyridazinone ring. A second equivalent of hydrazine can then react at the C2 position. The exact product distribution can be influenced by reaction time and temperature. In some cases, the pyrazolo[3,4-b]pyridine may form as a side product or the main product depending on the conditions and the specific substrate.
B. Synthesis of Thieno[2,3-b]pyridines
The construction of the thieno[2,3-b]pyridine scaffold from the precursor is achieved through a Gewald-type reaction sequence. This involves an initial nucleophilic substitution of one of the chlorine atoms with a sulfur nucleophile, typically derived from ethyl thioglycolate, followed by an intramolecular Thorpe-Ziegler cyclization.[2][3]
Protocol 4: Synthesis of Ethyl 3-amino-6-chloro-4,5-dimethylthieno[2,3-b]pyridine-2-carboxylate
| Reagent | Molar Eq. | MW | Amount |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 1.0 | 201.05 g/mol | (as synthesized) |
| Ethyl Thioglycolate | 1.1 | 120.17 g/mol | (adjust as needed) |
| Sodium Ethoxide | 1.1 | 68.05 g/mol | (in ethanol) |
| Ethanol | - | - | (as solvent) |
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl thioglycolate dropwise at room temperature to generate the thiolate nucleophile.
-
Add a solution of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile in ethanol to the thiolate solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Causality and Insights: The first step is a nucleophilic aromatic substitution where the thiolate anion displaces the more reactive chlorine atom, typically at the C6 position. The resulting intermediate possesses an active methylene group adjacent to the ester and a nitrile group on the pyridine ring. In the presence of a base (sodium ethoxide), the active methylene group is deprotonated, and the resulting carbanion attacks the nitrile carbon in an intramolecular fashion (Thorpe-Ziegler cyclization) to form the thiophene ring.
Diagram 3: Thieno[2,3-b]pyridine Synthesis Workflow
Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.
C. Synthesis of Pyrazolo[3,4-b]pyridines
The reaction of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile with hydrazine can also lead to the formation of pyrazolo[3,4-b]pyridines. The regiochemical outcome of the reaction is highly dependent on the reaction conditions and the substitution pattern of the pyridine ring. Generally, the formation of the pyrazolo[3,4-b]pyridine involves the initial attack of hydrazine at the C2 position, followed by cyclization onto the nitrile group.
Protocol 5: Synthesis of 4-Amino-6,7-dimethyl-1H-pyrazolo[3,4-b]pyridines
| Reagent | Molar Eq. | MW | Amount |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 1.0 | 201.05 g/mol | (as synthesized) |
| Hydrazine Hydrate (80%) | 2.0-5.0 | 50.06 g/mol | (adjust as needed) |
| Dioxane or Ethylene Glycol | - | - | (as solvent) |
Procedure:
-
Dissolve 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile in a high-boiling solvent such as dioxane or ethylene glycol.
-
Add an excess of hydrazine hydrate (2-5 equivalents).
-
Heat the reaction mixture to a higher temperature (e.g., 120-150°C) for an extended period (12-24 hours).
-
Monitor the reaction by TLC to observe the formation of the desired product.
-
After completion, cool the reaction mixture and pour it into water.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Insights: The regioselectivity of hydrazine attack is a subject of debate and can be influenced by steric and electronic factors. Attack at the C2 position, leading to the pyrazolo[3,4-b]pyridine, is often favored under more forcing conditions (higher temperatures and longer reaction times). The initial adduct undergoes cyclization onto the nitrile to form the pyrazole ring. A subsequent reaction with another molecule of hydrazine can displace the second chlorine atom. The specific conditions outlined in this protocol are designed to favor the formation of the pyrazolopyridine isomer.
Conclusion
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important fused heterocyclic compounds. The protocols and insights provided in this application note offer a solid foundation for researchers to utilize this building block in their synthetic endeavors. By understanding the underlying principles of these reactions, scientists can further explore the chemical space around these privileged scaffolds, paving the way for the discovery of new therapeutic agents and functional materials.
References
- Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 2022, 100(3), 376-388. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/cbdd.14098]
- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/thorper-reaction-thorpe-ziegler-reaction.htm]
- Thorpe reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thorpe_reaction]
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents, US6624307B1. [URL: https://patents.google.
- "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field - SciRP.org. [URL: https://www.scirp.
- Pharmacology of pyrazolopyridines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6325244/]
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9886300/]
- ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19652255/]
- Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2652417/]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398299/]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215904/]
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu. [URL: https://www.academia.
- POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. [URL: https://indianchemsoc.org/index.php/jics/article/download/124/113/]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4043329/]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. This document offers practical, field-tested advice and detailed protocols to overcome common challenges in obtaining this key synthetic intermediate in high purity.
I. Understanding the Compound and Potential Impurities
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative. Its purification can be complicated by the presence of unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities may include starting materials from syntheses like the Guareschi-Thorpe reaction or related cyclization reactions.[1] Incomplete chlorination can also lead to hydroxy- or mono-chloro-pyridine intermediates.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile and provides actionable solutions.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Product Fails to Crystallize | The solution is not supersaturated; too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[2] - Slowly evaporate some solvent to increase the concentration and cool again.[2] |
| The chosen solvent is inappropriate. | Select a different solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[2] | |
| "Oiling Out" of Product | The melting point of the compound is lower than the boiling point of the solvent. | Ensure all solvent is removed. If the product remains an oil at room temperature, column chromatography is a more suitable purification method.[2] |
| Impurities are depressing the melting point. | Attempt pre-purification using column chromatography or try a different recrystallization solvent.[2] | |
| Low Recovery of Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent for complete dissolution and cool the solution in an ice bath to maximize precipitation.[2] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus, including the funnel and receiving flask.[2] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase. | - Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - A common starting point for substituted pyridines is a mixture of hexanes and ethyl acetate.[3] |
| Column was poorly packed. | - Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is generally reliable.[4] | |
| Compound is "Streaking" on the Column | The compound is not fully soluble in the mobile phase or is interacting too strongly with the silica gel. | - Add a small percentage of a more polar solvent (e.g., methanol) or a few drops of an amine (e.g., triethylamine) to the mobile phase to improve solubility and reduce tailing. |
| The sample was overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| No Compound Elutes from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[4] |
| The compound has decomposed on the silica gel. | Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile?
A1: For solid crude products, recrystallization is often a good first choice due to its simplicity and scalability. If the product is an oil or recrystallization fails to yield a pure product, column chromatography is the preferred method.[2]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent will dissolve the compound when hot but not when cold.[2] Experiment with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find the optimal one.
Q3: My compound is an oil. Can I still use recrystallization?
A3: Recrystallization is primarily for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method.[2] In some instances, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid, which can then be purified by recrystallization.[2]
Q4: What is a good starting mobile phase for column chromatography?
A4: A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Melting point analysis can also be a good indicator of purity for solid compounds.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate small test tubes, add a small amount of the crude product. Add a few drops of different solvents (e.g., ethanol, methanol, heptane) and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: In a flask, add the crude 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure that can be adapted based on the specific impurity profile of your crude material.
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[3] The ideal solvent system will give the desired compound an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing it to settle into a packed bed.[3]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound down the column.[4]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile.
V. References
-
BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of 2,6-dichloro-4-phenylpyridine Reaction Products. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 2,6-dichloro-4-phenylpyridine. Retrieved from
-
BenchChem. (2025). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. Retrieved from
-
Nichols, L. (2022). Column Chromatography. YouTube. Retrieved from [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2,6-dichloro-4-phenylpyridine. Retrieved from
Sources
Technical Support Center: Synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Welcome to the technical support guide for the synthesis of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.
Frequently Asked Questions (FAQs)
I. Synthesis and Mechanism
Q1: What is a reliable and scalable synthetic route for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile?
A common and effective strategy involves a two-step process. The first step is the construction of the pyridine ring to form a dihydroxy precursor, followed by a robust chlorination step to yield the final product.
-
Step 1: Condensation to 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. This is typically achieved through a base-catalyzed condensation reaction. A well-documented method involves reacting ethyl 2-methylacetoacetate with 2-cyanoacetamide in the presence of a base like sodium methoxide.[1][2] This reaction builds the core heterocyclic structure.
-
Step 2: Chlorination of the Dihydroxy Precursor. The intermediate 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is then chlorinated using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess to serve as both reagent and solvent.[3][4] This step replaces the hydroxyl groups with chlorine atoms.
Caption: General two-step synthesis route.
II. Troubleshooting Low Yield
Q2: My overall yield is consistently low. Where should I focus my optimization efforts?
Low yield can originate from either the ring-formation or the chlorination step. A systematic approach is required.
-
Analyze the Dihydroxy Intermediate: First, ensure the precursor, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, is synthesized in high yield and purity. Poor quality of this intermediate is a primary cause of failure in the subsequent chlorination step. The condensation reaction is sensitive to the purity of starting materials and the stoichiometry of the base.[2]
-
Focus on the Chlorination Step: This is the most common source of yield loss. The key factors to control are temperature, reaction time, and moisture .
-
Incomplete Reaction: Insufficient heating or a short reaction time will result in a significant amount of unreacted starting material or monochlorinated byproducts.
-
Product Degradation: The reaction is typically conducted at high temperatures (e.g., 85-120°C).[3][5] However, excessively high temperatures or prolonged heating can lead to the formation of dark, polymeric tars, which complicates purification and reduces the isolated yield.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in the reagents or glassware will consume the POCl₃ and generate phosphoric acid, which can interfere with the reaction and contribute to side product formation.[4]
-
Caption: Decision workflow for troubleshooting low yield.
III. Managing Impurities and Side Reactions
Q3: My final product is contaminated with byproducts. How can I improve its purity?
Impurity formation is most common during the chlorination step. The primary culprits are incomplete chlorination and over-chlorination.
-
Monochloro Impurities: The presence of 2-chloro-6-hydroxy-4,5-dimethylpyridine-3-carbonitrile indicates an incomplete reaction.
-
Cause: Insufficient chlorinating agent, low temperature, or short reaction time.
-
Solution: Ensure at least 4-5 equivalents of POCl₃ are used. The reaction temperature should be maintained consistently above 100°C. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
-
Over-chlorination: While less common for this specific substrate, related syntheses have reported the formation of trichloro-pyridines as byproducts when using harsh conditions or additional chlorinating agents like PCl₅.[6]
-
Cause: Excessively high temperatures or the presence of highly activating groups can promote further chlorination.
-
Solution: Maintain strict temperature control. Avoid unnecessary co-reagents like PCl₅ unless specifically required and optimized.
-
Table 1: Optimizing Chlorination Conditions
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition |
| Temperature | < 90°C | Incomplete Reaction | 100-110°C |
| POCl₃ Equiv. | < 3 eq. | Incomplete Reaction | 4-5 eq. (or as solvent) |
| Reaction Time | < 2 hours | Incomplete Reaction | 3-5 hours (Monitor by TLC) |
| Atmosphere | Open to air | Reagent quenching, side rxns | Anhydrous, under N₂ or Ar |
IV. Reaction Monitoring & Work-up
Q4: The work-up procedure is difficult, often resulting in a dark, oily crude product. What is a robust protocol for quenching and purification?
A careful and controlled work-up is critical for obtaining a clean product. The excess POCl₃ must be quenched safely.
Optimized Work-up and Purification Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Quenching (Critical Step): Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.[4] An alternative is to first remove the excess POCl₃ by distillation under reduced pressure before quenching.[3]
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly neutralize it to a pH of 7-8 using a cold aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification:
-
Crystallization: The crude product can often be purified by crystallization. A common method involves dissolving the crude solid in a minimal amount of a hot solvent (like a dichloromethane/heptane mixture) and allowing it to cool slowly.[3] Seeding with a pure crystal can aid precipitation.
-
Column Chromatography: If the product remains oily or crystallization is ineffective, purification by flash column chromatography on silica gel is the best alternative. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
-
Q5: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is the most convenient method. Use a mobile phase of 30-50% ethyl acetate in hexanes. The starting dihydroxy material is very polar and will have a low Rf value (near the baseline). The final dichlorinated product is much less polar and will have a significantly higher Rf. The reaction is complete when the starting material spot is no longer visible.
-
LC-MS/GC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of the starting material and the appearance of the product, as well as identify any intermediate monochloro species. The expected molecular weight for the final product, C₈H₆Cl₂N₂, is approximately 201.05 g/mol , and the mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.[7][8]
References
-
O'Malley, D. P. (2004). Pyridine Syntheses: Cliff Notes. Scripps Research. Available at: [Link]
-
Baumann, M. & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Available at: [Link]
- Scriven, E. F. V. (Ed.). (2013).
- Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubChem. (2025). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. Available at: [Link]
-
Molbase. (2025). 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE. Available at: [Link]
Sources
- 1. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 3. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8 [matrix-fine-chemicals.com]
Technical Support Center: Column Chromatography Protocol for Purifying Pyridine Derivatives
Welcome to the technical support center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of these essential heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.
Introduction: The Challenge of Purifying Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[1] However, their unique chemical properties, particularly the basicity of the nitrogen atom, often present significant challenges during purification by column chromatography. The primary issue stems from the interaction between the basic pyridine nitrogen and the acidic silanol groups on the surface of standard silica gel stationary phases.[2][3] This can lead to a host of problems, including peak tailing, poor resolution, and even degradation of the target compound.[2] This guide will equip you with the knowledge and protocols to overcome these obstacles.
Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of pyridine derivatives in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Issue 1: Significant Peak Tailing
Question: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing, and how can I fix it?
Answer: Peak tailing is the most common problem when purifying basic compounds like pyridine derivatives on silica gel.[2]
-
Primary Cause: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[2][3] This strong, often irreversible, binding leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" effect on the peak.[2] Other contributing factors can include column overload, where too much sample is loaded onto the column, and a mismatch between the sample solvent and the mobile phase.[2]
-
Solutions:
-
Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a frequent choice.[3][4] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative.[2][3]
-
pH Adjustment: Controlling the pH of the mobile phase is critical.[2][5] For reversed-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an additive like formic or acetic acid can protonate the silanol groups, minimizing their interaction with the basic pyridine.[2]
-
Choice of Stationary Phase: If mobile phase modifications are insufficient, consider using a different stationary phase. Modern, high-purity "Type B" silica columns with extensive end-capping are designed to have minimal residual silanol activity.[2] Alternatively, for very basic compounds, an amino-functionalized silica column can be beneficial.[4]
-
Issue 2: Poor Resolution and Co-elution of Impurities
Question: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
Answer: Poor resolution is a result of insufficient separation between two or more compounds. This can be addressed by manipulating the three key factors of chromatography: selectivity, efficiency, and retention.[2]
-
Probable Causes & Solutions:
-
Suboptimal Selectivity: Selectivity (α) is a measure of the relative retention of two compounds.[2] To improve selectivity:
-
Change the Organic Modifier: If you are using a mixture of hexane and ethyl acetate, try switching to a different solvent system, such as dichloromethane and methanol.[2][6] The different solvent properties can alter the elution order.[2]
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of your pyridine derivative or the impurities, leading to significant changes in retention and selectivity.[2]
-
Change the Stationary Phase: If you are using a standard C18 column in reversed-phase, switching to a phenyl or cyano phase can provide different interaction mechanisms and improve separation.[2]
-
-
Low Efficiency: Efficiency (N) is a measure of the peak broadening that occurs as a compound travels through the column. To increase efficiency:
-
Issue 3: Low Recovery or Sample Degradation
Question: I'm experiencing low recovery of my pyridine derivative after column chromatography. What could be the cause?
Answer: Low recovery can be due to either irreversible binding to the column or degradation of the compound on the stationary phase.[2]
-
Probable Causes & Solutions:
-
Compound Instability on Silica: Pyridine derivatives, especially those with sensitive functional groups, can be susceptible to the acidic nature of silica gel.[2]
-
Test for Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[2] If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see off-diagonal spots.
-
Use an Inert Stationary Phase: If your compound is degrading on silica, switch to a less acidic or more inert stationary phase like alumina, or use end-capped silica.[2]
-
-
Volatility of the Compound: Some pyridine derivatives can be volatile and may be lost during the solvent evaporation step after purification.[2]
-
Optimize Evaporation: Use a rotary evaporator at a lower temperature and consider using a gentle stream of nitrogen to remove the final traces of solvent.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for purifying pyridine derivatives?
A1: For normal-phase chromatography, standard silica gel is often the starting point, but it's crucial to deactivate it by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent to prevent peak tailing.[3] For reversed-phase HPLC, a modern, high-purity, end-capped C18 or C8 column is an excellent choice as they have minimal residual silanol activity.[2]
Q2: How do I choose the right solvent system for my pyridine derivative?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[6] For normal-phase chromatography, mixtures of hexanes and ethyl acetate are a good starting point.[6] For more polar pyridine derivatives, systems like dichloromethane/methanol may be necessary.[6] Always remember to add a small amount of a basic modifier like triethylamine or pyridine (around 0.1%) to your solvent system when working with basic compounds on silica gel.[6]
Q3: Can I use a dry loading technique for my pyridine derivative?
A3: Yes, dry loading is often preferred, especially if your compound has poor solubility in the initial mobile phase.[7] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.[7]
Q4: My pyridine derivative is in the form of a hydrochloride salt. How does this affect purification?
A4: Purifying hydrochloride salts on silica gel can be challenging. The salt is highly polar and may not elute from the column. It is often necessary to first neutralize the salt by washing with a basic aqueous solution (like saturated sodium bicarbonate) and extracting the free base into an organic solvent before attempting column chromatography. Alternatively, specialized chromatography techniques like ion-exchange chromatography may be required.
Q5: What safety precautions should I take when working with pyridine and its derivatives?
A5: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[8] Always handle pyridine and its derivatives in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
General Protocol for Purifying Pyridine Derivatives by Flash Column Chromatography
This protocol provides a general workflow for the purification of a pyridine derivative using normal-phase flash column chromatography on silica gel.
Materials:
-
Crude pyridine derivative
-
Silica gel (for flash chromatography)
-
Solvents (e.g., hexanes, ethyl acetate, triethylamine)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Step-by-Step Methodology:
-
Solvent System Selection:
-
Develop a suitable mobile phase using TLC. The ideal system will give your target compound an Rf value of ~0.3 and good separation from impurities.
-
Add 0.1-1% triethylamine to the chosen solvent system to deactivate the silica gel.
-
-
Column Packing:
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Data Summary Table
| Mobile Phase Modifier | Concentration | Purpose | Potential Issues |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base to block silanol interaction sites.[2][3] | Can shorten column lifetime; not ideal for MS detection.[2] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH to improve peak shape for basic compounds in reversed-phase.[2] | MS-compatible. |
Visual Workflow and Troubleshooting Diagrams
General Workflow for Pyridine Derivative Purification
Caption: A step-by-step workflow for the column chromatography purification of pyridine derivatives.
Troubleshooting Logic for Common Issues
Caption: A logical workflow for troubleshooting common chromatography issues with pyridine derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- BenchChem. (2025). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
- ChemistryViews. (2012).
- Biotage. (2023).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- International Labmate Ltd. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistryviews.org [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization issues with substituted pyridines
Welcome to the Technical Support Center for Advanced Pharmaceutical Ingredients. As Senior Application Scientists, we understand that the purification of substituted pyridines via recrystallization is a critical, yet often challenging, step in drug development and chemical synthesis. The unique electronic properties of the pyridine ring, conferred by the nitrogen heteroatom, introduce specific purification hurdles that require a nuanced approach.
This guide is designed to provide you with expert, field-proven insights to troubleshoot and optimize your recrystallization protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are substituted pyridines often difficult to recrystallize compared to their carbocyclic analogs like benzene derivatives?
A1: The difficulty arises primarily from the properties imparted by the nitrogen atom within the aromatic ring:
-
Polarity and Basicity: The electronegative nitrogen atom creates a dipole moment, making pyridine and its derivatives polar molecules.[1] The lone pair of electrons on the nitrogen also confers basicity (pKa of pyridinium ion is ~5.2), allowing for strong hydrogen bonding with protic solvents (e.g., water, alcohols) and interactions with acidic impurities.[2]
-
Enhanced Solubility: This polarity and hydrogen-bonding capability can lead to high solubility in a wide range of common recrystallization solvents, making it difficult to find a system where the compound is soluble when hot but sufficiently insoluble when cold.[3]
-
Complex Interactions: The nitrogen can act as a hydrogen bond acceptor, while substituents like amino or hydroxyl groups can act as hydrogen bond donors. This can lead to the formation of strong solute-solvent interactions that inhibit crystal lattice formation or promote the co-crystallization of solvent molecules.[4]
In essence, while a substituted benzene might be nonpolar, its pyridine analogue is a more complex, polar, and interactive molecule, requiring more careful consideration of solvent choice and conditions.[3]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common problems encountered when recrystallizing substituted pyridines, presented in a question-and-answer format.
Problem 1: My compound "oils out" instead of forming crystals.
Q: I've dissolved my substituted pyridine in a hot solvent, but upon cooling, it separates as a liquid/oil instead of a solid. What's happening and how do I fix it?
A: "Oiling out" is one of the most frequent challenges. It occurs when the solute precipitates from the supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture).[5] The resulting oil is a liquid phase of your compound, often highly impure, which may or may not solidify upon further cooling into an amorphous glass rather than a crystalline solid.[6]
Root Causes & Causal Analysis:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, it drops into the "labile zone" of supersaturation, where spontaneous nucleation is rapid and disordered, favoring the formation of an oil over an ordered crystal lattice.
-
Inappropriate Solvent Choice: Using a solvent with a boiling point significantly higher than the melting point of your compound can predispose the system to oiling out.[7]
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, increasing the likelihood that it will separate as a liquid.[8]
Problem 2: No crystals form, even after the solution is cold.
Q: My solution is clear and at room temperature (or in an ice bath), but no product has precipitated. What should I do?
A: This is a classic sign that your solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. The most common culprit is using too much solvent.[6]
Root Causes & Causal Analysis:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] Even a small excess of solvent can keep the entire sample in solution, even at low temperatures.
-
High Solubility: The chosen solvent may simply be too good at dissolving your compound at all temperatures.
-
Lack of Nucleation Sites: Crystal formation requires an initial point to begin, a process called nucleation. Sometimes, a supersaturated solution can be stable if no nucleation sites are available.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[1]
-
Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution.[9] This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[10]
-
Reduce Solvent Volume: If the above methods fail, gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool slowly again.[1]
-
Use an Anti-Solvent (for Mixed-Solvent Systems): If you dissolved your compound in a "good" solvent, you can carefully add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation. Add a few drops of the "good" solvent to re-clarify, then allow the solution to cool slowly.[11]
Problem 3: The recrystallized product is still impure or has poor recovery.
Q: I managed to get crystals, but my yield is very low, or the product's purity (e.g., by melting point or NMR) hasn't improved.
A: These issues point to problems in the fundamental setup of the recrystallization, from solvent choice to procedural execution.
Root Causes & Causal Analysis (Low Recovery):
-
Using too much solvent: As discussed, this keeps the product dissolved in the mother liquor.[12]
-
Premature crystallization: If the product crystallizes during hot gravity filtration, it will be lost with the insoluble impurities.
-
Washing with the wrong solvent: Washing the final crystals with a solvent in which they are too soluble will dissolve the product off the filter paper.
Root Causes & Causal Analysis (Poor Purity):
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities and solvent within the crystal lattice.
-
Inappropriate solvent choice: The solvent may be excellent for your product but equally good for a key impurity, causing it to co-crystallize.
-
Incomplete dissolution: If the initial crude material was not fully dissolved (aside from insoluble impurities), clumps of impure solid can become encased in newly formed crystals.
| Parameter | Strategy for Optimization | Scientific Rationale |
| Solvent Volume | Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Add solvent in small portions. | This maximizes the concentration of the solute, ensuring that the solution becomes supersaturated upon cooling, leading to a higher recovery.[13] |
| Cooling Rate | Cool the solution slowly. Let it cool to room temperature on the benchtop before moving to an ice bath. Insulating the flask can help. | Slow cooling allows for the selective and ordered growth of the crystal lattice, which is effective at excluding impurity molecules.[14] |
| Filtration | For hot filtration, use a pre-heated funnel and flask to prevent premature crystallization. | Maintaining the temperature of the apparatus above the saturation point of the solution ensures the desired compound remains dissolved during the removal of insoluble impurities.[15] |
| Washing | Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. | The solvent should be cold to minimize its ability to dissolve your purified product, thereby washing away soluble impurities without significant product loss.[16] |
Advanced Topics & Methodologies
Systematic Solvent Selection for Substituted Pyridines
The principle of "like dissolves like" is the starting point.[1] Given that most substituted pyridines are polar, polar solvents are often required. However, the ideal solvent should have a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures.[17]
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (see table below) dropwise at room temperature, up to ~0.5 mL. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound well at room temperature.[13]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Observe if the compound dissolves completely.
-
If it dissolves when hot, cool the test tube in an ice bath and observe the quantity and quality of the crystals that form.
-
The best single solvent is one that shows poor solubility at room temperature, complete solubility at boiling, and forms abundant crystals upon cooling.
| Solvent(s) | Polarity | Typical Use Case | Notes |
| Ethanol/Water | Polar Protic | Excellent for many aminopyridines and hydroxypyridines. | A very common and effective mixed system. Dissolve in hot ethanol, add hot water dropwise until cloudy.[18] |
| Toluene/Hexane | Nonpolar/Aromatic | Good for less polar derivatives, like alkyl- or aryl-substituted pyridines. | Dissolve in hot toluene, add hexane as the anti-solvent.[12] |
| Ethyl Acetate/Hexane | Med. Polarity/Nonpolar | A versatile system for compounds of intermediate polarity. | One of the most common pairs in organic synthesis.[11] |
| Acetone/Water | Polar Aprotic/Protic | Useful for compounds that are too soluble in alcohols. | Similar to ethanol/water but with a more volatile "good" solvent.[18] |
| Methanol | Polar Protic | Can be effective for highly polar pyridinium salts or polyhydroxylated pyridines. | Often a solvent of last resort due to high solubility; cooling to very low temperatures may be needed.[19] |
Controlling Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[20] These different forms can have different physical properties (melting point, solubility, stability), which is critically important in the pharmaceutical industry. For substituted pyridines, polymorphism can arise from different hydrogen-bonding patterns or molecular packing.[21]
-
Detection: Polymorphism can be suspected if you observe different crystal habits (e.g., needles vs. plates) or melting points from the same compound under slightly different crystallization conditions.
-
Control: The choice of solvent and the rate of cooling are primary factors. Seeding a solution with a crystal of the desired polymorph can be an effective way to ensure its formation.[9]
The Power of Seeding
Seeding is a technique where a small, pure crystal of the target compound is added to a supersaturated solution to initiate crystallization.[22]
-
Why it Works: Seeding bypasses the stochastic and often difficult primary nucleation step by providing a pre-existing template for crystal growth.[23] This allows crystallization to occur in the metastable zone, where growth is slow and controlled, leading to higher purity and better crystal morphology.
-
When to Use It: Seeding is invaluable for preventing oiling out, controlling polymorphism, and inducing crystallization in stubborn cases where spontaneous nucleation fails.[24]
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a point where it is supersaturated but has not yet spontaneously crystallized or oiled out.
-
Add one or two tiny, pure seed crystals.
-
Continue the slow cooling process. Crystal growth should begin from the seeds.
References
-
American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]
-
White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
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Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]
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Oxford Academic. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins. [Link]
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Diamond Light Source. (n.d.). Crystal-seeding. [Link]
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Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. [Link]
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Oswald, I. D. H., et al. (2015). High-pressure polymorphism in pyridine. ResearchGate. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Anonymous. (n.d.). Crystallization. [Link]
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Reddit. (2021). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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Das, D., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]
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MDPI. (n.d.). Effect of Nitrogen Doping on the Crystallization Kinetics of Ge2Sb2Te5. [Link]
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Anonymous. (n.d.). Recrystallization and Crystallization. [Link]
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National Institutes of Health. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
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Anonymous. (n.d.). Effects of nitrogen impurity on zno crystal growth on Si substrates. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
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Wikipedia. (n.d.). Crystal polymorphism. [Link]
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Wikipedia. (n.d.). Pyridine. [Link]
- Google Patents. (n.d.).
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Quora. (2021). Why is the choice of solvent important in recrystallization?. [Link]
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Reddit. (2011). Recrystallization (help meeeeee). r/chemistry. [Link]
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ResearchGate. (n.d.). Effect of Nitrogen Impurity on Diamond Crystal Growth Processes. [Link]
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Reddit. (2020). Help with recrystallization. r/Chempros. [Link]
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Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
- Google Patents. (n.d.).
-
Anonymous. (n.d.). Recrystallization1. [Link]
-
National Institutes of Health. (n.d.). Making Sense of Heteroatom Effects in π–π Interactions. PMC PubMed Central. [Link]
-
PubMed. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. [Link]
-
Anonymous. (n.d.). Recrystallization. [Link]
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ResearchGate. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium | Request PDF. [Link]
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ResearchGate. (n.d.). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals | Request PDF. [Link]
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Wikipedia. (n.d.). Organic chemistry. [Link]
-
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]
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National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF. [Link]
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MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the pyridine scaffold. The pyridine ring is a cornerstone in a vast array of pharmaceuticals and functional materials, making its efficient synthesis a critical endeavor.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common synthetic pitfalls and offer field-proven strategies for optimizing your reaction conditions to achieve higher yields, better selectivity, and cleaner product profiles.
Section 1: General Troubleshooting & Optimization Principles
Before delving into specific synthetic methods, it's crucial to understand the universal parameters that govern the success of pyridine synthesis. Most classical methods are condensation reactions, which are highly sensitive to subtle changes in the reaction environment.
Frequently Asked Questions (General)
Q1: My pyridine synthesis is resulting in a low yield. What are the first parameters I should investigate?
A1: Low yield is a multifaceted problem. Before modifying the core chemistry, always start with the fundamentals. A systematic approach is key.
Troubleshooting Workflow for Low Yield
Caption: General troubleshooting workflow for low reaction yield.
Q2: How do I choose the optimal solvent for my pyridine synthesis?
A2: Solvent selection is critical as it influences reagent solubility, reaction rate, and even equilibrium positions. There is no single "best" solvent; the choice depends on the specific reaction mechanism.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are common in classical syntheses like the Hantzsch reaction.[3] They can participate in the reaction by stabilizing charged intermediates and protonating carbonyls, but can also interfere with certain catalysts.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are excellent for reactions involving polar intermediates or salts. For instance, in certain modern copper-mediated pyridine syntheses, DMSO can even act as a one-carbon surrogate.[4]
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF): Often used with Lewis acid catalysts or when water must be rigorously excluded.[5] Refluxing toluene is common for high-temperature cyclodehydration steps.[5]
-
"Green" or Unconventional Solvents: Research has shown that aqueous micelles or ionic liquids can dramatically improve yields and reaction conditions for syntheses like the Hantzsch, making the process more environmentally friendly.[6]
Q3: My reaction produces multiple isomers or side products. How can I improve selectivity?
A3: Poor selectivity is a common cause of low yields in multicomponent reactions where several competing pathways exist.[7]
-
Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable product and can reduce the rate of side reactions. Conversely, sometimes a higher temperature is needed to overcome the activation energy for the desired pathway.[7]
-
Order of Reagent Addition: Instead of a one-pot approach, consider a stepwise addition. Pre-forming a key intermediate, such as an enamine or a chalcone, before adding the final component can often lead to a much cleaner reaction by preventing undesired initial reactions.[7]
-
Catalyst Choice: The catalyst dictates the reaction pathway. An acid catalyst might favor one cyclization route, while a base might favor another. For example, in the Bohlmann-Rahtz synthesis, Brønsted or Lewis acid catalysis can significantly improve the efficiency of the cyclodehydration step over thermal conditions alone.[5]
Section 2: Troubleshooting Specific Pyridine Syntheses
The Hantzsch Pyridine Synthesis
This multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source is a foundational method, but the classical protocol often suffers from harsh conditions and low yields.[6][7]
Frequently Asked Questions (Hantzsch Synthesis)
Q1: My Hantzsch synthesis yield is consistently below 50%. What are the most effective ways to improve it?
A1: The classical Hantzsch synthesis (refluxing in ethanol or acetic acid) is often inefficient. Modern catalysts and energy sources can provide dramatic improvements.
Optimization Strategies for Hantzsch Synthesis
| Parameter | Classical Method | Modern, Optimized Method | Rationale for Improvement |
|---|---|---|---|
| Catalyst | None / Self-catalyzed | p-Toluenesulfonic acid (PTSA), Ceric Ammonium Nitrate (CAN), Ionic Liquids[6][7] | Provides an alternative, lower-energy reaction pathway, often allowing for milder conditions (e.g., room temperature).[6] |
| Solvent | Ethanol, Acetic Acid | Aqueous Micelles (e.g., SDS), or Solvent-Free[6][8] | Green chemistry approach; solvent-free conditions with CAN can accelerate the reaction and simplify workup.[8] |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasonic Irradiation[6][7][9] | Rapid, efficient heating reduces reaction times from hours to minutes and can improve yields by minimizing byproduct formation.[7] |
| Yield | Often < 60% | Often > 90%[6][7] | Milder conditions, faster reaction times, and more efficient catalysis lead to cleaner reactions with fewer side products. |
Q2: The first step of my Hantzsch synthesis forms the dihydropyridine (DHP), but the final oxidation to the pyridine is inefficient or forms byproducts. What should I do?
A2: The aromatization of the Hantzsch ester is a critical final step. The choice of oxidant is paramount to avoid degradation or unwanted side reactions like dealkylation.[10]
-
Problematic Oxidants: Strong, classical oxidants like nitric acid ("nitrous fumes"), CrO₃, or KMnO₄ can be harsh, leading to low yields, difficult workups, and oxidative dealkylation (loss of the C4-substituent).[7][10]
-
Recommended Oxidants: Milder and more selective oxidizing agents are preferred.
-
Iodine: Refluxing the DHP in a solvent like methanol with iodine is a common and effective method.[10]
-
Ceric Ammonium Nitrate (CAN): Can be used for a one-pot synthesis and aromatization.[11]
-
Manganese Dioxide (MnO₂): A solid oxidant that is effective and can be removed by simple filtration.[11]
-
Ferric Chloride (FeCl₃): Has been used effectively for direct, one-pot aromatization in water.[6]
-
Experimental Protocol: Optimized One-Pot Hantzsch Synthesis and Aromatization
-
Condensation: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).
-
Catalysis: Add Ceric Ammonium Nitrate (CAN) (2 mol%) as the catalyst.
-
Reaction: Stir the mixture vigorously at room temperature under solvent-free conditions for the time indicated by TLC analysis (typically 15-30 minutes).
-
Aromatization: Upon completion of the DHP formation, add an additional portion of CAN (1.1 equivalents) and continue stirring at room temperature or with gentle heating until the aromatization is complete.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynyl ketone. Its primary historical drawback has been the high temperatures required for the final cyclodehydration step, which limits substrate scope.[5][11]
Frequently Asked Questions (Bohlmann-Rahtz Synthesis)
Q1: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures (>160 °C) and gives a low yield. How can I achieve this transformation under milder conditions?
A1: The key to overcoming the high-temperature requirement is the use of an acid catalyst. Catalysis promotes the necessary Z/E isomerization and the subsequent cyclodehydration, allowing the reaction to proceed at significantly lower temperatures.[5]
Catalyst Options for Bohlmann-Rahtz Cyclodehydration
Caption: Catalytic strategies to mitigate high temperatures.
-
Brønsted Acid Catalysis: Simply including acetic acid as a co-solvent (e.g., a 5:1 mixture of toluene:acetic acid) can be highly effective, enabling a one-step reaction from the enamine and ethynyl ketone to the pyridine in good to excellent yields.[5][11] For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion exchange resin is a mild and practical alternative.[5]
-
Lewis Acid Catalysis: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Zinc Bromide (ZnBr₂) can also effectively catalyze the reaction, often in refluxing toluene. However, these are not suitable for substrates with acid-sensitive functional groups (e.g., t-butyl esters).[5]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly reliable method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[12]
Frequently Asked Questions (Kröhnke Synthesis)
Q1: I am having trouble synthesizing the starting α-pyridinium methyl ketone salt. What is the standard procedure?
A1: This key intermediate is typically formed via the Ortoleva-King reaction. This involves reacting a methyl ketone (e.g., 2-acetylpyridine) with iodine and pyridine. The pyridine acts as both the nucleophile and the solvent. The resulting pyridinium salt is often a stable, crystalline solid that can be isolated by filtration.[13]
Q2: My Kröhnke reaction is clean but the yield is moderate. Are there any simple ways to optimize it?
A2: The Kröhnke synthesis is generally high-yielding, so moderate yields may point to suboptimal conditions or reagent stoichiometry.
-
Ammonium Acetate: Ensure you are using a sufficient excess of ammonium acetate, as it serves as the nitrogen source for the newly formed pyridine ring.
-
Solvent: Acetic acid is a common solvent and also acts as a catalyst. Ensure the reaction mixture is homogeneous. If solubility is an issue, a co-solvent like ethanol may be helpful.
-
Reaction Time and Temperature: While the reaction is often mild, gentle heating (e.g., 80-100 °C) can sometimes be required to drive the reaction to completion. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
Section 3: Purification of Pyridine Derivatives
The basicity of the pyridine nitrogen can introduce unique challenges during purification, particularly in chromatography.
Q1: My pyridine compound shows significant peak tailing on a silica gel column. How can I get sharp, symmetrical peaks?
A1: Peak tailing for basic compounds like pyridines is almost always caused by strong, non-ideal interactions between the basic nitrogen lone pair and acidic residual silanol groups (Si-OH) on the silica surface.[14]
Protocol to Mitigate Peak Tailing in Chromatography
-
Mobile Phase Modification: The most effective strategy is to modify the eluent. Add a small amount of a competing base to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your hexane/ethyl acetate or DCM/methanol eluent system. The TEA will preferentially bind to the acidic silanol sites, "masking" them from your pyridine compound and allowing it to elute symmetrically.[14]
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol as the polar modifier) can be highly effective.
-
-
Use Deactivated Silica: If tailing persists, consider using an end-capped or deactivated silica gel, although this is a more expensive option.
-
Alternative Stationary Phases: For preparative HPLC, switching to a polymer-based or alumina column can sometimes resolve the issue.
References
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved January 22, 2026, from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2024). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents. (n.d.).
-
Process optimization of vapor phase pyridine synthesis using response surface methodology. (2018). Khalifa University. Retrieved January 22, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2003). Chemical Reviews. Retrieved January 22, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 22, 2026, from [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2018). Molecules. Retrieved January 22, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
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One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
-
Pyridines. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? (2018). Molecules. Retrieved January 22, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Influence of the solvent on reaction yield. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pyridine: Synthesis, Swiss-ADME and Applications. (2024). International Journal of Novel Research and Development. Retrieved January 22, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry. Retrieved January 22, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents. (n.d.).
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Stability of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile under different conditions
Disclaimer: This document is intended for research, scientific, and drug development professionals. The stability information and degradation pathways described herein are based on established chemical principles and data from structurally related molecules, as specific forced degradation studies on 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile are not extensively available in public literature. It is imperative that users perform their own stability studies to confirm these predicted behaviors for their specific applications.
Introduction
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The inherent reactivity of its functional groups—a dichlorinated pyridine ring, a nitrile moiety, and adjacent methyl groups—necessitates a thorough understanding of its stability profile. This guide provides in-depth technical support, addressing potential stability issues and offering troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary functional groups on 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile that may be susceptible to degradation?
A1: The molecule possesses three key regions prone to chemical transformation under stress conditions:
-
Dichlorinated Pyridine Ring: The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), particularly hydrolysis. The pyridine ring's electron-deficient nature, further amplified by the electron-withdrawing nitrile group, activates these positions for nucleophilic attack.[1][2]
-
Nitrile Group (-C≡N): This group can undergo hydrolysis to form a carboxamide intermediate, which may further hydrolyze to a carboxylic acid. This reaction is typically catalyzed by acidic or basic conditions.[3][4][5][6]
-
Methyl Groups (-CH₃): The methyl groups at C4 and C5 are potential sites for oxidation, which could lead to the formation of hydroxymethyl or carboxylic acid derivatives.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and atmospheric oxygen.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is unavailable, chlorinated aromatic compounds can be susceptible to photodegradation.[7][8] Therefore, it is prudent to protect the compound from direct light sources during storage and handling. Amber vials or containers wrapped in aluminum foil are recommended.
Q4: What are the likely degradation pathways under hydrolytic conditions?
A4: Under aqueous acidic or basic conditions, two primary degradation pathways are plausible:
-
Hydrolysis of Chloro Substituents: Nucleophilic substitution of one or both chlorine atoms by hydroxide ions to form the corresponding hydroxypyridine derivatives is a likely degradation route. The strong electron-withdrawing effect of the nitrile group is expected to make the chloro groups the more labile sites for hydrolysis.[1]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed. Under acidic conditions, it is likely to convert to a carboxylic acid.[3][6] In basic media, it may form a carboxamide or a carboxylate salt, depending on the reaction's vigor.[3][4][5][6]
It is hypothesized that hydrolysis of the chloro groups may occur more readily than nitrile hydrolysis due to the electronic activation of the pyridine ring.
Troubleshooting Guide
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action & Investigation |
| Appearance of new, more polar peaks in HPLC analysis of an aqueous sample. | Hydrolysis of one or both chloro groups to hydroxyl groups, or hydrolysis of the nitrile group to a carboxamide or carboxylic acid. | 1. LC-MS Analysis: Determine the mass of the new peaks. A mass increase of 18 Da (loss of HCl, gain of OH) suggests hydrolysis of a chloro group. A mass increase of 18 Da (gain of H₂O) suggests nitrile hydrolysis to an amide. |
| 2. pH Monitoring: Correlate the appearance of impurities with the pH of the solution. | ||
| Color change (e.g., yellowing) of the solid compound upon storage. | Potential slow degradation, possibly initiated by light or air. | 1. Purity Check: Re-analyze the compound by HPLC to quantify any degradation. |
| 2. Storage Review: Ensure the compound is stored under an inert atmosphere, protected from light, and in a desiccated environment. | ||
| Loss of biological activity or inconsistent experimental results. | Degradation of the parent compound leading to a lower effective concentration. | 1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify the conditions under which the compound is unstable. |
| 2. Solution Stability: Assess the stability of the compound in your experimental vehicle (e.g., DMSO, buffers) over the time course of your experiment. |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile based on chemical principles.
Caption: Predicted degradation pathways for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.
Experimental Protocols: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, consistent with ICH guidelines.[9][10][11]
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a stock solution of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate one set of samples at room temperature and another at 60°C.
-
Collect time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate one set of samples at room temperature and another at 60°C.
-
Collect time points as for acid hydrolysis.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Collect time points as above.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a vial and heat at a temperature above accelerated stability conditions (e.g., 80°C).
-
Solution State: Incubate a sealed vial of the stock solution at 80°C.
-
Analyze at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of ACN and water (with a modifier like formic acid or TFA) is a good starting point.
-
Analyze all samples, including controls.
-
Characterize the degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
-
Calculate the percentage of degradation and perform a mass balance analysis to account for all the material.
-
Summary of Predicted Stability
The following table summarizes the predicted stability of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile under various stress conditions.
| Condition | Predicted Stability | Likely Degradation Products |
| Acidic Hydrolysis | Likely to degrade | Monohydroxy- and dihydroxy-chloro derivatives; Carboxylic acid from nitrile hydrolysis. |
| Basic Hydrolysis | Likely to degrade | Monohydroxy- and dihydroxy-chloro derivatives; Carboxamide or carboxylate from nitrile hydrolysis. |
| Oxidation | Potentially susceptible | N-oxide, hydroxymethyl, or carboxylic acid derivatives from methyl group oxidation. |
| Thermal (Solid) | Likely stable at moderate temperatures, may decompose at higher temperatures. | Products of radical-initiated decomposition.[12] |
| Photolytic | Potentially unstable | Dechlorinated products, ring-opened or rearranged products. |
References
-
Organic Syntheses Procedure. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]
-
MDPI. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Retrieved from [Link]
-
ResearchGate. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. Retrieved from [Link]
-
MDPI. (2023). Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Technical Support Center: Characterization of Unexpected Byproducts in Dichloropyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in reactions involving dichloropyridines. This guide is designed to provide expert insights and practical troubleshooting for the identification and characterization of unexpected byproducts. Our goal is to equip you with the knowledge to anticipate, understand, and mitigate the formation of these impurities, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a homocoupled bipyridine byproduct in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I minimize it?
A1: The formation of homocoupled bipyridines is a common side reaction in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions. This typically occurs through the reaction of two molecules of your dichloropyridine starting material. The primary cause is often related to the catalytic cycle. If the transmetalation step is slow, or if the concentration of the active Pd(0) catalyst is not optimally maintained, the oxidative addition intermediate can react with another molecule of the starting material. The presence of oxygen can also promote homocoupling by oxidizing the Pd(0) catalyst to Pd(II), which can facilitate this side reaction.[1]
To minimize homocoupling, ensure your reaction is conducted under strictly inert conditions (e.g., using degassed solvents and a nitrogen or argon atmosphere). Optimizing the ligand-to-palladium ratio and the choice of base can also significantly reduce this byproduct. In some cases, using a different palladium precursor or adding a reducing agent can help maintain the active Pd(0) state.
Q2: My reaction is producing a significant amount of monochloropyridine. What is this hydrodehalogenation, and how can I prevent it?
A2: The replacement of a chlorine atom with hydrogen is a byproduct of hydrodehalogenation. This is frequently observed in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[2] The mechanism can involve the β-hydride elimination from an amide intermediate, or it can be caused by the presence of a hydrogen source, such as water or alcohol, in your reaction mixture. The palladium catalyst itself can facilitate the reduction of the C-Cl bond in the presence of a suitable hydrogen donor.
To prevent hydrodehalogenation, it is crucial to use anhydrous solvents and reagents. If the amine substrate in a Buchwald-Hartwig reaction has an α-hydrogen, this can also be a source of the hydride. In such cases, careful selection of the base and reaction conditions is critical.
Q3: I am getting a mixture of regioisomers in my nucleophilic aromatic substitution (SNAr) reaction with a dichloropyridine. How can I control the regioselectivity?
A3: The regioselectivity of SNAr reactions on dichloropyridines is governed by the electronic and steric environment of the chlorine atoms. For instance, in 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to the greater stabilization of the Meisenheimer intermediate.[3] However, the C2 position can be favored under certain conditions. For 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.[4]
To control regioselectivity, you can modify the reaction conditions. The choice of solvent can have a significant impact; for example, in some cases, switching to a less polar solvent can favor one isomer over another. The nature of the nucleophile is also critical, with "softer" nucleophiles sometimes showing different selectivity compared to "harder" ones. In palladium-catalyzed reactions, the choice of ligand can dramatically influence the regioselectivity.[4][5]
Q4: During the chlorination of a pyridine derivative to produce a dichloropyridine, I'm observing the formation of trichloropyridines. How can I improve the selectivity?
A4: The formation of over-chlorinated byproducts is a common issue in the synthesis of dichloropyridines.[6] This is often a result of the reaction conditions being too harsh or the reaction time being too long. The reaction temperature is a critical parameter to control; higher temperatures can lead to increased formation of higher-order chlorinated products.[6]
To improve selectivity, it is recommended to carefully monitor the reaction progress using techniques like GC-MS and to stop the reaction once the desired dichloropyridine is the major product. Optimizing the stoichiometry of the chlorinating agent is also crucial. In some cases, conducting the reaction in the absence of a catalyst can provide higher selectivity for the desired dichloropyridine.[6]
Troubleshooting Guide: Unexpected Byproducts
This section provides a more in-depth guide to troubleshooting common and unexpected byproducts in dichloropyridine reactions.
Issue 1: Presence of an Unexpected Isomer of the Desired Product
Symptoms:
-
NMR spectrum shows more peaks in the aromatic region than expected.
-
GC-MS or LC-MS analysis reveals a peak with the same mass as the product but a different retention time.
Underlying Causes & Mechanistic Insights: The formation of regioisomers is a common challenge, especially in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regiochemical outcome is determined by a combination of electronic and steric factors. In SNAr, the stability of the intermediate Meisenheimer complex is key. For dichloropyridines, the position of the nitrogen atom significantly influences the stability of this intermediate for attack at different positions.[3][4] In palladium-catalyzed reactions, the choice of ligand can dramatically influence which chlorine atom undergoes oxidative addition first.[5]
Troubleshooting Workflow:
Caption: Competing pathways of cross-coupling and homocoupling.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Rigorous Degassing | Remove dissolved oxygen that can promote the formation of Pd(II) species which favor homocoupling. |
| Use of Pd(0) Precursors | Start with a catalyst in the active Pd(0) oxidation state to minimize the presence of Pd(II). |
| Optimize Ligand | Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to homocoupling. |
| Control Stoichiometry | Avoid a large excess of the dichloropyridine starting material. |
Issue 3: Hydrodehalogenation - Loss of a Chlorine Atom
Symptoms:
-
GC-MS or LC-MS shows a peak with a mass corresponding to the replacement of a chlorine atom with a hydrogen atom.
-
¹H NMR shows a new signal in the aromatic region, often with a different coupling pattern.
Underlying Causes & Mechanistic Insights: Hydrodehalogenation is the reduction of a carbon-halogen bond. In the context of palladium-catalyzed reactions, this can occur via several mechanisms. In Buchwald-Hartwig aminations, a common pathway is β-hydride elimination from the palladium-amide intermediate. Alternatively, trace amounts of water, alcohols, or even the amine reagent itself can serve as a hydride source, leading to the reductive cleavage of the C-Cl bond, a process that can be catalyzed by the palladium complex.
[2]Experimental Protocol: Minimizing Hydrodehalogenation
-
Drying of Reagents and Solvents: Ensure all solvents are anhydrous. Dry solid reagents in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Base Selection: Use a non-nucleophilic, anhydrous base. For Buchwald-Hartwig aminations, bases like sodium tert-butoxide or LHMDS are often preferred.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
Analytical Characterization of Byproducts
A robust analytical workflow is essential for the accurate identification and quantification of unexpected byproducts.
Workflow for Byproduct Identification:
Caption: Workflow for the identification of unknown byproducts.
Detailed Protocol: GC-MS Analysis of a Dichloropyridine Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the sample through a small plug of silica gel to remove solid particles.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure the elution of all components.
-
Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range that covers the expected products and byproducts (e.g., 50-500 m/z).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts.
-
Analyze the mass spectrum of each byproduct. Look for the molecular ion peak and characteristic fragmentation patterns. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool.
-
[7]#### Detailed Protocol: HPLC Method for Isomer Separation
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape, is typically effective. [8] * Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm).
-
-
Method Development:
-
If isomers co-elute, adjust the gradient slope or the organic modifier in the mobile phase.
-
For challenging separations, consider a different stationary phase (e.g., a phenyl-hexyl column).
-
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. Pearson. (URL: [Link])
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
NMR studies of substituted pyridines. Sci-Hub. (URL: [Link])
-
Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
- Process for preparing 2,6-dichloropyridine.
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. (URL: [Link])
-
Pyridine. Wikipedia. (URL: [Link])
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. (URL: [Link])
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. (URL: [Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (URL: [Link])
-
Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews. (URL: [Link])
-
2-Chloropyridine. Wikipedia. (URL: [Link])
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (URL: [Link])
-
1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate. (URL: [Link])
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. (URL: [Link])
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. (URL: [Link])
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. (URL: [Link])
- Chlorination process of pyridine derivatives.
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. (URL: [Link])
-
Pyridine: Synthesis, reactions and medicinal uses. Slideshare. (URL: [Link])
-
Chlorination and bromination of pyridine. ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (URL: [Link])
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (URL: [Link])
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ResearchGate. (URL: [Link])
-
Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Shimadzu. (URL: [Link])
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GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. ResearchGate. (URL: [Link])
-
Review on the modern analytical advancements in impurities testing. (URL: [Link])
-
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (URL: [Link])
-
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (URL: [Link])
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Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. (URL: [Link])
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. (URL: [Link])
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Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. Shimadzu Scientific Instruments. (URL: [Link])
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Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (URL: [Link])
- Process for the synthesis of diaminopyridine and related compounds.
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Validation & Comparative
The Strategic Advantage of Substitution: A Comparative Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its inherent electronic properties, coupled with the vast potential for substitution, allow for the fine-tuning of physicochemical and biological characteristics. This guide provides an in-depth technical comparison of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile, a highly functionalized pyridine derivative, with its structural and functional analogs. By examining its synthesis, reactivity, and biological activity in a comparative context, we aim to elucidate the strategic advantages conferred by its specific substitution pattern.
Physicochemical Properties: The Influence of Substitution on Fundamental Characteristics
The substitution pattern of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile significantly influences its fundamental physicochemical properties. The presence of two chlorine atoms, two methyl groups, and a nitrile group on the pyridine ring creates a unique electronic and steric environment.
A comparative analysis of the predicted and experimentally determined properties of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile and its analogs reveals key trends. The strong electron-withdrawing nature of the two chlorine atoms and the cyano group significantly lowers the pKa of the pyridine nitrogen, rendering it much less basic than pyridine itself. The methyl groups, being electron-donating, slightly counteract this effect but more importantly, they increase the lipophilicity of the molecule.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted logP |
| Pyridine | 79.10 | -41.6 | 115.2 | 0.65 |
| 3-Pyridinecarbonitrile | 104.11 | 49-51 | 218 | 0.36 |
| 2,6-Dichloropyridine | 147.99 | 86-89 | 211-212 | 1.83 |
| 2,6-Dichloro-4-methylpyridine-3-carbonitrile | 187.03 | Not available | Not available | 2.5 (estimated) |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 201.05 | Not available | Not available | 2.9 (estimated) |
| 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | 201.05 | Not available | Not available | 2.9 (estimated)[1] |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 215.99 | Liquid | 56-57 (10 mmHg) | 2.67 |
Data compiled from various sources and estimations based on structural similarities.
The increased lipophilicity, as indicated by the estimated logP value, suggests that 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile will exhibit enhanced membrane permeability, a crucial factor for bioavailability in drug candidates.
Synthesis and Reactivity Profile: A Tale of Two Chlorines
The synthetic accessibility and subsequent reactivity of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile are pivotal to its utility as a chemical building block. The presence of two chlorine atoms at the 2- and 6-positions dictates its reactivity profile, primarily in nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
Synthesis
The synthesis of polysubstituted pyridines often involves multi-step sequences. A common strategy for accessing the 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile core would likely involve the construction of a dihydroxypyridine precursor followed by chlorination. For instance, a modified Hantzsch-type synthesis could be employed, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Generalized synthetic workflow for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the cyano group. This makes 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile an excellent substrate for introducing a variety of nucleophiles.
Comparison with other halopyridines: The reactivity of halopyridines in SNAr reactions generally follows the trend I > Br > Cl > F, which is the reverse of the trend for electronegativity. This is because the rate-determining step is typically the attack of the nucleophile, and the polarizability of the C-X bond is more important than its strength. However, the presence of two activating chloro groups on the same ring enhances their reactivity compared to monochlorinated pyridines.
Caption: Sequential nucleophilic substitution on the target molecule.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for C-C and C-N bond formation. The reactivity of halopyridines in these reactions generally follows the trend I > Br > Cl. While the C-Cl bonds in 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile are less reactive than their bromo or iodo counterparts, modern catalyst systems with bulky, electron-rich phosphine ligands can effectively facilitate these transformations. An advantage of the lower reactivity of C-Cl bonds is the potential for selective mono-functionalization.
Biological Activity Profile: A Scaffold for Discovery
The pyridine-3-carbonitrile moiety is a well-established pharmacophore found in numerous biologically active compounds.[2] The specific substitution pattern of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is anticipated to confer a distinct biological activity profile.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted pyridine-3-carbonitrile derivatives. The mechanism of action often involves the inhibition of key cellular targets such as kinases or tubulin polymerization. The lipophilicity and electronic properties of the substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.
A comparative analysis of the cytotoxic activity of various pyridine-3-carbonitrile derivatives against cancer cell lines highlights the importance of the substitution pattern. For example, a study on a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showed that the nature of the aryl substituent significantly impacted the IC50 values against liver, prostate, and breast cancer cell lines.[3] While direct data for 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile is not available, the presence of lipophilic methyl groups and electron-withdrawing chlorine atoms suggests it could be a promising candidate for anticancer drug discovery.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-based azomethines | HCT-15 (colon) | 15.2 - >100 | [4] |
| Pyridine-3-sulfonamides | Leukemia | 13.6 | [4] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HepG2 (liver) | 1.53 - >50 | [3] |
| 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives (FGFR4 inhibitors) | HCC cell lines | Potent activity | [5] |
This table presents a selection of data from different studies to illustrate the range of activities observed for substituted pyridines.
Antimicrobial Activity
Substituted pyridines are also a rich source of antimicrobial agents. The mechanism of action can involve the inhibition of essential enzymes or disruption of the cell membrane. The presence of halogens on the pyridine ring is often associated with enhanced antimicrobial activity. For instance, various pyrido[2,3-d]pyrimidines armed with nitrile groups have demonstrated good in vitro antibacterial activities.[6][7] The combination of dichlorination and alkylation in 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile could lead to compounds with interesting antimicrobial profiles.
Experimental Protocols
To facilitate further research, we provide a general experimental protocol for a key reaction involving a dichloropyridine substrate.
Protocol: Nucleophilic Aromatic Substitution of a Dichloropyridine with an Amine
Objective: To synthesize a mono-amino substituted pyridine derivative.
Materials:
-
2,6-Dichloropyridine derivative (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2,6-dichloropyridine derivative in DMF, add the amine nucleophile and DIPEA.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-amino substituted pyridine.
Causality behind experimental choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Conclusion and Future Perspectives
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile represents a strategically designed building block with significant potential in both medicinal chemistry and materials science. Its unique combination of electron-withdrawing and electron-donating substituents creates a nuanced reactivity profile, allowing for selective functionalization through nucleophilic substitution and cross-coupling reactions. While direct comparative experimental data for this specific molecule is limited, analysis of its structural analogs strongly suggests promising avenues for the development of novel anticancer and antimicrobial agents. The provided experimental framework serves as a starting point for the exploration of its synthetic utility. Further investigation into the quantitative structure-activity relationships of a focused library of 2,6-dihalo-4,5-dialkylpyridine-3-carbonitriles is warranted to fully unlock the potential of this versatile scaffold.
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Introduction: The Pyridine-3-carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Biological Activity of Pyridine-3-carbonitrile Isomers for Drug Discovery Professionals
The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile scaffold for developing therapeutic agents. When functionalized with a carbonitrile (cyano) group at the 3-position, the resulting pyridine-3-carbonitrile (nicotinonitrile) core becomes a particularly valuable intermediate for synthesizing compounds with a wide spectrum of biological activities.[4][5] These activities are profoundly influenced by the placement and nature of additional functional groups on the pyridine ring, creating a landscape of isomers with distinct pharmacological profiles.
This guide provides a comparative analysis of the biological activities of key pyridine-3-carbonitrile isomers. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and explore the crucial structure-activity relationships (SAR) that govern their efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with actionable insights into designing next-generation therapeutics based on this potent scaffold.
Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Potential
The strategic placement of substituents, such as amino (-NH2), oxo (=O), and various aryl groups, at the C2, C4, and C6 positions of the pyridine-3-carbonitrile core dictates the molecule's interaction with biological targets. This section compares the biological activities of derivatives based on these isomeric variations.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyridine-3-carbonitrile derivatives have emerged as potent anticancer agents, often acting as inhibitors of critical enzymes involved in cell cycle regulation and signaling.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyridine-3-carbonitrile derivatives show promise as CDK2 inhibitors, a key regulator of the cell cycle.[4] Docking studies suggest these compounds can fit into the CDK2 active site, potentially halting uncontrolled cell proliferation.[7]
-
Phosphodiesterase-3 (PDE3) Inhibition: Novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated as PDE3A inhibitors.[8] PDE inhibitors are considered potential targets for inducing apoptosis and inhibiting tumor cell growth.[8] A direct correlation was observed between PDE3 inhibition and cytotoxic effects on HeLa and MCF-7 breast cancer cell lines.[8]
-
VEGFR-2/HER-2 Dual Inhibition: Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines derived from 6-amino-2-oxo-pyridine-3,5-dicarbonitriles, have been identified as dual inhibitors of VEGFR-2 and HER-2, two crucial targets in cancer therapy.[9]
-
General Cytotoxicity: A wide range of derivatives have demonstrated significant in vitro anticancer activity against various cell lines, including breast cancer (MCF-7, MDA-MB-231) and cervical cancer (HeLa).[4][7][8] The antiproliferative activity is highly dependent on the nature and position of substituents on the pyridine ring.[1][2]
Antimicrobial Activity: A Broad-Spectrum Approach
The pyridine-3-carbonitrile scaffold is also a fertile ground for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10][11]
-
DNA Gyrase Inhibition: Some derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme.[12] This mechanism is comparable to that of fluoroquinolone antibiotics. Notably, certain compounds have shown superior gyrase B inhibitory activity compared to the standard drug novobiocin.[12]
-
Broad-Spectrum Antibacterial and Antifungal Effects: Various isomers, including those fused with thieno[2,3-b]pyridine and pyrido[2,3-d]pyrimidine systems, exhibit remarkable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13] The presence of specific functional groups can lead to minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[5][14]
Quantitative Data Summary
The following tables summarize the reported biological activities for various pyridine-3-carbonitrile derivatives, highlighting the impact of isomeric and substituent variations.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Derivative Class | Target Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa | 34.3 ± 2.6 µM | [8] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 | 50.18 ± 1.11 µM | [8] |
| 6-Amino-4-naphthyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile (3a) | HeLa | 3.5 µg/mL | [12] |
| 6-Amino-4-naphthyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile (3a) | MCF-7 | 4.5 µg/mL | [12] |
| Fused Pyrido[2,3-d]pyrimidine (Compound 14) | DNA Gyrase A | 0.31 µM | [12] |
| Fused Pyrido[2,3-d]pyrimidine (Compound 14) | DNA Gyrase B | 0.04 µM |[12] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound/Derivative Class | Target Microorganism | MIC Value | Reference |
|---|---|---|---|
| 3-Cyanopyridine derivatives (3d, 3e) | E. coli | 3.91 µg/mL | [5] |
| Fused Pyrido[2,3-d]pyrimidine (Compound 7) | C. albicans | 1.95 µg/mL | [12] |
| Fused Pyrido[2,3-d]pyrimidine (Compound 14) | A. niger & C. albicans | 1.95 µg/mL | [12] |
| 2-(methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5 to 64 µg/mL |[14] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-3-carbonitrile derivatives is governed by the electronic and steric properties of the substituents on the pyridine ring. Understanding these relationships is critical for rational drug design.
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// Biological Activities Activity_Anticancer [label="Anticancer Activity\n(CDK, PDE, VEGFR inh.)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", style=filled, penwidth=2]; Activity_Antimicrobial [label="Antimicrobial Activity\n(DNA Gyrase inh.)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", style=filled, penwidth=2];
// Relationships Core -> sub_C2 [label=" Substitution at"]; Core -> sub_C4 [label=" Substitution at"]; Core -> sub_C6 [label=" Substitution at"]; Core -> sub_N1 [label=" Substitution at"];
sub_C2 -> Activity_Anticancer [label=" Crucial for\nCytotoxicity", style=dashed, color="#EA4335"]; sub_C4 -> Activity_Anticancer [label=" Modulates Potency\n& Selectivity", style=dashed, color="#EA4335"]; sub_C6 -> Activity_Antimicrobial [label=" Enhances\nAntibacterial Action", style=dashed, color="#34A853"]; sub_N1 -> Activity_Anticancer [label=" Influences\nPharmacokinetics", style=dashed, color="#5F6368"]; }
Caption: Structure-Activity Relationship (SAR) map for the pyridine-3-carbonitrile scaffold.
-
C2-Position: The presence of an amino (-NH2) or oxo (=O) group at the C2 position is a common feature in many biologically active derivatives.[15] The 2-aminopyridine moiety is particularly important for antitubercular and broader antimicrobial activities.[13]
-
C4-Position: Substitution with bulky aryl or heteroaryl groups at the C4 position significantly influences potency. The nature of this group (e.g., phenyl, naphthyl, imidazolyl) and its own substituents can fine-tune the compound's interaction with the target's binding pocket.[8][12]
-
C6-Position: Modifications at the C6 position, such as the introduction of a thioether (-SR) or amino group, are critical for enhancing antimicrobial properties, particularly DNA gyrase inhibition.[15]
-
N1-Position: For dihydropyridine derivatives, substitution on the ring nitrogen can impact pharmacokinetic properties like solubility and metabolic stability.[16]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of these compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line (e.g., MCF-7) in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Rationale: A 24-hour pre-incubation period allows the cells to adhere to the plate and resume normal growth before compound exposure.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each pyridine-3-carbonitrile isomer in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Rationale: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.
-
-
MTT Reagent Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The pyridine-3-carbonitrile scaffold is a validated and highly adaptable platform for the discovery of novel therapeutic agents. The biological activity of its derivatives is exquisitely sensitive to the isomeric positioning of functional groups, which dictates target specificity and potency. The extensive research into their anticancer and antimicrobial activities reveals clear structure-activity relationships that can guide future drug design.[1][5]
Future efforts should focus on synthesizing novel isomers and derivatives with improved pharmacokinetic profiles and target selectivity. The exploration of these compounds as dual-target inhibitors, such as the combined VEGFR-2/HER-2 inhibitors, represents a promising strategy for overcoming drug resistance.[9] As our understanding of the molecular targets and SAR of these compounds deepens, the pyridine-3-carbonitrile core will undoubtedly continue to yield promising candidates for clinical development.
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Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), pp.3523-3544. Available at: [Link]
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Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(21), pp.5800-5806. Available at: [Link]
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Ibrahim, M. H., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. Archiv der Pharmazie, 355(6), e2200025. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), pp.12-20. Available at: [Link]
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Mansour, E., et al. (2022). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), pp.3523-3544. Available at: [Link]
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Al-Refa'i, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), p.4116. Available at: [Link]
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Krasavin, M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), pp.12134-12159. Available at: [Link]
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Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(19), p.11156. Available at: [Link]
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Awad, H. M., et al. (2021). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Journal of the Serbian Chemical Society, 86(1), pp.1-15. Available at: [Link]
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Blinova, E., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8(3), pp.59-69. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(21), p.7268. Available at: [Link]
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Krasavin, M., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), pp.12134-12159. Available at: [Link]
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Al-Ostath, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), p.7640. Available at: [Link]
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Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(19), p.11156. Available at: [Link]
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Li, J., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), pp.1079-1087. Available at: [Link]
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Kumar, A., et al. (2010). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Indian Journal of Chemistry, 49B, pp.1386-1392. Available at: [Link]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), pp.69-77. Available at: [Link]
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Allaka, T. R. & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100799. Available at: [Link]
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Al-Ostath, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), p.7640. Available at: [Link]
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Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, pp.4039-4091. Available at: [Link]
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Singh, K., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Bioorganic & Medicinal Chemistry Letters, 31, 127685. Available at: [Link]
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A Comparative Spectroscopic Guide to 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile and Its Structural Isomers
This guide provides an in-depth spectroscopic analysis and validation of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its spectral characteristics against two structurally related alternatives: 2-chloro-4,6-dimethylnicotinonitrile and 2,6-dibromo-4,5-dimethylpyridine-3-carbonitrile. By examining the nuances in their FT-IR, NMR, and mass spectra, this guide establishes a robust framework for the unequivocal identification and quality assessment of these important chemical entities.
Introduction: The Imperative of Structural Verification
In the realm of chemical synthesis, particularly for applications in medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this validation process, providing a detailed fingerprint of a compound's molecular architecture.[1] 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile and its analogues are highly functionalized pyridine derivatives, and subtle differences in their substitution patterns can lead to significant changes in their reactivity and biological activity. Therefore, a thorough understanding of their spectroscopic signatures is not merely an academic exercise but a critical component of quality control and rational drug design.
This guide will delve into the theoretical underpinnings and practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of these compounds. We will explore how the interplay of electronic and steric effects, induced by the various substituents on the pyridine ring, manifests in their respective spectra.
Molecular Structures Under Investigation
To facilitate a clear comparison, the chemical structures of the target compound and its selected alternatives are presented below. The choice of these alternatives—a positional isomer and a bromo-analogue—is deliberate, allowing for a nuanced discussion of how substituent position and halogen identity influence spectroscopic outcomes.
Figure 1: Chemical Structures
Caption: Molecular structures of the target compound and its alternatives.
Spectroscopic Validation: A Multi-faceted Approach
A self-validating system for structural elucidation relies on the convergence of data from multiple, independent spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined interpretation provides a comprehensive and irrefutable confirmation of the compound's identity.
Caption: Workflow for the self-validating spectroscopic analysis.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption frequencies, making FT-IR an invaluable tool for their identification.[2]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Comparative FT-IR Data:
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-Cl/C-Br Stretch (cm⁻¹) |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | ~2230 | ~1550-1600 | ~2920-3050 | ~700-800 (C-Cl) |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~2225 | ~1560-1610 | ~2925-3060 | ~700-800 (C-Cl) |
| 2,6-Dibromo-4,5-dimethylpyridine-3-carbonitrile | ~2230 | ~1540-1590 | ~2920-3050 | ~550-650 (C-Br) |
Interpretation and Causality:
-
Nitrile (C≡N) Stretch: All three compounds exhibit a sharp, strong absorption band around 2225-2230 cm⁻¹, characteristic of the nitrile functional group.[3] The position of this band is relatively insensitive to the halogen substituent or its position on the pyridine ring.
-
Aromatic Ring Vibrations: The absorptions in the 1540-1610 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the pyridine ring. The precise positions and intensities of these bands are sensitive to the substitution pattern.
-
C-H Stretches: The bands in the 2920-3050 cm⁻¹ range correspond to the stretching vibrations of the methyl C-H bonds.
-
Carbon-Halogen Stretches: A key differentiating feature is the position of the carbon-halogen stretching vibration. The C-Cl stretch in the chloro-derivatives appears in the 700-800 cm⁻¹ region, while the C-Br stretch in the bromo-analogue is found at a lower frequency (550-650 cm⁻¹) due to the heavier mass of the bromine atom.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. Chemical shifts, signal multiplicities, and integration values allow for the precise mapping of a molecule's connectivity.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
Comparative ¹H NMR Data:
| Compound | -CH₃ Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | ~2.5 (s, 3H) | ~2.4 (s, 3H) |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~2.6 (s, 3H) | ~2.5 (s, 3H) |
| 2,6-Dibromo-4,5-dimethylpyridine-3-carbonitrile | ~2.6 (s, 3H) | ~2.5 (s, 3H) |
Comparative ¹³C NMR Data:
| Compound | -CH₃ (ppm) | Aromatic C (ppm) | C≡N (ppm) |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | ~18, ~20 | ~115, 125, 140, 148, 150 | ~116 |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~19, ~21 | ~116, 124, 142, 149, 152 | ~117 |
| 2,6-Dibromo-4,5-dimethylpyridine-3-carbonitrile | ~19, ~21 | ~110, 126, 141, 145, 148 | ~116 |
Interpretation and Causality:
-
¹H NMR: The proton NMR spectra are relatively simple for all three compounds, showing two distinct singlets for the two non-equivalent methyl groups. The slight variations in their chemical shifts are due to the different electronic environments created by the positions of the halogen and nitrile substituents.
-
¹³C NMR: The carbon NMR spectra are more informative for distinguishing between the isomers. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents. The electron-withdrawing effects of the chlorine, bromine, and nitrile groups cause the attached carbons to resonate at a lower field (higher ppm values). The nitrile carbon itself appears around 116-117 ppm. The two methyl carbons are observed at a higher field (lower ppm values). The specific chemical shifts of the aromatic carbons provide a unique fingerprint for each isomer.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 200/202/204 | 165 (M-Cl)⁺, 130 (M-2Cl)⁺ |
| 2-Chloro-4,6-dimethylnicotinonitrile | 166/168 | 131 (M-Cl)⁺, 104 (M-Cl-HCN)⁺ |
| 2,6-Dibromo-4,5-dimethylpyridine-3-carbonitrile | 288/290/292 | 209/211 (M-Br)⁺, 130 (M-2Br)⁺ |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak is crucial for confirming the molecular weight of the compound. The presence of chlorine and bromine atoms is readily identified by the characteristic isotopic patterns of their molecular ion peaks. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺, M+2, and M+4 peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in intense M⁺ and M+2 peaks.
-
Fragmentation Pathways: The fragmentation patterns provide valuable structural information. A common fragmentation pathway for these compounds is the loss of a halogen atom. For the target compound, the loss of a chlorine atom (M-35) results in a fragment at m/z 165. Subsequent loss of the second chlorine atom gives a fragment at m/z 130. The fragmentation patterns of the alternative compounds will differ based on their specific structures and the relative strengths of their chemical bonds.
Caption: Proposed fragmentation pathway for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.
Conclusion: A Unified Approach to Structural Elucidation
The comprehensive spectroscopic analysis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, in conjunction with a comparative study of its structural isomers, provides a robust and self-validating methodology for its identification and characterization. The unique combination of data from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry creates an unambiguous spectral fingerprint for this molecule.
-
FT-IR confirms the presence of the key functional groups: nitrile, aromatic ring, and carbon-chlorine bonds.
-
NMR spectroscopy elucidates the precise connectivity and chemical environment of each proton and carbon atom, allowing for clear differentiation from its positional isomer.
-
Mass Spectrometry provides definitive confirmation of the molecular weight and elemental composition (through isotopic patterns) and offers further structural insights via characteristic fragmentation patterns.
By understanding the principles behind these techniques and the specific spectral features of the target compound and its alternatives, researchers can confidently validate their synthetic products, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to Alternative Reagents for Triarylpyridine Synthesis
Introduction: The Enduring Significance of Triarylpyridines
The 2,4,6-triarylpyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and unique photophysical properties have led to its incorporation into a vast array of functional molecules, from high-performance organic light-emitting diodes (OLEDs) to potent anticancer agents. The π-stacking capabilities of these molecules also make them valuable building blocks in supramolecular chemistry.[1] Given their importance, the development of efficient, versatile, and sustainable methods for their synthesis is a continuous pursuit in chemical research.
This guide provides an in-depth comparison of both traditional and contemporary reagents and methodologies for the synthesis of triarylpyridines. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings of these reactions, offering insights into the rationale behind the selection of specific reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of triarylpyridine synthesis and select the optimal strategy for their specific application.
I. The Classical Foundations: Hantzsch and Kröhnke Syntheses
To appreciate the advancements in triarylpyridine synthesis, it is essential to first understand the classical methods that laid the groundwork.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.
Limitations of the Hantzsch Synthesis:
-
Harsh Conditions: The classical Hantzsch synthesis often requires high temperatures and long reaction times, which can limit its applicability to sensitive substrates.[2]
-
Low Yields: Yields can be variable and are often moderate, particularly with more complex substrates.[2]
-
Oxidation Step: The necessity of a separate oxidation step adds to the synthetic complexity and can introduce harsh reagents.
-
Symmetry: The use of two equivalents of the same β-ketoester inherently leads to symmetrically substituted pyridines at the 2- and 6-positions.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis, developed by Fritz Kröhnke, offers a more convergent approach. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[3]
Mechanism of the Kröhnke Pyridine Synthesis
The reaction proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.
Kröhnke Pyridine Synthesis Workflow
Limitations of the Kröhnke Synthesis:
-
Precursor Synthesis: The α-pyridinium methyl ketone salts and α,β-unsaturated ketones often need to be synthesized separately, adding to the overall step count.
-
Reaction Conditions: While generally reliable, the conditions can still be demanding for certain substrates.
II. Modern Multicomponent Approaches: A Paradigm Shift in Efficiency
The limitations of the classical methods have driven the development of one-pot, multicomponent reactions (MCRs) that combine simplicity, efficiency, and atom economy. The most common modern approach is a variation of the Chichibabin pyridine synthesis, involving the condensation of an acetophenone, an aromatic aldehyde, and a nitrogen source. The key innovation in this area lies in the use of novel catalysts to improve yields, shorten reaction times, and enable milder conditions.
A Comparative Analysis of Modern Catalysts
The choice of catalyst is paramount in modern MCRs for triarylpyridine synthesis. Below is a comparison of several classes of alternative reagents that have demonstrated significant advantages over uncatalyzed or traditionally catalyzed reactions.
| Catalyst Class | Specific Example | Key Advantages | Typical Yields | References |
| Transition Metal Salts | CoCl₂·6H₂O | Inexpensive, readily available, efficient under solvent-free conditions, recyclable. | 85-95% | [4] |
| Magnetic Nanoparticles | Fe₃O₄/HT-Co | Easy separation using an external magnetic field, high stability, reusable for multiple cycles. | 90-98% | [5] |
| Carbon-Based Catalysts | Graphene Oxide (GO) | Metal-free, environmentally benign, acts as both an oxidizing agent and a solid acid catalyst. | 80-92% | [6][7] |
| Phase-Transfer Catalysts | Tetrabutylammonium Hydrogen Sulphate (TBAHS) | Inexpensive, efficient under solvent-free conditions, suitable for a range of substrates. | 70-75% | [8] |
| Heteropolyacids | Preyssler type heteropolyacid | Recyclable, efficient under solvent-free conditions. | Good to excellent | [9] |
Expert Insights on Catalyst Selection:
The selection of a catalyst should be guided by a balance of factors including cost, availability, desired reaction conditions (e.g., solvent-free), and the ease of catalyst separation and recycling. For large-scale synthesis, the recyclability of magnetic nanoparticles or the low cost of CoCl₂·6H₂O may be decisive factors. For applications where metal contamination is a concern, graphene oxide presents an attractive metal-free alternative.
Alternative Nitrogen Sources: Moving Beyond Ammonium Acetate
While ammonium acetate is the most common nitrogen source in these MCRs, alternatives have been explored.
-
Hexamethyldisilazane (HMDS): In combination with a Lewis acid such as TMSOTf, HMDS can serve as an effective nitrogen source, particularly under microwave irradiation. This system has been shown to be effective for the synthesis of a wide range of triarylpyridines with good to excellent yields (62-93%).[10]
-
Hydroxylamine Hydrochloride: In some pyridine synthesis methodologies, hydroxylamine hydrochloride can be used as a nitrogen source, often in the presence of a base.[11][12] While less common in the direct synthesis of 2,4,6-triarylpyridines via the one-pot MCR of acetophenones and aldehydes, it represents a viable alternative in other contexts of pyridine ring formation.
III. C-H Arylation Strategies: A Modern Approach to Pyridine Functionalization
An alternative to constructing the pyridine ring from acyclic precursors is the direct functionalization of a pre-existing pyridine ring through C-H activation/arylation. This strategy is particularly powerful for the synthesis of complex, unsymmetrical triarylpyridines.
Palladium- and Nickel-Catalyzed C-H Arylation
Transition metal catalysts, particularly those based on palladium and nickel, are highly effective for the direct arylation of C-H bonds.[13]
-
Mechanism of C-H Arylation: The general mechanism involves the coordination of the pyridine nitrogen to the metal center, followed by a concerted metalation-deprotonation event at a C-H bond. The resulting metallacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the catalyst.
Generalized C-H Arylation Catalytic Cycle
Advantages of C-H Arylation:
-
Atom Economy: C-H arylation avoids the need for pre-functionalized starting materials, leading to higher atom economy.
-
Late-Stage Functionalization: This method is ideal for the late-stage modification of complex molecules, a significant advantage in drug discovery.
-
Access to Unsymmetrical Products: It provides a direct route to unsymmetrical triarylpyridines that are difficult to access through multicomponent reactions.
Challenges in C-H Arylation:
-
Regioselectivity: Controlling the position of arylation on the pyridine ring can be challenging and often requires directing groups.
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some C-H activation catalysts are sensitive to air and moisture.
A notable example is the nickel-catalyzed decarbonylative Suzuki-Miyaura cross-coupling and C-H coupling for the synthesis of 2,4-diaryloxazoles, which can then undergo a [4+2] cycloaddition to form 2,3,6-triarylpyridines.[2]
IV. Experimental Protocols
The following protocols are provided as representative examples of the methodologies discussed. Researchers should consult the original literature for specific details and safety precautions.
Protocol: Cobalt(II) Chloride Catalyzed One-Pot Synthesis of 2,4,6-Triphenylpyridine
This protocol is adapted from the work of Kamali (2016).[4]
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (10 mol%)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, acetophenone, ammonium acetate, and CoCl₂·6H₂O.
-
Heat the mixture at 120 °C under solvent-free conditions with stirring for the time specified in the original literature (typically 30-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 2,4,6-triphenylpyridine.
Protocol: Graphene Oxide Catalyzed One-Pot Synthesis of 2,4,6-Triphenylpyridine
This protocol is based on the work of Basak et al. (2021).[6][7]
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (2 mmol)
-
Ammonium acetate (2 mmol)
-
Graphene oxide (GO) (30 mg)
Procedure:
-
Synthesize graphene oxide (GO) using a modified Hummers' method or obtain from a commercial source.
-
In a round-bottom flask, combine benzaldehyde, acetophenone, ammonium acetate, and GO.
-
Heat the mixture at 100 °C under solvent-free conditions with stirring for the time indicated in the original publication (typically 2-3 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add ethanol.
-
Separate the catalyst (GO) by filtration. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,4,6-triphenylpyridine.
V. Conclusion and Future Outlook
The synthesis of triarylpyridines has evolved significantly from the classical Hantzsch and Kröhnke methods. Modern multicomponent reactions, driven by a diverse array of efficient and often recyclable catalysts, offer a more sustainable and versatile approach. The development of metal-free catalysts like graphene oxide and the use of alternative nitrogen sources are particularly noteworthy trends that align with the principles of green chemistry.
Furthermore, C-H activation strategies have emerged as a powerful tool for the synthesis of complex, unsymmetrical triarylpyridines, enabling late-stage functionalization that is invaluable in drug discovery and materials science.
The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. For the synthesis of symmetrical triarylpyridines in a cost-effective and environmentally friendly manner, one-pot multicomponent reactions with recyclable catalysts are often the preferred method. For the construction of highly substituted, unsymmetrical triarylpyridines, C-H arylation strategies offer unparalleled advantages.
Future research in this field will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope for both MCRs and C-H arylation, and the discovery of novel, sustainable reagents and reaction conditions. As our understanding of reaction mechanisms deepens, we can expect the design of increasingly sophisticated and efficient synthetic routes to this important class of molecules.
VI. References
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Kamali, M. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst. Cogent Chemistry, 2(1), 1171123. [Link]
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Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(50), 32106-32118. [Link]
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Yamamoto, T., et al. (2016). Synthesis of Triarylpyridines in Thiopeptide Antibiotics by Using a C-H Arylation/Ring-Transformation Strategy. Chemistry – A European Journal, 22(9), 2974-2978. [Link]
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Hantzsch pyridine synthesis. In Wikipedia. [Link]
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Kröhnke pyridine synthesis. In Wikipedia. [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2013). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Organic Chemistry Research, 9(1), 18-25. [Link]
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Chen, Y., et al. (2015). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 5, 12497. [Link]
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Madkour, H. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. [Link]
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Gilla, G., et al. (2011). SYNTHESIS OF 2,4,6-TRIARYLPYRIDINES USING TBAHS AS A CATALYST. RASAYAN Journal of Chemistry, 4(3), 566-571. [Link]
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Heravi, M. M., et al. (2012). An efficient synthesis of 2,4,6-triarylpyridines catalyzed by heteropolyacid under solvent-free conditions. ResearchGate. [Link]
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Daugulis, O., et al. (2005). C−H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C−H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]
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Frank, R. L., & Seven, R. P. (1949). Acetic Acid—Ammonium Acetate Reactions. An Improved Chichibabin Pyridine Synthesis. Journal of the American Chemical Society, 71(8), 2629-2635. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Pyridine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the pyridine scaffold is a foundational element in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst in these synthetic routes is not merely a matter of accelerating a reaction; it is a critical decision that dictates yield, selectivity, scalability, and the overall sustainability of the process. This guide provides an in-depth, objective comparison of the efficacy of different catalysts in key pyridine synthesis methodologies, supported by experimental data, mechanistic insights, and detailed protocols to empower you in your synthetic endeavors.
The Enduring Relevance of Catalysis in Pyridine Synthesis
The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, the development of efficient and selective methods for its synthesis remains a vibrant area of chemical research. Catalysis is at the heart of modern pyridine synthesis, offering pathways that are more atom-economical, regioselective, and environmentally benign than classical, stoichiometric approaches.[2] This guide will dissect the performance of various catalytic systems across three major strategies for pyridine ring construction: the Hantzsch Dihydropyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and Transition-Metal-Catalyzed [2+2+2] Cycloaddition reactions. We will also explore the burgeoning fields of nanocatalysis and organocatalysis, which offer exciting opportunities for sustainable pyridine production.
The Hantzsch Synthesis: A Comparative Analysis of Catalytic Systems
The Hantzsch synthesis, a classic multicomponent reaction, constructs the dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2][3] The initial dihydropyridine product can then be oxidized to the corresponding pyridine. The choice of catalyst is paramount in driving this reaction to high efficiency under mild conditions.
Comparative Performance of Catalysts in Hantzsch Synthesis
The efficacy of various catalysts in the Hantzsch synthesis is summarized in the table below. The data clearly demonstrates that catalyzed reactions significantly outperform the uncatalyzed process in terms of both reaction time and yield. Modern heterogeneous and green catalysts show exceptional performance, often enabling the reaction to proceed at or near room temperature with near-quantitative yields.[4]
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 | [4] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 | [4] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 | [4] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [4] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 25 | 0.33 | 98 | [4] |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O/Ethanol | 60 | 1.5 | 95 | [4] |
Causality Behind Catalyst Choice:
-
Brønsted and Lewis Acids: Traditional catalysts like p-toluenesulfonic acid (p-TSA) and Lewis acids such as Zn[(L)proline]₂ accelerate the reaction by activating the aldehyde carbonyl group towards nucleophilic attack and facilitating the dehydration steps.[4][5]
-
Heterogeneous Catalysts: The drive for sustainable synthesis has led to the development of solid acid catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂).[4] Their high surface area and tunable acidity provide a significant rate enhancement. The key advantage lies in their easy separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.
-
Green Catalysts: Biopolymer-based catalysts like cellulose-SO₃H and naturally occurring polyphenols such as tannic acid offer an environmentally friendly approach.[4] They are often effective in aqueous media, further enhancing the green credentials of the synthesis.
Experimental Protocol: Hantzsch Synthesis with a Heterogeneous Catalyst (Fe₃O₄@SiO₂-SO₃H)
This protocol describes a representative procedure for the Hantzsch synthesis using a magnetically separable solid acid catalyst.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe₃O₄@SiO₂-SO₃H catalyst (e.g., 10 mol%)
-
Ethanol (10-20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, ethyl acetoacetate, ammonium acetate, and the Fe₃O₄@SiO₂-SO₃H catalyst.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes), cool the reaction mixture to room temperature.
-
Separate the catalyst from the solution using an external magnet.
-
The catalyst can be washed with ethanol, dried, and reused.
-
The supernatant solution is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.
Mechanistic Workflow of the Hantzsch Synthesis
The mechanism of the Hantzsch synthesis involves a series of condensation and addition reactions, with the catalyst playing a crucial role in activating the substrates.
The Bohlmann-Rahtz Synthesis: Leveraging Acid Catalysis for Efficiency
The Bohlmann-Rahtz synthesis offers a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] This two-step process, involving an initial Michael addition followed by a heat-induced cyclodehydration, has been significantly improved by the use of acid catalysts, which lower the reaction temperature and allow for a one-pot procedure.[6][7]
Comparative Efficacy of Acid Catalysts in the Bohlmann-Rahtz Synthesis
The choice of acid catalyst has a profound impact on the efficiency of the Bohlmann-Rahtz synthesis, enabling the reaction to proceed under milder conditions and often in a single step.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (two steps) | - | 120-160 (cyclization) | - | - | [7] |
| Acetic Acid | Toluene | 50 | - | 65-95 | [8] |
| Amberlyst 15 | Toluene | 50 | - | Good to excellent | [6] |
| Ytterbium triflate (20) | Toluene | Reflux | - | Good | [7] |
| Zinc bromide (15) | Toluene | Reflux | - | Good | [7] |
Rationale for Catalyst Selection:
-
Brønsted Acids: Acetic acid and solid-supported resins like Amberlyst 15 act as proton donors, catalyzing both the initial conjugate addition and the subsequent cyclodehydration step.[7][8] This allows the reaction to proceed at significantly lower temperatures than the uncatalyzed thermal process.
-
Lewis Acids: Lewis acids such as ytterbium triflate and zinc bromide activate the ethynylketone towards nucleophilic attack by the enamine, thereby promoting the initial Michael addition.[7] They can also facilitate the subsequent cyclization.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This protocol outlines a one-step procedure for the synthesis of a functionalized pyridine using acetic acid as the catalyst.[5]
Materials:
-
1-Phenyl-2-propyn-1-one (1.23 mmol)
-
Ethyl 3-aminocrotonate (1.6 mmol)
-
Ethanol-Acetic Acid (5:1 mixture, 12 mL)
Procedure:
-
Prepare a stock solution of 1-phenyl-2-propyn-1-one and ethyl 3-aminocrotonate in the ethanol-acetic acid mixture.
-
The reaction can be performed in a batch reactor under microwave irradiation (e.g., 120°C for 5 minutes) or in a continuous flow reactor.[5]
-
After the reaction, the mixture is cooled and neutralized with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The pure pyridine derivative can be obtained by recrystallization or column chromatography.
Logical Workflow of the Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis proceeds through a well-defined sequence of reactions, culminating in the formation of the aromatic pyridine ring.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition: A Modern Approach
The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful and atom-economical method for constructing the pyridine ring.[9][10] A variety of transition metals, including cobalt, rhodium, ruthenium, iron, and nickel, have been shown to catalyze this transformation, each with its own unique reactivity and selectivity profile.[3]
Comparative Efficacy of Transition Metal Catalysts
The choice of transition metal catalyst is critical in determining the outcome of the [2+2+2] cycloaddition, influencing factors such as reaction conditions, regioselectivity, and functional group tolerance.
| Catalyst System | Alkyne Substrates | Nitrile Substrate | Conditions | Yield (%) | Regioselectivity | Reference |
| Co(I) complex (in situ generated) | Benzylacetylene | Acetonitrile | 100 °C, C₆D₆ | Quantitative | Mixture of regioisomers | [9] |
| RhCl(CO)(PPh₃)₂ (5 mol%) | 1,7-octadiyne | - | 65 °C, Toluene | 96 | - | [11] |
| Cp*Ru(COD)Cl/tppts | Diynes | Various nitriles | Pure water | Moderate to high | - | [12] |
| Fe(II)-Co(II) bimetallic | Terminal alkynes | Pivalonitrile | - | High | High | [3] |
| Ni catalyst with bifunctional NHC ligand | Oct-4-yne | - | - | 49-64 | C3-alkenylation | [13] |
Causality in Catalyst Selection:
-
Cobalt: Cobalt catalysts, particularly CpCo(I) complexes, are highly effective for the [2+2+2] cycloaddition.[3][14] The development of air-stable Co(III) precatalysts that can be reduced in situ has enhanced the practicality of this methodology.[9]
-
Rhodium: Rhodium catalysts offer high activity and versatility, with the ability to tune reactivity and selectivity through ligand modification.[11]
-
Ruthenium: Ruthenium catalysts have been shown to be effective for [2+2+2] cycloadditions in aqueous media, offering a green synthetic route.[12]
-
Iron: The use of earth-abundant and inexpensive iron catalysts is a growing area of interest for sustainable pyridine synthesis.[3]
-
Nickel: Nickel catalysts, particularly when paired with specialized ligands, can exhibit unique reactivity, such as overriding conventional site-selectivity in C-H functionalization reactions.[13]
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a substituted pyridine using an in situ generated cobalt(I) catalyst.[15]
Materials:
-
Co(III) precatalyst (e.g., [CoCp*(CH₃CN)(P–N)][BF₄]₂) (0.0075 mmol)
-
NaBEt₃H (2 equivalents)
-
Alkyne (e.g., benzylacetylene)
-
Nitrile (e.g., acetonitrile)
-
Anhydrous deuterated benzene (C₆D₆) (0.3 mL)
Procedure:
-
Under an inert atmosphere, in an NMR tube, dissolve the Co(III) precatalyst in C₆D₆.
-
Add the alkyne and nitrile substrates.
-
Initiate the reaction by adding NaBEt₃H to generate the active Co(I) species.
-
Heat the reaction mixture (e.g., 100°C) and monitor its progress by ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by standard workup and purification techniques.
Reaction Pathway of Transition-Metal-Catalyzed [2+2+2] Cycloaddition
The catalytic cycle for the [2+2+2] cycloaddition involves the coordination of the unsaturated substrates to the metal center, followed by oxidative cyclization and reductive elimination to release the pyridine product and regenerate the catalyst.
Emerging Frontiers: Nanocatalysts and Organocatalysts
The field of pyridine synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient catalytic systems.
-
Nanocatalysts: Nanomaterials, such as magnetic nanoparticles and metal-organic frameworks, offer significant advantages as catalyst supports due to their high surface area-to-volume ratio and unique electronic properties.[4][16] Magnetically recoverable nanocatalysts, in particular, simplify catalyst separation and recycling, aligning with the principles of green chemistry.[4][17]
-
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years.[18] Organocatalysts can offer mild reaction conditions, high enantioselectivity, and avoid the use of potentially toxic and expensive metals. For example, dithiophosphoric acids have been shown to catalyze the functionalization of pyridines through a radical-mediated pathway under photochemical conditions.
Conclusion: A Data-Driven Approach to Catalyst Selection
The synthesis of pyridines is a mature field of organic chemistry, yet it continues to be enriched by innovations in catalysis. As this guide has demonstrated, the choice of catalyst is a critical parameter that can be optimized to achieve high yields, selectivities, and operational simplicity. By understanding the underlying mechanisms and leveraging the comparative data presented herein, researchers can make informed decisions to advance their synthetic goals. Whether employing classical methods like the Hantzsch and Bohlmann-Rahtz syntheses or embracing modern transition-metal-catalyzed cycloadditions, the principles of catalyst efficacy remain paramount. The continued development of novel catalytic systems, particularly in the realms of nanocatalysis and organocatalysis, promises an even more sustainable and efficient future for pyridine synthesis.
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link].
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A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate. Available at: [Link].
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Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link].
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link].
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Hantzsch pyridine synthesis. Grokipedia. Available at: [Link].
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Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link].
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Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. ACS Publications. Available at: [Link].
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In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: Revisiting the mechanism of [2+2+2] cycloadditions. ResearchGate. Available at: [Link].
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The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link].
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Green Chemistry Metrics, A Review. MDPI. Available at: [Link].
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Green chemistry metrics: Insights from case studies in fine chemical processes. Elsevier. Available at: [Link].
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bis pyridine dichloride Cobalt II synthesis. Sciencemadness.org. Available at: [Link].
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[2+2+2] Cycloaddition of nitriles to enantioenriched and highly substituted pyridines. ResearchGate. Available at: [Link].
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A review on the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. Royal Society of Chemistry. Available at: [Link].
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The Structure-Activity Relationship of Dichloropyridine Derivatives: A Comparative Guide for Agrochemical and Therapeutic Discovery
The dichloropyridine scaffold is a privileged pharmacophore, a cornerstone in the development of a diverse array of bioactive molecules. Its rigid structure, combined with the electron-withdrawing nature of the two chlorine atoms, provides a versatile platform for synthetic modification, leading to compounds with potent herbicidal, insecticidal, and anticancer properties.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of dichloropyridine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental methodologies to accelerate their own discovery programs.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The dichloropyridine core has been incorporated into numerous anticancer agents, with modifications around the ring system dramatically influencing their potency and selectivity. A key strategy involves the development of kinase inhibitors and compounds that disrupt microtubule dynamics.[3][4]
Structure-Activity Relationship Insights
The antiproliferative activity of dichloropyridine derivatives is highly dependent on the nature and position of substituents. A general trend observed is that the introduction of specific functional groups can enhance cytotoxicity, while bulky groups or certain halogen placements may diminish it.[3][5]
-
Substitutions Enhancing Activity: The presence of methoxy (-OMe), hydroxyl (-OH), and amine (-NH2) groups often correlates with increased antiproliferative activity.[3][5] These groups can participate in hydrogen bonding interactions within the target protein's active site, enhancing binding affinity.
-
Influence of Halogens: While the dichloropyridine core is essential, the addition of other halogens can have varied effects. Smaller halogens like fluorine and chlorine in specific positions can sometimes increase activity, whereas larger halogens or bulky groups may lead to steric hindrance and reduced efficacy.[3]
-
Fused Ring Systems: Incorporating the dichloropyridine moiety into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has proven to be a successful strategy for developing potent anticancer agents.[4]
Comparative Analysis of Anticancer Dichloropyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative dichloropyridine derivatives against various cancer cell lines. This data highlights the impact of structural modifications on anticancer potency.
| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,6-Dichloropyridine | 4-phenyl | 3,5-dicarbonitrile | hAChE | 0.054 | [6] |
| 1b | 2,6-Dichloropyridine | H | 3,5-dicarbonitrile | hAChE | 0.47 | [6] |
| 2a | 2-Chloropyridine-flavone | H | 6e | SGC-7901 | 22.28 | [7] |
| 2b | 2-Chloropyridine-flavone | H | 6f | SGC-7901 | 18.45 | [7] |
| 3a | Trimethoxyphenyl pyridine | Vb | - | HepG-2 | 22.41 (nM) | [8] |
| 3b | Trimethoxyphenyl pyridine | Vc | - | HepG-2 | 17.64 (nM) | [8] |
| 3c | Trimethoxyphenyl pyridine | VI | - | HepG-2 | 3.25 | [8] |
IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity.
Mechanism of Action: Molecular Docking Insights
Molecular docking studies have been instrumental in elucidating the binding modes of dichloropyridine derivatives with their protein targets. For instance, certain derivatives have been shown to bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[9][10] The pyridine nitrogen and chloro-substituents often play a crucial role in forming hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.
Caption: General SAR workflow for anticancer dichloropyridine derivatives.
II. Herbicidal Activity: A Cornerstone of Weed Management
Dichloropyridine derivatives are integral to modern agriculture, forming the chemical backbone of several highly effective herbicides.[1] Their mechanism of action often involves the disruption of critical plant processes such as amino acid biosynthesis or photosynthesis.[2][11]
Structure-Activity Relationship Insights
The herbicidal efficacy of dichloropyridine compounds is profoundly influenced by the substituents on the pyridine ring and any appended moieties.
-
Auxin Mimics: Many pyridine-based herbicides, including those derived from dichloropyridines, function as synthetic auxins.[12] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. The presence of a carboxylic acid group or a group that can be metabolized to a carboxylic acid is often crucial for this activity.
-
Impact of Substitution Pattern: The position and electronic nature of substituents are critical. For example, in a series of pyridine carboxylic acid herbicides, the relative activity against different weed species was highly dependent on the specific substitution pattern.
-
Role of the Dichloro- Substitution: The 3,5-dichloro substitution pattern is a common feature in many herbicidal pyridines, contributing to the overall stability and electronic properties of the molecule required for potent activity.[1]
Comparative Analysis of Herbicidal Dichloropyridine Derivatives
The table below presents a comparison of the herbicidal activity of different pyridine-based compounds, illustrating the SAR principles.
| Compound | Target Weed | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Aminopyralid | Canola | Varies | High | [13] |
| Picloram | Canola | Varies | High | [13] |
| Clopyralid | Canola | Varies | Lower | [13] |
| Pyroxasulfone + Pendimethalin | Cyperus rotundus | 75 + 910 | High | [14] |
Mechanism of Action: Disrupting Plant Growth
The primary mode of action for many dichloropyridine-based herbicides is the disruption of plant growth regulation. As synthetic auxins, they bind to auxin receptors, leading to an overload of hormonal signals. This results in epinasty (downward bending of leaves), stem twisting, and ultimately, the death of susceptible plants.
Caption: Simplified mechanism of action for auxin-mimic herbicides.
III. Insecticidal Activity: Targeting the Insect Nervous System
Dichloropyridine derivatives have also been successfully developed as insecticides, primarily acting on the insect nervous system. A prominent target is the enzyme acetylcholinesterase (AChE).[15][16]
Structure-Activity Relationship Insights
The insecticidal potency of dichloropyridine derivatives is closely tied to their ability to interact with and inhibit AChE.
-
Binding to Acetylcholinesterase: The dichloropyridine moiety can serve as a key structural element for binding to the active site of AChE. The nitrogen atom of the pyridine ring and the chlorine atoms can participate in crucial interactions with amino acid residues in the enzyme's active site gorge.
-
Role of Side Chains: The nature of the side chains attached to the dichloropyridine ring is critical for modulating potency and selectivity. These side chains can interact with the peripheral anionic site (PAS) or other regions of the enzyme, leading to enhanced inhibition.
-
Dual-Binding Inhibitors: Some of the most potent inhibitors are designed to bind simultaneously to both the catalytic active site (CAS) and the PAS of AChE.[6]
Comparative Analysis of Insecticidal Dichloropyridine Derivatives
The following table compares the AChE inhibitory activity of different dichloropyridine-based compounds.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 6-Chloro-pyridonepezil 4 | hAChE | 0.013 | [6] |
| 6-Chloro-pyridonepezil 7 | hAChE | 0.054 | [6] |
| 6-Chloro-pyridonepezil 8 | hAChE | 0.013 | [6] |
| 6-Chloro-pyridonepezil 6 | hBuChE | 0.47 | [6] |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase
IV. Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dichloropyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Herbicidal Activity: Whole-Plant Pot Assay
This assay evaluates the herbicidal efficacy of compounds on whole plants under controlled greenhouse conditions.
-
Plant Cultivation: Grow target weed species in pots until they reach the 2-4 leaf stage.
-
Herbicide Application: Spray the plants with different concentrations of the dichloropyridine derivatives using a laboratory sprayer.
-
Greenhouse Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.
-
Efficacy Assessment: After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and/or measure the fresh weight of the aerial parts of the plants.
-
Data Analysis: Calculate the percentage of inhibition relative to the untreated control and determine the GR50 (the dose required for 50% growth reduction).
Insecticidal Activity: In Vitro Acetylcholinesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), Ellman's reagent (DTNB), and the test compounds in a suitable buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the AChE enzyme with various concentrations of the dichloropyridine derivatives for a predefined period.
-
Substrate Addition: Initiate the enzymatic reaction by adding ATCh and DTNB to the wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
V. Conclusion and Future Perspectives
The dichloropyridine scaffold remains a highly valuable platform in the design of new bioactive molecules. The structure-activity relationships discussed in this guide underscore the critical importance of substituent patterns in dictating the biological activity of these derivatives. For anticancer drug discovery, future efforts should focus on designing compounds with improved selectivity for cancer-specific targets to minimize off-target effects. In the agrochemical sector, the challenge of herbicide and insecticide resistance necessitates the continued exploration of novel dichloropyridine analogs with different modes of action. The integration of computational methods, such as molecular docking and QSAR, with traditional synthetic chemistry and biological screening will be paramount in accelerating the development of the next generation of dichloropyridine-based therapeutics and crop protection agents.
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A Comparative Guide to the Cytotoxicity of Novel Pyridine-3-Carbonitriles in Oncology Research
This guide offers an in-depth, objective comparison of the cytotoxic performance of recently developed pyridine-3-carbonitrile derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology. This document synthesizes experimental data from peer-reviewed studies to provide a clear perspective on the potential of these compounds as next-generation anticancer agents. We will delve into the causality behind experimental designs, present detailed protocols for robust cytotoxicity assessment, and explore the mechanistic underpinnings of these promising molecules.
Introduction: The Emerging Role of Pyridine-3-Carbonitriles in Cancer Therapy
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology for their ability to interfere with various biological targets crucial for cancer cell proliferation and survival.[2][3] A primary application of this heterocyclic building block is in the synthesis of fused ring systems, such as pyrido[2,3-d]pyrimidines, which are known to be potent inhibitors of several protein kinases implicated in cancer progression.[4] This guide focuses on the direct cytotoxic effects of novel pyridine-3-carbonitrile compounds, comparing their efficacy to the well-established chemotherapeutic agent, Doxorubicin.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several novel pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines, with Doxorubicin as a reference standard. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound 11d ¹ | MCF-7 | 5.95 | Doxorubicin | MCF-7 | 8.48 |
| HCT-116 | 6.09 | HCT-116 | 8.15 | ||
| Compound 4a ² | HT-29 | 2.243 ± 0.217 | Doxorubicin | HT-29 | 3.964 ± 0.360 |
| Compound 8 ³ | MCF-7, HepG2, HCT-116 | 0.01 - 0.02 (µg/mL) | Doxorubicin | MCF-7, HepG2, HCT-116 | Higher than Compound 8 |
| Compound 16 ³ | MCF-7, HepG2, HCT-116 | 0.01 - 0.02 (µg/mL) | Doxorubicin | MCF-7, HepG2, HCT-116 | Higher than Compound 16 |
| Compound 12 ⁴ | MCF-7 | 0.5 | Doxorubicin | MCF-7 | 2.14 |
| HepG2 | 6.6 | HepG2 | 2.48 |
¹Data from a study on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines derived from pyridine-3-carbonitriles.[5] ²Data from a study on 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile.[6] ³Data from a study on novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives. Note: The original data was in µg/mL.[7][8] ⁴Data from a study on novel pyridine-based compounds as potential PIM-1 kinase inhibitors.[9]
The data clearly indicates that several novel pyridine-3-carbonitrile derivatives exhibit potent cytotoxic activity, with some compounds demonstrating superior or comparable efficacy to the standard chemotherapeutic drug, Doxorubicin, in the tested cell lines.[5][6][7][8][9] For instance, compounds 8 and 16 showed remarkably high potency against three different cancer cell lines.[7][8] Similarly, compound 12 displayed a significantly lower IC50 value against the MCF-7 breast cancer cell line compared to Doxorubicin.[9]
Mechanistic Insights: Targeting Key Cancer Pathways
The cytotoxic effects of pyridine-3-carbonitrile derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling. One of the prominent targets is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[10][11][12] By inhibiting PIM-1, these compounds can disrupt downstream signaling pathways, leading to apoptosis and cell cycle arrest.[9]
Below is a simplified representation of the PIM-1 signaling pathway and the point of intervention for pyridine-3-carbonitrile inhibitors.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium until they reach logarithmic growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel pyridine-3-carbonitrile compounds and the reference drug (e.g., Doxorubicin) in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 to 72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[16]
-
After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[16][17]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[14][17]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[16]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the MTT Assay Workflow
The following diagram illustrates the key steps of the MTT assay.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of novel pyridine-3-carbonitrile derivatives as a promising class of anticancer agents. Several of the discussed compounds have demonstrated superior cytotoxic efficacy against various cancer cell lines when compared to the established chemotherapeutic, Doxorubicin. The underlying mechanism for many of these compounds appears to be the inhibition of key signaling molecules like PIM-1 kinase, offering a targeted approach to cancer therapy.
The provided detailed protocol for the MTT assay serves as a robust framework for researchers to conduct their own cytotoxicity screenings, ensuring data integrity and reproducibility. Future research should focus on expanding the panel of cancer cell lines to better understand the spectrum of activity of these compounds. Furthermore, in vivo studies are warranted for the most potent derivatives to evaluate their therapeutic efficacy and safety profiles in preclinical models. The continued exploration of the pyridine-3-carbonitrile scaffold is a promising avenue in the ongoing quest for more effective and less toxic cancer treatments.
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A Senior Application Scientist’s Guide to In Vitro Testing Protocols for Pyridine Compounds
Welcome to this comprehensive guide on establishing a robust in vitro testing cascade for pyridine-based compounds. As a privileged scaffold in medicinal chemistry, the pyridine ring is a cornerstone of numerous FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic pathways necessitate a carefully considered, multi-parametric approach to early-stage drug discovery.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind our protocol choices, empowering you to generate reliable, interpretable, and translatable data. We will explore and compare key assays for cytotoxicity, genotoxicity, metabolic stability, and target engagement, providing the field-proven insights needed to advance your pyridine-containing candidates with confidence.
Section 1: Foundational Cytotoxicity Assessment: A Multi-Assay Approach
The first critical gate in any screening funnel is determining a compound's general cytotoxicity. This establishes the therapeutic window and informs starting concentrations for subsequent, more complex assays. Relying on a single cytotoxicity assay is a common pitfall; different methods measure distinct cellular health parameters, and a compound's chemical properties can interfere with specific assay chemistries. For pyridine compounds, a multi-assay strategy is non-negotiable for building a trustworthy data package.
We will compare three workhorse assays, each interrogating a different aspect of cell viability.
Comparison of Core Cytotoxicity Assays
| Assay | Principle | Throughput | Pros | Cons & Potential Pyridine Interference |
| MTT Assay | Mitochondrial dehydrogenase activity reduces yellow tetrazolium salt (MTT) to purple formazan crystals.[2] | High | Inexpensive, extensive historical data. | Requires a final solubilization step; can be slow. Interference Risk: As redox-active heterocycles, some pyridines may directly reduce MTT, leading to false negatives (underestimation of toxicity).[3] Photosensitive compounds can also degrade the formazan product.[4] |
| WST-1 Assay | A water-soluble tetrazolium salt is reduced by mitochondrial dehydrogenases to a soluble formazan dye.[5] | High | No solubilization step (fewer steps, less error); higher sensitivity than MTT.[5] | More expensive than MTT. Underestimation of cytotoxicity has been reported for some compounds.[6] |
| Neutral Red Uptake (NRU) | Viable cells incorporate and bind the neutral red dye within their lysosomes.[7] | High | Mechanistically orthogonal to tetrazolium assays (measures lysosomal membrane integrity); highly sensitive and cost-effective.[8] | Can have higher background if not washed properly. |
Expert Recommendation
Workflow Diagram: Cytotoxicity Assessment Strategy
Caption: Decision workflow for primary cytotoxicity screening.
Detailed Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from established methods and provides a reliable measure of cell viability based on lysosomal integrity.[11][12][13]
-
Cell Seeding: Seed cells (e.g., Balb/c 3T3 or a human cell line like HepG2) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of pyridine compounds in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Sodium Lauryl Sulfate) wells. Incubate for 24 or 48 hours.
-
Neutral Red Incubation:
-
Prepare a 40 µg/mL Neutral Red (NR) working solution in warm, serum-free medium the day before use and incubate at 37°C overnight.[7] Centrifuge the solution before use to remove any precipitated dye crystals.
-
Remove the compound-containing medium. Wash cells gently with 150 µL of sterile PBS.
-
Add 100 µL of the pre-warmed NR working solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.
-
-
Dye Extraction:
-
Remove the NR solution and wash the cells once with 150 µL of PBS to remove excess dye.
-
Add 150 µL of NR Desorb solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[13]
-
Place the plate on a plate shaker for 10-15 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Section 2: Genotoxicity Assessment: Protecting the Genome
Genotoxicity testing is a non-negotiable regulatory requirement to assess a compound's potential to cause DNA or chromosomal damage, a key indicator of carcinogenic potential. A standard in vitro battery typically includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells.[14]
Comparison of Core Genotoxicity Assays
| Assay | Principle | Endpoint Measured | Key Advantage |
| Ames Test | Measures the ability of a compound to induce mutations that revert a histidine synthesis deficiency in specific strains of Salmonella typhimurium.[14] | Gene Mutation (Frameshift & Base-pair substitutions) | Highly validated, rapid, and a core regulatory requirement. |
| In Vitro Micronucleus Test | Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division, indicating chromosomal breaks or loss.[15] | Clastogenicity (chromosome breaks) & Aneugenicity (chromosome loss) | Mammalian cell-based, detects both chromosome breaking and loss events, high throughput. |
Expert Recommendation
Both the Ames test and the in vitro Micronucleus assay are essential. The Ames test is an excellent initial screen for mutagenic potential, especially for identifying compounds that cause specific types of DNA lesions.[16] The Micronucleus test provides the critical mammalian cell context, capturing larger-scale chromosomal damage events that are often missed in bacterial assays.[17] Studies have confirmed the genotoxicity of pyridine itself in human lymphocytes, underscoring the importance of this testing for its derivatives.[18]
Workflow Diagram: In Vitro Micronucleus Assay
Caption: Key steps in the cytokinesis-blocked micronucleus assay.
Detailed Protocol: In Vitro Micronucleus Assay
This protocol is based on established guidelines for assessing chromosomal damage in mammalian cells.[15][17]
-
Cell Culture and Treatment:
-
Seed a suitable mammalian cell line (e.g., CHO-K1, TK6) in appropriate culture vessels.
-
Expose the proliferating cells to at least three concentrations of the test compound, typically for a short duration (e.g., 4 hours) in the presence and absence of a metabolic activation system (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.[17] The highest concentration should induce some cytotoxicity but not exceed ~50-60% reduction in cell growth.
-
-
Cytokinesis Block:
-
Following the treatment period, wash the cells and add fresh medium containing Cytochalasin B (a concentration of 3-6 µg/mL is common). This agent inhibits cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[15]
-
Incubate for a period equivalent to 1.5-2.0 normal cell cycle times (e.g., ~24 hours for CHO-K1).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (trypsinize if adherent).
-
Treat with a mild hypotonic solution, fix the cells (e.g., with methanol/acetic acid), and drop them onto microscope slides.
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
-
Scoring and Analysis:
-
Using a microscope, score the number of micronuclei in at least 2000 binucleated cells per concentration.[17]
-
A positive result is characterized by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
-
Section 3: Metabolic Stability: Predicting In Vivo Fate
A compound is only as good as its ability to reach its target. The metabolic stability assay is our first look at how a compound will fare against the body's primary drug-metabolizing enzymes, mainly the Cytochrome P450 (CYP) family located in the liver.[19] Pyridine rings are susceptible to various metabolic transformations, including oxidation, and this assay is critical for predicting a compound's in vivo half-life and clearance.[20]
The Workhorse Assay: Liver Microsomal Stability
This assay measures the rate at which a test compound is depleted over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I and Phase II drug-metabolizing enzymes.[21][22]
Workflow Diagram: Microsomal Stability Assay
Caption: Standard workflow for determining metabolic stability.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol provides a quantitative measure of metabolic clearance.[21][23]
-
Preparation:
-
Prepare a stock solution of the pyridine test compound (e.g., 1 mM in DMSO).
-
In a 96-well plate, prepare the main incubation mixture containing phosphate buffer (pH 7.4), MgCl₂, and pooled human liver microsomes (final concentration ~0.5 mg/mL).
-
Add the test compound to the mixture for a final concentration of ~1 µM.
-
-
Incubation and Time Points:
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Immediately take the first sample (T=0) by transferring an aliquot of the reaction mixture into a separate 96-well plate containing a quenching solution (e.g., cold acetonitrile with an internal standard for LC-MS/MS analysis).
-
Continue incubating and take subsequent samples at various time points (e.g., 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quench plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this curve is the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight)
-
Section 4: Target Engagement & Phenotypic Screening
Once a compound demonstrates an acceptable safety and metabolic profile, the focus shifts to its intended biological activity. The specific assay depends entirely on the target class. This section provides a framework and examples for assessing the efficacy of pyridine compounds.
Conceptual Framework: From HTS to Lead Optimization
High-Throughput Screening (HTS) is often the starting point for identifying active compounds from large libraries.[24] These primary screens are designed for speed and scalability, often using simplified biochemical or cell-based readouts. Hits from HTS must then be validated through more rigorous secondary and tertiary assays.
Logic Diagram: Target-Based Discovery Funnel
Caption: A typical screening cascade for a target-based project.
Example Protocol 1: In Vitro Kinase Inhibition Assay
Many pyridine-based drugs are kinase inhibitors.[25][26] This is a general protocol for a biochemical kinase assay.
-
Assay Components: In a 384-well plate, combine the recombinant target kinase, a specific peptide substrate, and the pyridine test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding an ATP solution (often at its Km concentration for the specific kinase).[27] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Less ATP means higher kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Uses a phosphorylation-specific antibody labeled with a fluorophore to detect the product.
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to controls and determine the IC50 value.
Example Protocol 2: Receptor Binding Assay
For compounds targeting receptors like GPCRs, a competitive binding assay is a standard method to determine binding affinity (Ki).[28][29]
-
Assay Components: Combine cell membranes expressing the receptor of interest, a known radiolabeled or fluorescently labeled ligand for that receptor (at a concentration near its Kd), and the unlabeled pyridine test compound (the competitor) in a multi-well filter plate.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound ligand from the free ligand by washing the plate under vacuum. The membranes and anything bound to them are retained on the filter.
-
Detection: Quantify the amount of labeled ligand remaining on the filter (e.g., using a scintillation counter for radioligands or a fluorescence plate reader).
-
Data Analysis: The amount of signal is inversely proportional to the binding affinity of the test compound. A lower signal indicates the pyridine compound has displaced the labeled ligand more effectively. Use the Cheng-Prusoff equation to convert the measured IC50 to a Ki value.
Conclusion
The in vitro evaluation of pyridine compounds requires a thoughtful, evidence-based strategy. By employing a multi-assay approach for initial safety assessment—combining metabolic, lysosomal, genotoxic, and metabolic stability endpoints—we build a foundation of trust in our data. Following this with carefully selected, target-specific efficacy assays allows us to confidently identify and advance promising candidates. This guide provides the protocols and, more importantly, the scientific rationale to construct a screening cascade that is both efficient and robust, ultimately accelerating the journey from chemical entity to potential therapeutic.
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Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. PubMed. Available at: [Link]
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Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Available at: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC - PubMed Central. Available at: [Link]
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(PDF) Pyridine and Pyridinium-Based Anion Receptors. ResearchGate. Available at: [Link]
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ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes. drug metabolism v1. Available at: [Link]
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Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed. Available at: [Link]
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Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. SpringerLink. Available at: [Link]
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A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. ResearchGate. Available at: [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available at: [Link]
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(PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. Available at: [Link]
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Neutral red uptake assay for the estimation of cell viability/cytotoxicity. RE-Place. Available at: [Link]
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Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. Available at: [Link]
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Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Available at: [Link]
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In vitro genotoxicity testing–Can the performance be enhanced?. ResearchGate. Available at: [Link]
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In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Oxford Academic. Available at: [Link]
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Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Available at: [Link]
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Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Available at: [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
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(PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. ResearchGate. Available at: [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
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DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. EU Science Hub. Available at: [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Med J. Available at: [Link]
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In vitro genotoxicity of pyridine in human lymphocytes. PubMed. Available at: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]
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Receptor-ligand binding assays: technologies and applications. PubMed. Available at: [Link]
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Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
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High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Dichlorodimethylpyridines: A Comparative Benchmarking of New and Established Routes
Introduction
Dichlorodimethylpyridines are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The precise placement of chlorine and methyl groups on the pyridine ring dictates the ultimate biological activity and chemical reactivity of the downstream products. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to specific dichlorodimethylpyridine isomers is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth comparative analysis of established and emerging synthetic routes for the preparation of dichlorodimethylpyridines, with a focus on the commercially significant isomer, 2,6-dichloro-3,5-dimethylpyridine. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This guide is intended to empower researchers with the knowledge to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether they be bench-scale discovery or large-scale manufacturing.
Established Synthetic Routes: The Workhorses of Dichlorodimethylpyridine Synthesis
Traditional methods for the synthesis of dichlorodimethylpyridines have been refined over decades and are generally characterized by their use of readily available starting materials and well-understood reaction mechanisms. However, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the formation of difficult-to-separate isomeric mixtures.
Route 1: Direct Chlorination of 3,5-Lutidine
The direct chlorination of 3,5-lutidine (3,5-dimethylpyridine) represents a conceptually straightforward and atom-economical approach to 2,6-dichloro-3,5-dimethylpyridine. This method is often favored in industrial settings due to the low cost of the starting material. The reaction proceeds via a free-radical substitution mechanism, typically initiated by heat or UV light.
Mechanism and Rationale: The chlorination of the pyridine ring is an electrophilic substitution reaction. However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. High temperatures or photo-initiation are required to generate chlorine radicals, which are highly reactive and can attack the electron-deficient ring. The methyl groups are also susceptible to radical chlorination, which can lead to the formation of chlorinated side-products. The regioselectivity of the ring chlorination is influenced by the directing effects of the methyl groups and the protonated pyridine nitrogen under acidic conditions.
Experimental Protocol: A Representative Procedure for Direct Chlorination
While specific industrial protocols are often proprietary, the following general procedure illustrates the key steps:
-
Reaction Setup: A high-temperature, corrosion-resistant reactor equipped with a gas inlet, a condenser, and a scrubber for acidic off-gases is charged with 3,5-lutidine.
-
Chlorination: Gaseous chlorine is introduced into the reactor at a controlled rate, while the temperature is maintained between 200-400°C.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the ratio of starting material, monochlorinated intermediates, the desired dichlorinated product, and over-chlorinated byproducts.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess chlorine and hydrogen chloride are neutralized. The crude product is then purified by fractional distillation to isolate the 2,6-dichloro-3,5-dimethylpyridine.
Causality Behind Experimental Choices:
-
High Temperature: Necessary to overcome the activation energy for the homolytic cleavage of chlorine and the subsequent radical substitution on the deactivated pyridine ring.
-
Controlled Chlorine Feed: Crucial to manage the exothermicity of the reaction and to minimize the formation of over-chlorinated products.
-
Fractional Distillation: Essential for separating the desired product from a complex mixture of isomers and byproducts with close boiling points.
Route 2: The Sandmeyer Reaction - A Classic Transformation
The Sandmeyer reaction provides a reliable method for the introduction of a chlorine atom onto a pyridine ring by diazotization of a primary amino group, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.[2][3] This route offers excellent regiochemical control, as the position of the incoming chlorine atom is predetermined by the location of the amino group.
Mechanism and Rationale: The reaction proceeds through the formation of an aryl diazonium salt from the corresponding aniline derivative. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the desired aryl chloride.
Experimental Protocol: Synthesis of 2,4-Dichloropyridine
The following protocol for the synthesis of 2,4-dichloropyridine from 2-chloro-4-aminopyridine illustrates the Sandmeyer approach[2]:
-
Diazotization: A solution of 2-chloro-4-aminopyridine in acetonitrile is cooled to 0°C. Tert-butyl nitrite is added slowly to the mixture.
-
Sandmeyer Reaction: A mixture of a copper(II) chloride in acetonitrile is cooled to 0°C, and the previously prepared diazonium salt solution is added slowly.
-
Reaction Progression: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Work-up and Isolation: The reaction is quenched with an aqueous ammonia solution, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the crude 2,4-dichloropyridine.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Aryl diazonium salts are often unstable at higher temperatures and can decompose prematurely.
-
Copper(I) Catalyst: Essential for the efficient conversion of the diazonium salt to the corresponding chloride.
-
Careful Work-up: The use of a basic quench is necessary to neutralize the acidic reaction mixture and facilitate the extraction of the product.
Emerging Synthetic Routes: The Vanguard of Efficiency and Selectivity
In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for the synthesis of dichlorodimethylpyridines. These new routes often employ transition-metal catalysis or novel activation strategies to overcome the limitations of the established methods.
Route 3: Synthesis via Pyridine N-Oxide Intermediates
The use of pyridine N-oxides as precursors for the synthesis of chlorinated pyridines offers several advantages, including milder reaction conditions and improved regioselectivity. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for more controlled functionalization.
Mechanism and Rationale: The N-oxide oxygen atom increases the electron density at the 2- and 6-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the N-oxide can be activated by reagents such as phosphorus oxychloride or sulfuryl chloride, rendering the 2- and 6-positions susceptible to nucleophilic attack by chloride ions.
Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-Oxide
A key intermediate for this route is 3,5-dimethylpyridine-N-oxide, which can be prepared with high yield and purity[1]:
-
Oxidation: 3,5-Lutidine is heated to 40-90°C, and an oxidant (such as hydrogen peroxide in acetic acid) is added in two portions.
-
Controlled Heating: After the initial addition of the oxidant, the reaction mixture is heated to 80-100°C and held at this temperature for 1-6 hours.
-
Second Addition and Extended Reaction: The mixture is cooled, and the second portion of the oxidant is added, followed by heating at 80-100°C for 12-16 hours.
-
Purification: The resulting 3,5-dimethylpyridine-N-oxide solution is purified by extraction and distillation to yield the solid product.
The subsequent chlorination of the N-oxide to the desired dichlorodimethylpyridine can then be achieved using various chlorinating agents under milder conditions than direct chlorination of the parent lutidine.
Causality Behind Experimental Choices:
-
Stepwise Addition of Oxidant: This helps to control the exothermicity of the oxidation reaction and improve safety.
-
Extended Reaction Time: Ensures complete conversion of the starting material to the N-oxide.
-
Purification of the Intermediate: A pure N-oxide intermediate is crucial for a clean and high-yielding subsequent chlorination step.
Route 4: Palladium-Catalyzed Cross-Coupling Reactions - A Modern Approach
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and can be adapted for the synthesis of functionalized pyridines.[4][5] While not a direct route to dichlorodimethylpyridines, these methods offer a powerful way to introduce diversity and can be part of a multi-step strategy. For instance, a suitably substituted dichloropyridine can be coupled with other fragments.
Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Conceptual Application to Dichlorodimethylpyridine Synthesis: A potential modern route could involve the synthesis of a di-boronylated dimethylpyridine, which could then be subjected to a palladium-catalyzed coupling with a chlorine source. However, direct C-H chlorination catalyzed by palladium is a more direct and emerging area of research.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Feature | Route 1: Direct Chlorination | Route 2: Sandmeyer Reaction | Route 3: Via Pyridine N-Oxide | Route 4: Palladium-Catalyzed (Conceptual) |
| Starting Material | 3,5-Lutidine | Aminodimethylpyridine derivative | 3,5-Lutidine | Dihalo- or di-boronyl-dimethylpyridine |
| Key Reagents | Chlorine gas | Sodium nitrite, Copper(I) chloride | Hydrogen peroxide, Chlorinating agent | Palladium catalyst, Ligands, Chlorine source |
| Reaction Conditions | High temperature (200-400°C) | Low temperature (0°C) | Moderate temperatures | Typically mild to moderate temperatures |
| Yield | Variable, often moderate | Good to excellent | High | Potentially high |
| Selectivity | Poor, mixture of isomers | Excellent regioselectivity | Good to excellent regioselectivity | Potentially high |
| Scalability | Excellent | Good | Good | Moderate to good, catalyst cost can be a factor |
| Safety/Environmental | Hazardous reagents, corrosive off-gases | Potentially unstable diazonium salts | Safer than direct chlorination | Often uses less hazardous reagents, but metal contamination can be a concern |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each route.
Caption: Route 1: Direct Chlorination of 3,5-Lutidine.
Caption: Route 2: The Sandmeyer Reaction.
Caption: Route 3: Synthesis via Pyridine N-Oxide Intermediate.
Conclusion and Future Outlook
The synthesis of dichlorodimethylpyridines remains an active area of research, driven by the continuous demand for these valuable intermediates in the life sciences. While established methods like direct chlorination and the Sandmeyer reaction continue to be workhorses in the field, they are increasingly being challenged by newer, more efficient, and sustainable alternatives.
The synthesis via pyridine N-oxides offers a compelling balance of improved selectivity and milder reaction conditions. Looking ahead, the development of novel catalytic systems, particularly those based on earth-abundant metals and capable of direct C-H functionalization, holds the greatest promise for the future of dichlorodimethylpyridine synthesis. These emerging technologies have the potential to further streamline synthetic routes, reduce environmental impact, and provide access to a wider range of functionalized pyridine derivatives for drug discovery and development.
As a senior application scientist, I encourage my fellow researchers to critically evaluate the available synthetic options and to embrace the innovative methodologies that are pushing the boundaries of chemical synthesis. By doing so, we can accelerate the pace of discovery and contribute to the development of new medicines and technologies that benefit society.
References
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Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons. [Link]
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Wang, D., & Sun, J. (2009). Synthesis of novel 3,5-dichloro-2-arylpyridines by palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media. Molecules, 14(9), 3153–3160. [Link]
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Wikipedia. (2023). Sandmeyer reaction. [Link]
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Patel, S. B., & Vora, J. J. (2024). Process optimization and green chemistry approach during synthesis and characterization of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Journal of Chemical, Biological and Physical Sciences, 14(4), 2067-2074. [Link]
- Google Patents. (2013). Method for preparing 3,5-dimethylpyridine-N-oxide. CN101648910B.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
The responsible management of chemical reagents is paramount in ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. As a chlorinated heterocyclic compound containing a nitrile group, this substance requires careful handling and must be treated as hazardous waste. Adherence to these procedures is not merely a matter of regulatory compliance but a core tenet of professional scientific practice.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related analogs, such as 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile and other chlorinated pyridines, provides a strong basis for a conservative risk assessment.
The primary hazards are associated with its chemical structure:
-
Chlorinated Organic Compound: These compounds are often persistent in the environment and can be toxic. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other highly toxic byproducts.
-
Nitrile Group (-CN): Can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.
-
Pyridine Ring: A heterocyclic amine that can exhibit various toxicological effects.
Based on aggregated data for similar compounds, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile should be presumed to be:
-
Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Potentially toxic to aquatic life with long-lasting effects.[1]
This profile firmly classifies it as hazardous waste .[5] Disposal via sanitary sewer or standard refuse is strictly prohibited.
| Property | Description | Primary Rationale & References |
| Chemical Name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | N/A |
| Chemical Class | Chlorinated Pyridine, Nitrile Compound | Structural analysis. |
| Waste Type | Hazardous Waste | Presumed toxicity, environmental persistence, and reactivity. Governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[6][7] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic Toxicity. | Extrapolated from data on similar compounds.[1][2][3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids. | Risk of vigorous reaction or release of hydrogen cyanide gas. |
Immediate Safety and Handling Protocol
All operations involving this compound, including disposal, must be performed under stringent safety controls to mitigate exposure risks.
-
Engineering Controls: All handling of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile and its waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that a safety shower and eyewash station are readily accessible.[8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A flame-resistant laboratory coat.
-
Step-by-Step Disposal Workflow
The "cradle-to-grave" management of hazardous waste is a regulatory and ethical necessity.[6] The following protocol ensures compliance and safety from the point of generation to final collection.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Specific Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids."
-
Prevent Commingling: NEVER mix waste 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile with other waste categories, particularly:
-
Non-halogenated solvents.
-
Aqueous waste.
-
Acids or bases.
-
Reactive or oxidizing agents.
-
Step 2: Container Selection and Management
The integrity of the waste container is critical to prevent leaks and exposures.
-
Material Compatibility: The primary waste container must be constructed of a material compatible with the chemical. The original manufacturer's container is often the best choice.[9] If unavailable, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
Container Condition: Ensure the container is in good condition, free from cracks, leaks, or external chemical residue.[9]
-
Keep Closed: The waste container must remain sealed at all times except when actively adding waste.[9] This prevents the release of vapors and protects the contents from contamination.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and prevents dangerous miscues.
-
Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first particle of waste is added.[9]
-
Required Information: The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile ".
-
A clear list of all components if it is a mixture.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, environmental hazard).
-
The accumulation start date.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: Store the sealed waste container in a well-ventilated area, away from heat sources or direct sunlight.[10]
-
Secondary Containment: Place the primary container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[9]
-
Segregation: Store the container in an area segregated from incompatible materials, especially acids.[9]
Step 5: Final Disposal
Final disposal must be conducted through a licensed and approved channel.
-
Professional Disposal Service: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Regulatory Compliance: This process is governed by federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), and relevant state and local laws.[7][11]
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A Comprehensive Guide to the Safe Handling of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in authoritative safety standards for handling chlorinated pyridine compounds.
Immediate Safety and Hazard Assessment
Based on aggregated data from related compounds, 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][5]
Given these hazards, the following Personal Protective Equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure.[9] All personnel must be trained in the proper use and limitations of their PPE.[10]
| Operation | Eye/Face Protection | Skin/Body Protection | Hand Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side-shields | Standard lab coat | Chemical-resistant gloves (Nitrile) | Not generally required |
| Weighing and Aliquoting (Solid) | Tight-sealing safety goggles or a full-face shield | Chemical-resistant lab coat or apron | Chemical-resistant gloves (Nitrile) | NIOSH-approved particulate respirator (if not in a chemical fume hood) |
| Solution Preparation and Handling | Tight-sealing safety goggles and a full-face shield | Chemical-resistant lab coat or apron | Chemical-resistant gloves (Nitrile, change every 30-60 mins)[10] | Work within a certified chemical fume hood |
| Spill Cleanup | Tight-sealing safety goggles and a full-face shield | Chemical-resistant suit or gown | Heavy-duty chemical-resistant gloves (Neoprene or Butyl) | NIOSH-approved respirator with appropriate chemical cartridges[10] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount for safety. The following diagram and steps outline the critical path for handling 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile from receipt to disposal.
Caption: Workflow for Safe Handling of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.
Operational Plan: From Lab Bench to Disposal
1. Pre-Handling Preparations:
-
Information Review: Before any work begins, thoroughly review this guide and the SDS of analogous compounds like 2,6-Dichloropyridine.[2][6]
-
Engineering Controls: Ensure you are working in a well-ventilated laboratory with immediate access to a functional eyewash station and safety shower.[1][2] All handling of the solid and its solutions must take place within a certified chemical fume hood.[5]
-
PPE Donning: Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of damage before use.[9]
2. Handling the Compound:
-
Weighing: Carefully weigh the solid compound in the chemical fume hood. Avoid generating dust.[2] Use a spatula and a tared container.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow it to cool before sealing the container.
-
Experimental Use: Keep the container with the compound tightly closed when not in use.[1][2] Avoid all personal contact with the substance.[11]
3. Post-Handling and Decontamination:
-
Cleaning: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Clothing: If your clothing becomes contaminated, remove it immediately and wash before reuse.[1][5]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6][12]
-
Container Management: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Final Disposal: Dispose of the hazardous waste through your institution's approved EHS program.[5][6]
This guide is intended to provide a robust framework for the safe handling of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. Always consult your institution's specific safety protocols and EHS guidelines.
References
-
Material Safety Data Sheet - 2,4-Dichloropyridine. Cole-Parmer.
-
Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Cole-Parmer.
-
SAFETY DATA SHEET - 2-Chloro-4,6-dimethylpyridine-3-carbonitrile. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2,6-Dichloropyridine. Fisher Scientific.
-
SAFETY DATA SHEET - Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Fisher Scientific.
-
SAFETY DATA SHEET - 2,6-Dimethylpyridine. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Chloro-2,6-dimethyl-3-nitropyridine. Fisher Scientific.
-
SAFETY DATA SHEET - 2,6-Dichloro-4-methylnicotinonitrile. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine. TCI Chemicals.
-
SAFETY DATA SHEET - 2-Chloro-4,6-dimethylpyridine. Fisher Scientific.
-
Personal protective equipment for handling 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. BenchChem.
-
SAFETY DATA SHEET - 2,5-Dichloro-4-methylpyridine-3-carbonitrile. CymitQuimica.
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation.
-
2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. PubChem.
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
-
4-Chloro-2,6-dimethylpyridine. Apollo Scientific.
-
2-Chloro-3,6-dimethylpyridine. Apollo Scientific.
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- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
